1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
Description
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Properties
IUPAC Name |
1-(bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-4-5-1-2-6(3-7(5)10)13-8(11)12/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIXDPWAAZBQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223664 | |
| Record name | 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-33-7 | |
| Record name | 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene CAS 1017779-33-7
An In-Depth Technical Guide to 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS 1017779-33-7): A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design.[1][2] These elements are prized for their ability to profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[3] Within this context, this compound emerges as a highly valuable and versatile building block. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this reagent, exploring its synthesis, reactivity, applications, and safe handling from the perspective of a senior application scientist.
The molecule's utility is derived from the unique interplay of its three key functional groups:
-
The Bromomethyl Group (-CH₂Br): A reactive benzylic bromide that serves as a potent electrophile, enabling the covalent attachment of this scaffold to a wide range of nucleophiles.
-
The Difluoromethoxy Group (-OCHF₂): A bioisostere of hydroxyl or methoxy groups that acts as a strong lipophilic hydrogen bond donor, enhancing membrane permeability and metabolic stability while resisting oxidative degradation.[3][4]
-
The Fluoro Group (-F): A small, highly electronegative atom that influences the electronic environment of the aromatic ring, potentially improving binding interactions and blocking metabolic attack at that position.[5]
This combination makes this compound a powerful tool for introducing a metabolically robust, electronically tuned benzyl moiety into potential therapeutic agents.
Part 1: Physicochemical and Structural Profile
A clear understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1017779-33-7 | [6] |
| Molecular Formula | C₈H₆BrF₃O | [6][7] |
| Molecular Weight | 255.03 g/mol | [6][7] |
| Synonyms | 4-(Difluoromethoxy)-2-fluorobenzyl bromide | [7] |
| MDL Number | MFCD09832360 | [6] |
| Purity/Specification | ≥97% (Typical) | [8] |
| Storage Conditions | Inert atmosphere, 2-8°C; requires cold-chain transport | [6] |
While detailed, publicly available spectra for this specific molecule are limited, analysis of its structure allows for the prediction of key spectroscopic signatures. A ¹H NMR spectrum would characteristically show a singlet for the benzylic protons (-CH₂Br) in the 4.5-4.8 ppm region. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine coupling. The ¹⁹F NMR would exhibit two distinct signals: one for the aromatic fluorine and another for the difluoromethoxy group, the latter appearing as a triplet due to coupling with the methoxy proton. Mass spectrometry would show a characteristic isotopic pattern for the bromine atom.
Part 2: Synthesis and Mechanistic Considerations
The most logical and industrially scalable synthesis of this compound involves the selective bromination of the corresponding toluene precursor, 1-(difluoromethoxy)-3-fluoro-4-methylbenzene.
Causality of Method Selection
The method of choice is a free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.[9] This approach is favored for its high selectivity. The reaction proceeds via a free-radical chain mechanism that preferentially targets the benzylic C-H bonds, which are significantly weaker than the sp² C-H bonds of the aromatic ring. This selectivity ensures that bromination occurs exclusively on the methyl group, preserving the integrity of the aromatic core. Alternative methods, such as using elemental bromine with UV light, are less controlled and can lead to over-bromination or undesired aromatic substitution.
Caption: Synthetic pathway for the target compound via radical bromination.
Experimental Protocol: Benzylic Bromination
This protocol is a representative, self-validating system based on established chemical principles. Researchers should perform their own risk assessment and optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-(difluoromethoxy)-3-fluoro-4-methylbenzene (1.0 eq).
-
Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent to dissolve the starting material. Add N-bromosuccinimide (NBS, 1.05 eq) followed by a catalytic amount of AIBN (0.02 eq).
-
Reaction: Place the flask in an oil bath and heat to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual indicator is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Part 3: Reactivity and Synthetic Utility
The primary utility of this compound lies in the high reactivity of its benzylic bromide moiety, which makes it an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide variety of nucleophiles to introduce the 4-(difluoromethoxy)-2-fluorobenzyl group.
Electronic Effects on Reactivity
-
Benzylic Position: The bromomethyl group is the primary site of reactivity. It is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state of Sₙ2 reactions.
-
Aromatic Ring: The fluorine and difluoromethoxy groups are both electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).[10][11] While the fluorine atom is an ortho-, para-director for EAS, the high reactivity of the benzylic position means that Sₙ2-type reactions are the dominant and most synthetically useful transformations for this molecule.
Caption: General workflow for using the title compound as an alkylating agent.
Experimental Protocol: N-Alkylation of an Amine
This protocol illustrates a typical application and must be adapted for specific substrates.
-
Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.2 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: While stirring at room temperature, add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting amine is consumed, as monitored by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain the desired N-benzylated product.
Part 4: Safety, Handling, and Storage
As with all benzyl bromides, this compound should be handled with care due to its presumed corrosive and lachrymatory properties.[12] The toxicological properties have not been fully investigated, so it should be treated as a hazardous substance.[12]
| Hazard Information | Precautionary Measures |
| GHS Hazard Statements (Inferred) | H314: Causes severe skin burns and eye damage.[13][14] H335: May cause respiratory irritation.[13] |
| Signal Word | Danger |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, nitrile gloves, lab coat. Work should be performed in a certified chemical fume hood. |
| Handling | Avoid breathing mist/vapors.[12] Do not get in eyes, on skin, or on clothing. Use only non-sparking tools.[15] |
| Storage | Store locked up in a tightly closed container under an inert atmosphere (e.g., nitrogen).[6][16] Keep in a dry, cool, and well-ventilated place away from heat and ignition sources.[12][15] |
| Incompatibilities | Strong bases, strong oxidizing agents, alcohols, amines, and metals.[12] |
Conclusion
This compound is a specialized chemical intermediate of significant value to the drug discovery and development community. Its structure is intelligently designed to allow for the straightforward installation of a 4-(difluoromethoxy)-2-fluorobenzyl moiety—a scaffold associated with enhanced metabolic stability and favorable physicochemical properties. A thorough understanding of its synthesis via selective radical bromination, its reactivity as a potent Sₙ2 electrophile, and its stringent handling requirements enables researchers to effectively and safely leverage this powerful building block in the creation of novel and complex molecular architectures.
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- Supporting Information - The Royal Society of Chemistry. (2018). The Royal Society of Chemistry.
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- 1017779-33-7 | this compound - BLDpharm. (n.d.). BLDpharm.
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- 1-BROMO-4-FLUOROBENZENE - Sdfine. (n.d.). S D Fine-Chem Limited.
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- 1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene 100mg - Dana Bioscience. (n.d.). Dana Bioscience.
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Physicochemical properties of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
An In-depth Technical Guide to 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and applications, grounding all claims in authoritative references.
Introduction and Strategic Importance
This compound (CAS No. 1017779-33-7) is a polysubstituted benzene derivative that has garnered significant interest as a versatile building block.[1] Its structure is strategically functionalized with three key moieties, each conferring distinct and valuable properties:
-
Bromomethyl Group (-CH₂Br): A highly reactive electrophilic site, ideal for introducing the fluorinated phenyl scaffold into larger molecules via nucleophilic substitution reactions. Benzyl bromides are classic and effective alkylating agents in organic synthesis.[2][3]
-
Difluoromethoxy Group (-OCHF₂): A critical functional group in modern drug design. It serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups, often enhancing metabolic stability by blocking common metabolic pathways like O-demethylation.[4][5] Its unique hydrogen bond donating capability and moderate lipophilicity provide a powerful tool for fine-tuning a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][5]
-
Aromatic Fluorine (-F): The incorporation of a fluorine atom onto the aromatic ring is a well-established strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity to biological targets, and modulate the acidity/basicity of nearby functional groups.[6][7]
The combination of these features makes this compound a high-value intermediate for accessing novel fluorinated molecules with potential therapeutic applications, particularly in areas like kinase inhibitor development.[5][6]
Caption: Chemical Structure of this compound.
Physicochemical and Computational Properties
A summary of the key physicochemical and computed properties is presented below. These data are essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 1017779-33-7 | [1] |
| Molecular Formula | C₈H₆BrF₃O | [1] |
| Molecular Weight | 255.03 g/mol | [1] |
| Purity/Specification | ≥97% or ≥98% typical | [8][9] |
| Appearance | Colorless to yellow liquid | [10] |
| SMILES | FC1=CC(OC(F)F)=CC=C1CBr | [1] |
| LogP | 3.322 | [9] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [9] |
| Hydrogen Bond Acceptors | 1 | [9] |
| Hydrogen Bond Donors | 0 | [8] |
| Rotatable Bonds | 2 | [8] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Spectroscopic Data Analysis
-
¹H NMR: The proton NMR spectrum is expected to show three distinct regions.
-
-CH₂Br Protons: A singlet is expected around δ 4.5-4.8 ppm. This region is characteristic of benzylic protons adjacent to a bromine atom.
-
Aromatic Protons: Three protons on the aromatic ring will appear as complex multiplets between δ 6.8 and 7.5 ppm, with their chemical shifts and coupling patterns influenced by the three different substituents.
-
-OCHF₂ Proton: A triplet is expected around δ 6.5-7.5 ppm, with a characteristic large coupling constant (J ≈ 70-75 Hz) due to splitting by the two adjacent fluorine atoms.[11]
-
-
¹⁹F NMR: The fluorine NMR spectrum should display two signals corresponding to the two different fluorine environments.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will be characterized by a prominent molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern for bromine, showing two peaks of nearly equal intensity at m/z 254 and 256 (for ⁷⁹Br and ⁸¹Br isotopes).[13][14][15] The primary fragmentation pathway would involve the loss of the bromine atom (-79/81) to form a stable benzylic carbocation at m/z 175.
Synthesis and Reactivity
Proposed Synthesis
The most direct and common method for synthesizing benzyl bromides is through the radical bromination of the corresponding toluene precursor. This pathway offers high functional group tolerance and is widely used in industrial and laboratory settings.[2]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Radical Bromination
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, 1-(difluoromethoxy)-3-fluoro-4-methylbenzene (1.0 eq), and an inert solvent such as carbon tetrachloride (CCl₄).
-
Causality: An inert solvent is crucial to prevent side reactions. CCl₄ is a classic choice for radical brominations.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Causality: NBS serves as the bromine source for benzylic bromination, minimizing the formation of aromatic bromination byproducts. The radical initiator is required to start the chain reaction.
-
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp or heat lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by TLC or GC-MS.
-
Causality: Heat and/or light provides the energy to homolytically cleave the initiator, starting the radical chain process.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.
-
Causality: The filtration removes the solid byproduct. The washes remove water-soluble impurities and unreacted reagents.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the final product.[16]
-
Causality: Column chromatography is a standard method for purifying organic compounds of moderate polarity.
-
Reactivity Profile
The primary site of reactivity is the electrophilic carbon of the bromomethyl group. It readily participates in nucleophilic substitution reactions, typically via an Sₙ2 mechanism, with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). The stability of the resulting benzyl system also allows for Sₙ1 pathways under certain conditions.[3] This reactivity makes it an excellent reagent for attaching the difluoromethoxy-fluorophenyl moiety to other molecules.
Caption: Generalized Sₙ2 reaction pathway.
Applications in Drug Discovery
The strategic value of this compound lies in its ability to introduce the -OCHF₂ and -F groups, which are known to confer desirable pharmaceutical properties.
-
Metabolic Stability: The difluoromethoxy group is resistant to oxidative metabolism, particularly O-demethylation, which is a common metabolic fate for simple methoxy groups. This can significantly increase a drug's half-life and bioavailability.[5] The aromatic fluorine atom can also block sites of potential aromatic hydroxylation.[7]
-
Lipophilicity and Permeability: The -OCHF₂ group provides a moderate increase in lipophilicity, which can be fine-tuned to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) properties. This modulation is crucial for achieving desired cell permeability and reaching the target site.[4][5]
-
Target Engagement: The difluoromethoxy group's ability to act as a hydrogen bond donor allows it to form key interactions with protein targets, potentially increasing binding affinity and selectivity. This makes it a valuable bioisosteric replacement for hydroxyl or amide groups.[4] These properties are highly sought after in the design of inhibitors for various enzyme classes, including protein tyrosine phosphatases (PTPs) and kinases involved in signaling pathways like JAK-STAT.[5][6]
Safety, Handling, and Storage
As a reactive benzyl bromide, this compound is a lachrymator and requires careful handling to avoid exposure. The following information is compiled from safety data sheets (SDS).[10][17][18]
| Category | Recommendation | Source(s) |
| Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [10][18] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or face shield, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [10][17][18] |
| First Aid (Eyes) | Immediately hold eyelids apart and flush continuously with running water for at least 15 minutes. Seek immediate medical attention. | [10] |
| First Aid (Skin) | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation persists. | [10] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. | [17] |
| Handling | Avoid breathing vapors or mist. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge. | [17][19] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store under an inert atmosphere at 2-8°C is recommended for long-term stability. | [1][10][19] |
References
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1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene spectral data (NMR, MS, IR)
An In-depth Technical Guide to the Spectroscopic and Structural Elucidation of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document offers a predictive but deeply analytical interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The methodologies, data interpretation, and structural assignments are grounded in established spectroscopic principles and comparative analysis with structurally related molecules. This guide serves as a foundational reference for the characterization, quality control, and reaction monitoring of this compound.
Molecular Structure and Physicochemical Properties
This compound possesses a unique combination of functional groups that impart specific reactivity and spectroscopic characteristics. The electron-withdrawing nature of the fluorine and difluoromethoxy substituents, combined with the reactive benzylic bromide, makes it a valuable synthetic intermediate.
Chemical Structure and Numbering
The structure and IUPAC numbering scheme used for spectral assignments throughout this guide are presented below.
Figure 1: Molecular structure of this compound.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃O | - |
| Molecular Weight | 259.03 g/mol | - |
| TPSA | 9.23 Ų | [1][2] |
| LogP | 3.322 | [1] |
| Hydrogen Bond Acceptors | 1 | [1][2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing unambiguous information about the proton, carbon, and fluorine environments.
Experimental Protocol: NMR Spectroscopy
The following is a generalized protocol for acquiring high-resolution NMR spectra suitable for structural confirmation.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the benzylic, difluoromethoxy, and aromatic protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H₇ (-CH₂Br) | ~ 4.55 | s (singlet) | - | Benzylic protons adjacent to an electronegative bromine atom. No adjacent protons to couple with. |
| H₈ (-OCHF₂) | ~ 6.60 | t (triplet) | ²JH-F ≈ 73 | The proton is coupled to two equivalent fluorine atoms. This large geminal coupling and significant downfield shift are characteristic of difluoromethoxy groups.[3] |
| H₃, H₅, H₆ (Aromatic) | 7.10 - 7.45 | m (multiplet) | Various H-H & H-F | These three aromatic protons will exhibit complex splitting due to ortho and meta H-H couplings, as well as coupling to the fluorine atom at C2. Detailed 2D NMR would be required for unambiguous assignment. |
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will display eight distinct carbon signals. Carbons bonded to fluorine will appear as doublets or triplets with characteristic C-F coupling constants.
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Rationale |
| C₇ (-CH₂Br) | ~ 32 | t (triplet) | Benzylic carbon, shifted downfield by bromine. |
| C₈ (-OCHF₂) | ~ 114 | t (triplet, ¹JC-F ≈ 257 Hz) | Highly characteristic triplet with a large one-bond C-F coupling constant.[3] |
| Aromatic C | 110 - 160 | 6 signals (some as doublets) | The chemical shifts are influenced by the electronic effects of all substituents. C1, C2, and C4 (ipso-carbons) will show distinct shifts, and C2 will have a large ¹JC-F. Other aromatic carbons will show smaller 2- and 3-bond C-F couplings.[4] |
Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)
The ¹⁹F NMR spectrum is crucial for confirming the fluorine-containing moieties, which are expected to be well-resolved.
| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | Ar-F (on C2) | -110 to -125 | m (multiplet) | - | The aromatic fluorine will be coupled to the ortho (H3) and meta (H6) protons. | | -OCHF ₂ | -80 to -95 | d (doublet) | ²JF-H ≈ 73 | The two equivalent fluorine atoms are coupled to the single geminal proton (H₈).[3] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides key information on the molecular weight and structural integrity of the molecule through analysis of its fragmentation pattern.
Experimental Protocol: GC-MS
A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended for its ability to separate the analyte from potential impurities before analysis.
-
Sample Preparation: Dissolve a small amount of the analyte in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Inlet System: Inject the sample into a GC equipped with a suitable capillary column (e.g., DB-5ms).
-
Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV to ensure reproducible fragmentation.[5]
-
Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum will be characterized by a visible molecular ion peak with a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br:⁸¹Br ≈ 1:1).
Figure 3: Predicted primary fragmentation pathways for this compound in EI-MS.
Key Predicted Fragments:
| m/z (for ⁷⁹Br) | Proposed Fragment | Interpretation |
| 254 / 256 | [C₈H₆BrF₃O]⁺˙ | Molecular Ion (M⁺˙) . The M+2 peak at m/z 256 will have nearly the same intensity as the M⁺˙ peak, which is a definitive indicator of a single bromine atom. |
| 175 | [C₈H₆F₃O]⁺ | [M - Br]⁺ . This is predicted to be a very prominent, if not the base peak. The loss of the bromine radical results in a highly stable, resonance-delocalized benzylic carbocation.[6][7] |
| 203 / 205 | [C₇H₅BrF]⁺ | [M - •CHF₂]⁺ . Cleavage of the ether bond with the loss of the difluoromethyl radical is a plausible pathway. |
| 109 | [C₇H₆F]⁺ | Fluorotropylium ion . A common fragment for fluorobenzyl derivatives, often seen in high abundance.[8] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring the IR spectrum of solid or liquid samples with minimal preparation.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Predicted IR Absorption Bands
The IR spectrum will be a composite of absorptions from the aromatic ring, the benzylic group, and the fluoroether substituents.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch[9] |
| 2980 - 2870 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-)[10] |
| 1610, 1505 | Strong-Medium | Aromatic C=C Ring Stretch[9] |
| ~1240 | Strong | Aryl-O Asymmetric Stretch (Ether)[11] |
| 1150 - 1000 | Strong | C-F Stretch (from Ar-F and -OCHF₂)[11] |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane ("oop") Bending[9] |
| 690 - 550 | Medium | C-Br Stretch[9] |
Conclusion
The structural elucidation of this compound is definitively achieved through a coordinated application of NMR, MS, and IR spectroscopy. The ¹H and ¹⁹F NMR spectra provide characteristic signals (a singlet at ~4.55 ppm for -CH₂Br, a triplet at ~6.60 ppm for -OCHF₂, and a doublet at ~-88 ppm for -OCHF ₂) that serve as unique fingerprints. Mass spectrometry confirms the molecular weight and the presence of bromine through the distinctive M⁺˙/[M+2]⁺˙ isotopic pattern, with a dominant fragmentation corresponding to the loss of the bromine radical to form a stable benzylic cation (m/z 175). Finally, IR spectroscopy validates the presence of key functional groups, including the strong C-O and C-F stretching vibrations. This guide provides a robust framework for the analytical characterization of this important chemical intermediate.
References
[12] The Royal Society of Chemistry (2018). Supporting Information. [13] SpectraBase. 1-Bromo-4-(difluoromethoxy)benzene. [3] The Royal Society of Chemistry (2015). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". [14] The Royal Society of Chemistry. Supporting Information for "Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids". [6] Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [15] The Royal Society of Chemistry. Supporting Information for "A general synthesis of internal alkynes by a room-temperature, O2-promoted Sonogashira-type coupling reaction of arylhydrazines and terminal alkynes". [16] ChemicalBook. 1-Bromo-2,4-difluorobenzene(348-57-2) 1H NMR spectrum. [17] Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [9] MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [10] OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups. [1] ChemScene. 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene. [8] NIST WebBook. Benzene, 1-(bromomethyl)-4-fluoro-. [2] ChemScene. 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene. [5] BenchChem. Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. [4] BenchChem. Interpreting the 13C NMR Spectrum of 1-Bromo-2,4-dichlorobenzene: A Comparative Guide. [7] Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [11] BenchChem. An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
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A Technical Guide to the Synthetic Utility of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene is a highly functionalized aromatic compound of significant interest in modern medicinal chemistry and materials science. Its synthetic versatility is dominated by the presence of a reactive benzylic bromide, which serves as a potent electrophilic site for a wide array of nucleophilic substitution reactions. The concurrent substitution of the benzene ring with a fluorine atom and a difluoromethoxy group imparts unique electronic properties and offers strategic advantages in drug design, including enhanced metabolic stability and modulated lipophilicity.[1][2][3] This guide provides an in-depth analysis of the compound's reactivity, focusing on its primary role as a key building block for constructing complex molecular architectures. We will explore the causality behind its reactivity, present detailed protocols for its key transformations, and discuss the electronic influence of its unique substitution pattern.
Molecular Profile and Strategic Importance
Physicochemical Properties
The compound, with CAS Number 1017779-33-7, is a cornerstone intermediate for introducing a fluorinated benzyl moiety into target molecules.[4] Its structure combines the high reactivity of a benzyl bromide with the modulating effects of fluorine and a difluoromethoxy group.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃O | ChemScene[5] |
| Molecular Weight | 259.03 g/mol | Derived |
| Appearance | Typically a liquid | General Knowledge |
| Primary Reactive Center | Benzylic Bromide (-CH₂Br) | BenchChem[6] |
| Key Moieties | Difluoromethoxy, Fluoro, Benzyl Bromide | N/A |
Significance in Medicinal Chemistry
The strategic incorporation of fluorine-containing groups is a central theme in contemporary drug discovery.[1] The difluoromethoxy (-OCHF₂) group, in particular, is a valuable bioisostere for methoxy or hydroxyl groups.[3] It can enhance metabolic stability by blocking common metabolic pathways like O-demethylation, and its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can optimize a drug candidate's pharmacokinetic profile.[3][7] The additional fluorine atom on the ring further modulates the electronic environment, influencing the molecule's overall properties.
A Deep Dive into Chemical Reactivity
The reactivity of this compound is fundamentally dictated by the interplay between its highly reactive benzylic bromide and the electronic effects of the substituents on the aromatic ring.
The Benzylic Bromide: The Epicenter of Reactivity
The bromomethyl group is the most reactive site on the molecule. The C-Br bond is polarized, making the benzylic carbon highly electrophilic. Furthermore, the adjacent benzene ring provides stabilization to the transition state of nucleophilic substitution reactions, whether they proceed through an Sₙ1 or Sₙ2 mechanism. This makes the compound an excellent substrate for introducing the 2-fluoro-4-(difluoromethoxy)benzyl moiety.[6]
Caption: Dominant reaction pathways for the title compound.
Electronic Landscape of the Aromatic Ring
The substituents on the benzene ring profoundly influence its electronic properties and, consequently, its reactivity in secondary transformations like Electrophilic Aromatic Substitution (EAS).
-
Fluorine (at C2): Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[8] The inductive effect typically dominates, deactivating the ring towards EAS.[8]
-
Difluoromethoxy Group (at C4): The two fluorine atoms on the methoxy group make it strongly electron-withdrawing (-I effect), which also deactivates the aromatic ring.[9]
-
Bromomethyl Group (at C1): This group is weakly deactivating towards EAS.
The cumulative effect of these three groups is a significantly electron-deficient aromatic ring, making electrophilic aromatic substitution challenging and requiring forcing conditions.
Caption: General experimental workflow for nucleophilic substitution.
Protocol: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of a benzyl ether using a phenolic nucleophile.
Objective: To synthesize 1-(phenoxymethyl)-4-(difluoromethoxy)-2-fluorobenzene.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add phenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. Causality: K₂CO₃ is a non-nucleophilic base used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.
-
Stir the mixture at room temperature for 20 minutes.
-
Add a solution of this compound (1.05 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired ether.
Protocol: N-Alkylation
This protocol details the reaction with a secondary amine to form a tertiary amine.
Objective: To synthesize N-benzyl-N-methyl-2-fluoro-4-(difluoromethoxy)aniline.
Materials:
-
This compound
-
N-methylaniline
-
Potassium Carbonate (K₂CO₃) or a hindered base like Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
In a round-bottom flask, dissolve N-methylaniline (1.2 eq) and DIPEA (2.0 eq) in anhydrous acetonitrile. Causality: DIPEA acts as a scavenger for the HBr generated during the reaction without competing as a nucleophile, driving the reaction to completion.
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC analysis indicates the consumption of the starting bromide.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and DIPEA, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Representative Nucleophilic Substitution Reactions
The versatility of the benzylic bromide allows for the formation of a wide range of chemical bonds.
| Nucleophile Class | Example Nucleophile | Base (if needed) | Product Functional Group |
| O-Nucleophiles | Alcohols (ROH), Phenols (ArOH) | K₂CO₃, NaH | Ether (R-O-R') |
| N-Nucleophiles | Amines (R₂NH), Azide (N₃⁻) | K₂CO₃, DIPEA | Tertiary Amine, Azide |
| S-Nucleophiles | Thiols (RSH), Thiophenols (ArSH) | Cs₂CO₃, K₂CO₃ | Thioether (R-S-R') |
| C-Nucleophiles | Sodium Cyanide (NaCN) | N/A | Nitrile (R-CN) |
Safety and Handling
As a reactive benzyl bromide, this compound requires careful handling.
-
Hazards: Benzyl bromides are typically lachrymators (tear-inducing) and skin/respiratory irritants. The compound should be handled in a well-ventilated fume hood at all times. [10][11]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [12]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, amines, and alcohols. [10]An inert atmosphere is recommended for long-term storage to prevent hydrolysis.
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its reactivity is overwhelmingly dominated by the benzylic bromide, which readily undergoes nucleophilic substitution with a wide variety of nucleophiles to form C-O, C-N, C-S, and C-C bonds. While the heavily substituted and electron-deficient aromatic ring is largely inert to further electrophilic substitution, the unique combination of the fluoro and difluoromethoxy groups makes this reagent a valuable building block for introducing fluorinated moieties in the development of novel pharmaceuticals and advanced materials.
References
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- Thermo Fisher Scientific. (2025).
- BenchChem. (n.d.). 1-Bromo-4-[difluoro(methoxy)methyl]benzene|C8H7BrF2O. Retrieved January 15, 2026.
- Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved January 15, 2026.
- Sigma-Aldrich. (2025).
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Stability and Storage of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical insights to ensure the long-term integrity of this critical reagent.
Introduction: Chemical Profile and Significance
This compound (CAS No. 1017779-33-7) is a fluorinated aromatic building block of increasing importance in medicinal chemistry and organic synthesis.[1] Its utility stems from the unique combination of a reactive bromomethyl group, a metabolically stable difluoromethoxy group, and a fluoro-substituted benzene ring. The difluoromethoxy moiety, in particular, is a valuable bioisostere for hydroxyl or thiol groups, capable of enhancing metabolic stability, lipophilicity, and membrane permeability in drug candidates.[2][3][4]
The inherent reactivity of the benzyl bromide moiety, essential for its synthetic applications, also presents significant challenges regarding the compound's stability and storage. Understanding these liabilities is paramount to preventing degradation and ensuring reproducible experimental outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1017779-33-7 | [1] |
| Molecular Formula | C₈H₆BrF₃O | [1] |
| Molecular Weight | 255.03 g/mol | [1] |
| Appearance | Likely a colorless to light yellow liquid | Inferred from related compounds |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Core Stability Profile: Understanding the Key Functional Groups
The stability of this compound is dictated by the interplay of its three key functional groups: the bromomethyl group, the difluoromethoxy group, and the fluorinated aromatic ring.
The Benzyl Bromide Moiety: The Primary Source of Instability
The bromomethyl group is the most reactive site on the molecule and, consequently, the primary driver of its degradation. Benzyl bromides are potent lachrymators and are susceptible to nucleophilic attack.[5] This reactivity is the basis for their utility in introducing the substituted benzyl group onto other molecules, but it also makes them prone to degradation by common laboratory nucleophiles.
Key factors influencing the stability of the benzyl bromide group include:
-
Moisture (Hydrolysis): Water is a significant threat, leading to hydrolysis of the bromomethyl group to form the corresponding benzyl alcohol. This reaction is often accelerated by heat and can be catalyzed by acidic or basic conditions. The presence of water can also lead to the formation of hydrobromic acid (HBr) as a byproduct, which can further catalyze degradation.[6]
-
Nucleophiles: The compound will react with a wide range of nucleophiles, including alcohols, amines, and bases.[7] This necessitates careful selection of solvents and reaction conditions to avoid unwanted side reactions and degradation of the starting material.
-
Light: Benzyl halides can be sensitive to light, which may promote radical-mediated degradation pathways.[8]
The Difluoromethoxy Group: A Pillar of Stability
The difluoromethoxy (-OCHF₂) group is known for its high metabolic and chemical stability.[2][9] The strong carbon-fluorine bonds are resistant to cleavage under both acidic and basic conditions. This stability is a key reason for its incorporation into pharmaceutical candidates.[10] The electron-withdrawing nature of the difluoromethoxy group also influences the reactivity of the aromatic ring.[11]
The Fluorinated Aromatic Ring
The fluorine atom on the benzene ring is generally stable and not prone to displacement under typical storage and handling conditions. The primary influence of the ring fluorine is on the electronic properties of the molecule, which can modulate the reactivity of the bromomethyl group.
Potential Degradation Pathways
The primary degradation pathway for this compound is nucleophilic substitution at the benzylic carbon.
Hydrolysis
In the presence of water, the compound will undergo hydrolysis to form 4-(difluoromethoxy)-2-fluorobenzyl alcohol and hydrobromic acid.
Caption: Primary hydrolysis degradation pathway.
Solvolysis with Alcohols
If stored in or contaminated with alcohol solvents (e.g., methanol, ethanol), a similar solvolysis reaction will occur, leading to the formation of the corresponding benzyl ether.
Reaction with Bases
Strong bases can promote elimination reactions or act as nucleophiles, leading to degradation.[7] It is crucial to avoid storage with basic substances.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are essential.
Storage Conditions
Table 2: Recommended Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[12][13] |
| Container | Tightly sealed, amber glass vial or bottle | Protects from moisture and light.[7][14] Glass is inert. |
| Location | Cool, dry, well-ventilated area | Minimizes exposure to environmental fluctuations. |
| Incompatible Materials | Strong bases, amines, alcohols, oxidizing agents, metals | Prevents violent reactions and degradation.[7] |
Handling Procedures
Due to the lachrymatory and corrosive nature of benzyl bromides, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7] Work should be conducted in a certified chemical fume hood.[5]
-
Dispensing: Use a syringe or cannula under an inert atmosphere to transfer the liquid. Avoid opening the container directly to the atmosphere.
-
Cleaning Spills: Neutralize small spills with an appropriate agent and absorb with an inert material like sand or vermiculite before disposal.[14]
Caption: Safe handling workflow for the compound.
Analytical Methods for Stability Assessment
To monitor the purity and degradation of this compound over time, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the parent compound from volatile degradation products like the corresponding benzyl alcohol or ether.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, often coupled with a UV detector. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase would be a suitable starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the structure and identify impurities. The appearance of a new singlet in the ¹H NMR spectrum around 4.5-4.8 ppm could indicate the formation of the benzyl alcohol, while the disappearance of the bromomethyl singlet around 4.4-4.6 ppm would signal degradation.
Conclusion
This compound is a valuable but sensitive reagent. Its stability is primarily compromised by its susceptibility to nucleophilic attack, particularly by water. By adhering to stringent storage and handling protocols—specifically, maintaining a cold, dry, and inert environment—researchers can ensure the compound's integrity and the reliability of their synthetic work. Regular analytical assessment is recommended for long-term storage to verify purity.
References
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- Benzyl bromide. Santa Cruz Biotechnology.
- Benzyl Bromide. Common Organic Chemistry.
- Benzyl bromide - SAFETY DATA SHEET.
- BENZYL BROMIDE HAZARD SUMMARY. NJ.gov.
- Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications.
- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.
- (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. (2024-05-15).
- This compound. BLDpharm.
- 4 - SAFETY DATA SHEET.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. ResearchGate.
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-10-08).
- Degradation and stability issues of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in solution. Benchchem.
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1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene safety and handling
An In-Depth Technical Guide to the Safe Handling of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
Introduction
This compound (CAS No. 1017779-33-7) is a fluorinated and brominated aromatic compound increasingly utilized as a key building block in organic synthesis.[1][2] Its structural motifs—a reactive benzyl bromide handle and electron-withdrawing fluoro- and difluoromethoxy groups—make it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1] However, the same features that impart its synthetic utility also necessitate a rigorous and well-understood safety protocol. The toxicological properties of this specific compound have not been fully investigated, a common reality for many research chemicals.[3][4] Therefore, a conservative approach to handling, grounded in an understanding of analogous structures, is paramount.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound. It moves beyond a simple recitation of rules to explain the causality behind safety protocols, ensuring a culture of intrinsic safety in the laboratory.
Hazard Identification and Risk Assessment
The primary risk associated with this compound and structurally related benzyl halides is severe corrosivity.[5][6][7] These compounds are known to cause severe skin burns and eye damage.[3][8] Many are also lachrymators, substances that cause tearing and intense irritation to the eyes and respiratory tract upon exposure.[9][10] A thorough risk assessment must precede any laboratory work.
Physicochemical and Safety Data
The following table summarizes key data for this compound. This information is critical for designing safe experimental and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 1017779-33-7 | [2] |
| Molecular Formula | C₈H₆BrF₃O | [2] |
| Molecular Weight | 255.03 g/mol | [2] |
| Appearance | Likely a liquid (based on related compounds) | [1] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [2][11] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, alcohols, amines, metals, strong reducing agents. | [3][7][9] |
GHS Hazard Classification (Anticipated)
While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, the classification can be reliably inferred from closely related and analogous compounds such as other fluorinated benzyl bromides.
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H314: Causes severe skin burns and eye damage.[3][5][7][8] H335: May cause respiratory irritation.[12] H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled.[7] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential. The Hierarchy of Controls is a foundational principle in chemical safety, prioritizing the most effective measures. For a research chemical like this, elimination and substitution are often not feasible, placing emphasis on robust engineering controls and stringent PPE protocols.
Caption: Hierarchy of Controls for handling hazardous research chemicals.
-
Engineering Controls: All handling of this compound must be performed inside a certified chemical fume hood.[10][13] This is non-negotiable. The fume hood contains vapors and provides the primary barrier between the researcher and the chemical, mitigating the risk of inhaling corrosive and lachrymatory fumes.[9][10] An eyewash station and safety shower must be immediately accessible.[6]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully.
-
Eye and Face Protection: Due to the severe corrosive hazard, standard safety glasses are insufficient. Chemical splash goggles in combination with a full-face shield are required.[3][4][10] This combination protects the eyes from splashes and the face from contact with the corrosive liquid.
-
Skin Protection: A flame-resistant lab coat, fully buttoned, is mandatory. Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[10] It is critical to consult the glove manufacturer's compatibility chart and to double-glove when handling larger quantities. Never wear the same gloves outside the fume hood.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after handling the material and removing gloves.[3][9]
-
Standard Operating Procedures for Handling and Storage
Adherence to validated protocols is crucial for ensuring safety and experimental reproducibility.
Storage Protocol
-
Receiving: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
-
Segregation: Store the container in a designated, locked, and ventilated corrosives cabinet.[3][7][9]
-
Environment: The storage area must be cool, dry, and away from direct sunlight and heat sources.[3] The recommended storage condition is refrigerated (2-8°C) under an inert atmosphere.[2]
-
Incompatibilities: Ensure storage is segregated from incompatible materials, particularly bases, strong oxidizing agents, and metals.[3][7][10]
Experimental Handling Protocol (Weighing and Dispensing)
-
Preparation: Before starting, ensure the fume hood is operational and the work area is de-cluttered. Post a sign indicating that a hazardous chemical is in use. Assemble all necessary equipment (glassware, syringes, spatulas, waste containers).
-
Don PPE: Put on all required PPE (lab coat, goggles, face shield, double gloves).
-
Inert Atmosphere: If the reaction is moisture-sensitive, prepare a sealed system under an inert gas (e.g., Nitrogen or Argon) within the fume hood.
-
Equilibration: Remove the chemical container from cold storage and allow it to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture, which could react with the compound.
-
Dispensing: Conduct all transfers over a spill tray within the fume hood. Use a clean, dry syringe or cannula for liquid transfers.
-
Decontamination: After dispensing, securely cap the main container. Decontaminate any surfaces, spatulas, or syringe needles that came into contact with the chemical using an appropriate solvent (e.g., isopropanol) and collect the rinsate as halogenated organic waste.
-
Post-Handling: Remove gloves using the proper technique and dispose of them in the designated solid waste container. Wash hands thoroughly.
Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be trained on these procedures.[14]
Caption: Emergency response decision flowchart for chemical incidents.
Chemical Spill
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Using the appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.[10][13]
-
Carefully collect the absorbed material and contaminated items into a clearly labeled, sealed container for hazardous waste disposal.[10]
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (outside a fume hood or large volume):
-
Immediately alert everyone in the lab and evacuate the area.[13]
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Activate the fire alarm to initiate a building-wide evacuation.
-
Call your institution's emergency response number and/or Environmental Health & Safety (EHS) department.[13]
-
Do not attempt to clean up a major spill unless you are specifically trained to do so.
-
Personnel Exposure
The guiding principle is to remove the individual from the source of exposure and decontaminate immediately.
-
Skin Contact: Immediately remove all contaminated clothing while simultaneously flushing the affected area with copious amounts of lukewarm water for at least 15 minutes in a safety shower.[3][6][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3][6] If breathing is difficult, have a trained person administer oxygen. Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting. [3][7] The corrosive nature of the chemical means that vomiting can cause further damage to the esophagus.[4] Rinse the mouth with water and seek immediate medical attention.
Waste Management and Disposal
Improper disposal of hazardous chemicals poses a significant threat to environmental and public health.
-
Waste Segregation: All waste containing this compound, including contaminated solids (gloves, paper towels, absorbent material) and liquid rinsates, must be collected in a dedicated "Halogenated Organic Waste" container.[15] Do not mix with non-halogenated waste streams.
-
Container Management: The waste container must be made of a compatible material, kept closed when not in use, and stored in a secondary containment bin within a fume hood or designated satellite accumulation area.[10][16]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical names of all constituents, and the associated hazards (Corrosive, Toxic).[16]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Disposal must be handled by a licensed hazardous waste facility, typically via high-temperature incineration.
Conclusion
This compound is a potent synthetic tool whose utility is matched by its significant hazards. Its corrosive nature demands the utmost respect and adherence to stringent safety protocols. By integrating a deep understanding of its risks with robust engineering controls, appropriate PPE, and validated handling procedures, researchers can safely harness its reactivity to advance the frontiers of science and drug discovery. Safety is not a checklist; it is a continuous, knowledge-based practice.
References
- Vertex AI Search. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)
- BenchChem. (2025). Proper Disposal of (2S)-3-(bromomethyl)but-3-en-2-ol: A Guide for Laboratory Professionals. Retrieved January 15, 2026.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 1-(Bromomethyl)-2,4-difluorobenzene. Retrieved January 15, 2026, from [Link]
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved January 15, 2026.
-
S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. Retrieved January 15, 2026, from [Link]
-
Chemtalk. (2008). Bromine water - disposal. Retrieved January 15, 2026, from [Link]
- U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). Retrieved January 15, 2026.
-
PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved January 15, 2026, from [Link]
-
SafeCare BC. (2025). Emergency procedures for hazardous substances | WEBINAR. YouTube. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)-1,2-difluorobenzene. Retrieved January 15, 2026, from [Link]
-
UC Berkeley Office of Environment, Health & Safety. (n.d.). Radiation Emergency Procedures. Retrieved January 15, 2026, from [Link]
-
MDPI. (n.d.). Ultraviolet Absorption Spectra of Benzene and Chlorobenzene in Water-Ice Solutions. Retrieved January 15, 2026, from [Link]
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Solubility of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a predictive framework and actionable experimental protocols for determining and understanding its solubility in common organic solvents.
Executive Summary: Predicting Solubility from Molecular Architecture
The core principle guiding this analysis is "like dissolves like," which posits that substances with similar polarities and intermolecular forces will be mutually soluble.[1][2] This guide will dissect the structural components of the target molecule to predict its interactions with various solvent classes and provide the methodology to empirically verify these predictions.
Molecular Structure and Physicochemical Properties
To understand the solubility of this compound, we must first examine its constituent parts and overall physicochemical properties.
| Property | Value/Prediction | Source/Rationale |
| Molecular Formula | C₈H₆BrF₃O | [3] |
| Molecular Weight | 255.03 g/mol | [3] |
| Predicted Polarity | Moderately Polar | Based on the presence of polar C-F, C-O, and C-Br bonds, but with a significant non-polar aromatic ring. |
| Predicted logP | ~3.0 - 3.5 | Inferred from related structures. For example, 1-Bromo-4-(difluoromethoxy)-2-fluorobenzene has a LogP of 3.19.[4] A higher logP indicates greater lipophilicity and lower water solubility. |
| Hydrogen Bond Donors | 0 | There are no N-H or O-H bonds. |
| Hydrogen Bond Acceptors | 1 (Oxygen atom) | The oxygen in the difluoromethoxy group can act as a hydrogen bond acceptor.[5] |
The presence of multiple fluorine atoms and a bromine atom creates significant dipole moments within the molecule. The difluoromethoxy group, in particular, is a strong electron-withdrawing group. However, the overall polarity is tempered by the non-polar benzene ring. The absence of hydrogen bond donors is a critical factor, suggesting poor solubility in protic solvents that rely on hydrogen bonding networks, such as water.
Theoretical Framework: Intermolecular Forces at Play
The dissolution of a solute in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.[5] For this compound, the following interactions are key:
-
Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between non-polar molecules and will be significant due to the molecule's size and the presence of a large aromatic system. Non-polar solvents like hexane and toluene will interact predominantly through these forces.
-
Dipole-Dipole Interactions: The polar C-F, C-O, and C-Br bonds create permanent dipoles, allowing the molecule to interact with other polar molecules. Polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane will effectively solvate the molecule through these interactions.
-
Hydrogen Bonding: While the molecule cannot donate hydrogen bonds, the oxygen of the difluoromethoxy group can act as a hydrogen bond acceptor.[5] This allows for some interaction with protic solvents like alcohols, but the lack of a donor group limits strong, stable hydrogen bonding networks.
The interplay of these forces dictates the solubility profile. We can predict that solvents capable of both dipole-dipole interactions and accommodating the non-polar benzene ring will be the most effective.
Predicted Solubility in Common Organic Solvents
Based on the principles outlined above, the following table provides a predicted solubility profile. These predictions should be confirmed experimentally using the protocols provided in the subsequent section.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Moderate | The non-polar aromatic ring will interact well with these solvents via van der Waals forces. However, the polar functional groups may limit high solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents have significant dipole moments that can interact favorably with the polar bonds of the solute. They also have sufficient non-polar character to solvate the benzene ring. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | These solvents can act as hydrogen bond donors to the oxygen atom of the solute. However, the overall lipophilic nature of the molecule will likely limit high solubility. |
| Highly Polar Protic | Water | Very Low / Insoluble | The molecule's large non-polar surface area and lack of hydrogen bond donating capability will prevent it from effectively integrating into the strong hydrogen-bonding network of water. |
Experimental Protocol for Solubility Determination
The following is a standardized, step-by-step protocol for the quantitative determination of the solubility of this compound. This method is based on the widely used shake-flask method.[6]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, dichloromethane, methanol, ethanol)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Volumetric flasks and pipettes
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Workflow for experimental solubility determination.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.[7]
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.
-
-
Sampling and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particulates.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is expressed in units such as g/L or mol/L.
-
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound:
-
Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[8][9] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.
-
Purity of Solute and Solvent: Impurities can significantly affect solubility measurements. Ensure high-purity solute and solvents are used for accurate results.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the starting material.
Conclusion
While direct, published solubility data for this compound is scarce, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for strong predictions of its behavior in various organic solvents. It is anticipated to have high solubility in polar aprotic solvents like dichloromethane and ethyl acetate, moderate solubility in non-polar solvents like toluene, and low solubility in highly polar protic solvents, especially water. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility in solvents relevant to their specific applications, ensuring the successful design of reaction conditions, purification strategies, and formulation development.
References
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]
-
LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. [Link]
-
PubChem. (n.d.). 1-(Bromomethyl)-2,4-difluorobenzene. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. [Link]
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Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is a valuable building block that offers a unique combination of reactive and modulatory functionalities. Its benzylic bromide moiety serves as a highly reactive electrophilic handle for nucleophilic substitution, while the 2-fluoro and 4-difluoromethoxy substituents on the aromatic ring provide a means to fine-tune lipophilicity, metabolic stability, and target-binding interactions.[1]
The difluoromethoxy group, in particular, is of significant interest as a bioisostere for more metabolically labile groups, such as methoxy or hydroxyl functionalities.[1] Its electron-withdrawing nature, coupled with the ortho-fluoro substituent, influences the electronic properties of the benzene ring and the reactivity of the benzylic position. This guide provides a comprehensive overview of the mechanistic considerations and practical protocols for employing this versatile reagent in nucleophilic substitution reactions.
Mechanistic Synopsis: The SN1/SN2 Dichotomy in a Fluorinated Benzyl System
Nucleophilic substitution at the benzylic position of this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative pathway is a delicate balance of several factors, including the nature of the nucleophile, the solvent polarity, and the electronic effects of the aromatic substituents.
The SN2 Pathway: This pathway is a concerted, single-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. This mechanism is favored by:
-
Strong, unhindered nucleophiles: Nucleophiles with a high concentration of negative charge and minimal steric bulk can efficiently access the benzylic carbon.
-
Aprotic polar solvents: Solvents such as acetone, acetonitrile (MeCN), and dimethylformamide (DMF) can solvate the counter-ion of the nucleophile without significantly solvating the nucleophile itself, thus enhancing its reactivity.
The SN1 Pathway: This is a two-step process involving the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by the nucleophile. This mechanism is favored by:
-
Weak nucleophiles: Nucleophiles that are poor electron donors are less likely to initiate a concerted attack and will instead wait for the formation of the carbocation.
-
Protic polar solvents: Solvents such as water, alcohols, and carboxylic acids can stabilize the forming carbocation and the departing bromide ion through hydrogen bonding.
The fluorine and difluoromethoxy substituents on the benzene ring are both electron-withdrawing. These groups will have a destabilizing effect on the benzylic carbocation intermediate of an SN1 pathway, thereby disfavoring this mechanism to some extent. Conversely, these electron-withdrawing groups can make the benzylic carbon more electrophilic, potentially accelerating the SN2 pathway. Therefore, for this compound, the SN2 mechanism is generally the more probable pathway, especially with strong nucleophiles.
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.
Experimental Protocols
The following protocols are provided as general guidelines for the application of this compound in nucleophilic substitution reactions. Researchers should optimize conditions for their specific substrates and desired products.
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of an ether by reacting an alcohol or phenol with this compound. This reaction typically proceeds via an SN2 mechanism.
Caption: Workflow for Williamson Ether Synthesis.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Alcohol/Phenol | - | 1.0 | 1.0 |
| This compound | 255.03 | 1.1 | 1.1 |
| Sodium Hydride (60% dispersion in mineral oil) or K₂CO₃ | 24.00/138.21 | 1.2 | 1.2 |
| Anhydrous Dimethylformamide (DMF) | - | - | - |
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol or phenol (1.0 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Add a solution of this compound (1.1 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether.
Protocol 2: N-Alkylation
This protocol outlines the synthesis of a secondary or tertiary amine through the reaction of a primary or secondary amine with this compound. Over-alkylation can be an issue, so careful control of stoichiometry is important.[1]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Primary/Secondary Amine | - | 1.0 | 1.0 |
| This compound | 255.03 | 1.05 | 1.05 |
| Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | 138.21/101.19 | 2.0 | 2.0 |
| Acetonitrile (MeCN) or Dichloromethane (DCM) | - | - | - |
Procedure:
-
To a solution of the amine (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol).
-
Add a solution of this compound (1.05 mmol) in acetonitrile (5 mL) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or crystallization to yield the target amine.
Protocol 3: S-Alkylation
This protocol details the preparation of a thioether (sulfide) from a thiol and this compound. Thiols are excellent nucleophiles and this reaction generally proceeds efficiently.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Thiol | - | 1.0 | 1.0 |
| This compound | 255.03 | 1.1 | 1.1 |
| Sodium Hydroxide (NaOH) or Cesium Carbonate (Cs₂CO₃) | 40.00/325.82 | 1.2 | 1.2 |
| Methanol (MeOH) or Acetonitrile (MeCN) | - | - | - |
Procedure:
-
To a solution of the thiol (1.0 mmol) in methanol (10 mL), add a solution of sodium hydroxide (1.2 mmol) in water (1 mL) or solid cesium carbonate (1.2 mmol).
-
Stir the mixture at room temperature for 15 minutes to generate the thiolate.
-
Add a solution of this compound (1.1 mmol) in methanol (5 mL).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired thioether.
Characterization and Data Interpretation
Successful synthesis of the desired products should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Key diagnostic signals to look for include:
-
¹H NMR: The appearance of a new singlet or multiplet corresponding to the benzylic methylene protons (Ar-CH₂ -Nu) typically in the range of 4.0-5.5 ppm, shifted from the starting material's benzylic bromide signal.
-
¹³C NMR: A shift in the benzylic carbon signal upon substitution.
-
¹⁹F NMR: The characteristic signals for the -OCF₂H and Ar-F groups should remain, though their chemical shifts may be slightly altered by the new substituent.
-
MS: The molecular ion peak corresponding to the mass of the expected product.
Troubleshooting and Field-Proven Insights
-
Low Yields in O-Alkylation: If yields are low, ensure the complete formation of the alkoxide/phenoxide by using a stronger base (e.g., NaH) and strictly anhydrous conditions. The presence of water will quench the base and the nucleophile.
-
Over-alkylation in N-Alkylation: To minimize the formation of quaternary ammonium salts, use a slight excess of the amine or add the benzyl bromide slowly to the reaction mixture. Using a bulkier amine can also disfavor the second alkylation step.
-
Thiol Oxidation in S-Alkylation: Thiols can be susceptible to oxidation to disulfides, especially under basic conditions. Degassing the solvent and running the reaction under an inert atmosphere can mitigate this side reaction.
-
Reaction Stalling: If the reaction does not proceed to completion, a higher reaction temperature or a more polar aprotic solvent (e.g., DMF instead of acetonitrile) may be beneficial. The addition of a catalytic amount of sodium iodide can sometimes accelerate the reaction by in situ formation of the more reactive benzylic iodide.
Conclusion
This compound is a highly useful and reactive building block for the synthesis of a diverse range of molecules relevant to the pharmaceutical and agrochemical industries. A thorough understanding of the principles of nucleophilic substitution, coupled with careful selection of reaction conditions, allows for the efficient and predictable formation of new carbon-heteroatom bonds. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to successfully incorporate this valuable fluorinated moiety into their synthetic endeavors.
References
-
CORE. (2017, February 12). Convenient and robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Taft equation. Retrieved from [Link]
-
NISCAIR. (n.d.). Preparation of thioethers using SN l-active halides and zinc mercaptides. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2024, August 31). Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett constants for CF 2 OCH 3 and similar groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024, July 10). Benzylic C(sp3)–H fluorination. Retrieved from [Link]
-
Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thioether Formation. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plot for the reductive elimination of difluoromethylated aldehyde-derived hydrazones calculated by the DFT (B3LYP) method. Retrieved from [Link]
-
Arkivoc. (n.d.). Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Retrieved from [Link]
-
OpenStax. (n.d.). 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Chemistry World. (2020, April 23). Taking benzyl fluorides beyond game changing reports. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Science and Education Publishing. (2024, January 4). Application of Hammett and Taft Equations Together on the Deprotonation Equilibriums of Isoxazolium Cations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.2.3: Preparing Ethers. Retrieved from [Link]
-
NIH. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]
-
NIH. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
NIH. (n.d.). Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. Retrieved from [Link]
-
NIH. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
Sources
Protocol for SN2 reaction using 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
An Application Note and Protocol for the SN2 Reaction using 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
Author: Gemini, Senior Application Scientist
Publication Date: January 15, 2026
Abstract
This technical guide provides a comprehensive protocol for leveraging the versatile building block, this compound (CAS 1017779-33-7), in bimolecular nucleophilic substitution (SN2) reactions. This benzylic bromide is an increasingly important reagent in medicinal chemistry and drug discovery due to the desirable physicochemical properties conferred by the difluoromethoxy moiety, such as enhanced metabolic stability and modulated lipophilicity.[1] This document outlines the core mechanistic principles, detailed step-by-step protocols for O- and N-alkylation, key reaction parameters, safety precautions, and troubleshooting strategies to empower researchers in the successful synthesis of novel chemical entities.
Introduction and Scientific Context
The construction of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents. The SN2 reaction, a fundamental process in organic chemistry, offers a direct and efficient pathway for creating these linkages.[2] The reaction proceeds via a concerted mechanism where a nucleophile attacks an electrophilic carbon center, displacing a leaving group in a single step, resulting in an inversion of stereochemistry at the carbon center.[3]
1.1. The Substrate: this compound
This substrate is a highly reactive electrophile for SN2 reactions. Its reactivity is attributed to two key structural features:
-
Benzylic Position: The bromomethyl group is attached to a benzene ring. The carbon-bromine bond is weakened, and the SN2 transition state is stabilized by the adjacent aromatic π-system, leading to significantly enhanced reaction rates compared to simple alkyl halides.[4]
-
Electron-Withdrawing Groups: The presence of fluorine and difluoromethoxy substituents on the aromatic ring influences the electrophilicity of the benzylic carbon. These electron-withdrawing groups can further activate the substrate towards nucleophilic attack.[5][6]
This application note provides two validated protocols for the use of this substrate: one for the O-alkylation of a phenol and another for the N-alkylation of a secondary amine, representing two of the most common applications in drug development.
Reaction Mechanism and Parameter Optimization
A successful SN2 reaction hinges on the careful selection of reagents and conditions to maximize product yield and minimize side reactions.
Caption: The concerted SN2 mechanism involves backside attack by the nucleophile (Nu⁻).
Key Parameters Explained:
-
Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are optimal for SN2 reactions.[7][8] These solvents effectively solvate the counter-ion of the nucleophile (e.g., K⁺) but do not form strong hydrogen bonds with the nucleophilic anion itself. This leaves the nucleophile "bare" and highly reactive, accelerating the reaction rate.[7][8]
-
Choice of Base: For nucleophiles with acidic protons, such as phenols or some amines, a base is required to generate the more potent anionic nucleophile (e.g., phenoxide). The base should be non-nucleophilic to avoid competing with the primary nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices due to their good solubility in polar aprotic solvents and low nucleophilicity.
-
Temperature Control: Most SN2 reactions with reactive benzylic bromides proceed efficiently at room temperature or with gentle heating (40-60 °C). Higher temperatures can increase the rate of side reactions, such as elimination (E2), although this is less common for primary substrates.
-
Phase Transfer Catalysis (PTC): In biphasic systems (e.g., an aqueous base and an organic solvent), or when solubility is limited, a phase transfer catalyst can be indispensable.[7] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) shuttle the nucleophilic anion from the aqueous/solid phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate.[9][10]
Safety and Handling
Substituted benzyl bromides, including the title compound, require careful handling due to their hazardous properties.
-
Hazard Class: Benzyl bromides are potent lachrymators (tear-inducing agents) and are irritating to the skin, eyes, and respiratory system.[11][12][13]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including:
-
Handling Procedures: Avoid inhalation of vapors or direct contact with skin and eyes.[11] Use spark-proof tools and ground all equipment, as the compound may be combustible.[14] Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture.[12][13]
-
Spill & Waste: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.[11][12] Do not allow the chemical to enter drains.[11] All waste must be disposed of according to local environmental regulations.
Experimental Protocols
The following protocols provide a detailed methodology for the O-alkylation of a phenol and the N-alkylation of a secondary amine.
Table 1: Reagent Properties and Stoichiometry
| Reagent | CAS Number | MW ( g/mol ) | Role | Protocol A (Equiv.) | Protocol B (Equiv.) |
| This compound | 1017779-33-7 | 255.03 | Electrophile | 1.0 | 1.0 |
| 4-Methoxyphenol | 150-76-5 | 124.14 | O-Nucleophile | 1.1 | - |
| Morpholine | 110-91-8 | 87.12 | N-Nucleophile | - | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base | 1.5 | 2.0 |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Solvent | - | To 0.2 M |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent | To 0.2 M | - |
Protocol A: O-Alkylation of 4-Methoxyphenol
This protocol details the synthesis of 1-(difluoromethoxy)-4-((4-methoxyphenoxy)methyl)-3-fluorobenzene.
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.1 equiv) and potassium carbonate (1.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a final concentration of approximately 0.2 M with respect to the limiting reagent.
-
Substrate Addition: While stirring the suspension, add a solution of this compound (1.0 equiv) dissolved in a small amount of DMF dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature (approx. 20-25 °C).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
Protocol B: N-Alkylation of Morpholine
This protocol details the synthesis of 4-((4-(difluoromethoxy)-2-fluorobenzyl)morpholine.
Step-by-Step Procedure:
-
Reagent Preparation: To a round-bottom flask with a stir bar, add potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and place it under an inert atmosphere (Nitrogen or Argon).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration. Add morpholine (1.2 equiv) followed by the dropwise addition of this compound (1.0 equiv).
-
Reaction: Stir the mixture at 50 °C.
-
Monitoring: Monitor the reaction via TLC or LC-MS until the starting bromide is consumed (typically 3-6 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the combined filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts or excess morpholine. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the product. Further purification via column chromatography may be performed if necessary.
Workflow Visualization and Data Summary
Caption: General experimental workflow for the SN2 alkylation protocol.
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Protocol A (O-Alkylation) | Protocol B (N-Alkylation) |
| Nucleophile | 4-Methoxyphenol | Morpholine |
| Solvent | DMF | Acetonitrile |
| Temperature | 20-25 °C (Room Temp.) | 50 °C |
| Reaction Time | 2-4 hours | 3-6 hours |
| Workup | Aqueous Extraction | Filtration & Aqueous Wash |
| Expected Yield | > 85% | > 90% |
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | - Insufficiently active nucleophile (base not strong enough).- Low reaction temperature.- Reagents are wet. | - Switch to a stronger base (e.g., Cs₂CO₃ for phenols).- Increase temperature in 10 °C increments.- Ensure use of anhydrous solvents and oven-dried glassware.[15] |
| Multiple Products / Byproducts | - Over-alkylation (for primary amines).- Competing elimination reaction (unlikely but possible at high temp). | - Use a larger excess of the amine nucleophile.- Lower the reaction temperature.- Ensure the base is non-nucleophilic. |
| Low Isolated Yield | - Incomplete reaction.- Product loss during aqueous workup.- Difficulty in purification. | - Allow the reaction to run longer.- Perform additional extractions from the aqueous layer.- Adjust the eluent system for column chromatography to achieve better separation. |
References
-
PHARMD GURU. MECHANISM AND KINETICS OF SN2 REACTIONS. [Link]
-
ACS Publications. Effect of a Phase Transfer Catalyst on the Dynamics of an SN2 Reaction. A Molecular Dynamics Study. The Journal of Physical Chemistry C. [Link]
-
Little Flower College Guruvayoor. phase transfer catalyst. [Link]
-
ACS Green Chemistry Institute. Phase Transfer Catalysis - Pharmaceutical Roundtable Reagent Guides. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Benzyl bromide, 98%. [Link]
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTION PART-11, PPT-26. [Link]
-
Sciencelab.com. Material Safety Data Sheet Benzyl bromide MSDS. [Link]
-
PubMed Central (PMC). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]
-
ACS Publications. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. [Link]
-
Organic Syntheses. Difluoromethylation of Phenols. [Link]
-
YouTube. SN2 Arrow Pushing Tutorial and Reaction Coordinate Diagram. [Link]
-
Organic Chemistry Portal. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]
-
PubMed Central (PMC). Effect of Allylic Groups on SN2 Reactivity. [Link]
-
YouTube. SN2 Reaction Mechanisms. [Link]
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Application Notes and Protocols for Cross-Coupling Reactions Involving 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. The subject of this guide, 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene, is a versatile building block that offers a unique combination of reactive sites and fluorine substitution patterns. Its benzylic bromide functionality serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The presence of both a fluoro and a difluoromethoxy group on the aromatic ring introduces distinct electronic effects that can influence reaction outcomes and impart desirable characteristics to the final products.[1]
This document provides detailed application notes and representative protocols for several key cross-coupling reactions utilizing this fluorinated substrate. The methodologies presented are designed to be robust and adaptable, providing a solid foundation for researchers to explore the synthetic utility of this valuable compound.
Physicochemical Properties and Safety Considerations
Chemical Structure:
Compound Details:
| Property | Value |
| CAS Number | 1017779-33-7[2] |
| Molecular Formula | C8H6BrF3O |
| Molecular Weight | 271.03 g/mol |
| Appearance | Colorless to light yellow liquid |
Safety and Handling:
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][4] It is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4] Inhalation may cause respiratory irritation.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4]
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.[3][4]
Storage:
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and acids.[3][6] Keep the container tightly sealed.
The Role of Fluorine Substituents in Reactivity
The fluorine substituents on the aromatic ring of this compound play a crucial role in its reactivity. The ortho-fluoro group is strongly electron-withdrawing via induction, which can influence the oxidative addition step in palladium-catalyzed cycles. The para-difluoromethoxy group is also electron-withdrawing, further modifying the electronic properties of the benzene ring.[1] These electronic effects can impact catalyst selection, reaction kinetics, and the stability of reaction intermediates.
Cross-Coupling Methodologies: Detailed Protocols
The following protocols are representative methods for common cross-coupling reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between a boronic acid or ester and an organohalide.[7][8] In this protocol, we adapt a microwave-assisted procedure for the coupling of benzylic bromides with arylboronic acids.[9]
Reaction Scheme:
F - C - H + R-CH=CH2 ---[Pd catalyst, Base]---> R-CH=CH-CH2-C6H3(F)(OCHF2) | O - C6H3 - CH2Br | F
A representative Heck reaction workflow.
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and sodium carbonate (Na₂CO₃, 1.5 mmol, 1.5 equiv.).
-
Solvent Addition: Add DMF or N-methyl-2-pyrrolidone (NMP) (5 mL).
-
Inert Atmosphere: Seal the tube and purge with argon.
-
Heating: Heat the reaction mixture at 100-140°C for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography.
Rationale for Experimental Choices:
-
Phosphine-Free Conditions: For some Heck reactions, particularly with reactive halides, phosphine ligands are not strictly necessary, which simplifies the procedure and reduces cost.
-
Base: Sodium carbonate is a common and effective base for the Heck reaction.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used to achieve the necessary reaction temperatures.
Sonogashira Coupling: Introduction of an Alkynyl Moiety
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. [10] Reaction Scheme:
dot
A representative Sonogashira coupling workflow.
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) or toluene (10 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.). Then, add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature to 60°C for 6-12 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash chromatography. [11] Rationale for Experimental Choices:
-
Dual Catalyst System: The palladium catalyst facilitates the oxidative addition, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent in some cases.
-
Solvent: Anhydrous solvents are crucial to prevent unwanted side reactions.
Buchwald-Hartwig Amination: Constructing C(sp³)–N Bonds
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. [12][13][14][15]This protocol is adapted for the coupling of a benzylic bromide with a primary or secondary amine.
Reaction Scheme:
A representative Buchwald-Hartwig amination workflow.
Experimental Protocol:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) in toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat at 80-110°C for 12-24 hours.
-
Work-up: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Catalyst System: The use of a bulky, electron-rich ligand like XPhos is often crucial for efficient C-N bond formation, particularly with less reactive amines or halides. *[14] Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Conditions: The catalyst system is sensitive to air and moisture, necessitating the use of a glovebox or Schlenk techniques.
Negishi Coupling: Versatile C(sp³)–C(sp²) and C(sp³)–C(sp³) Bond Formation
The Negishi coupling utilizes an organozinc reagent as the nucleophile, offering a highly versatile method for C-C bond formation with a broad substrate scope.
dot
A representative Negishi coupling workflow.
Experimental Protocol:
-
Organozinc Reagent Preparation: Prepare the organozinc reagent in situ by reacting the corresponding organohalide with activated zinc dust in THF, or use a commercially available solution.
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) under argon, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reagent Addition: Add the solution of the organozinc reagent (1.2 mmol, 1.2 equiv.) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature to 65°C for 4-12 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Rationale for Experimental Choices:
-
Organozinc Reagents: Organozinc reagents are highly reactive nucleophiles, allowing for efficient coupling with a wide range of electrophiles, including benzylic bromides. *[16] Catalyst: Both palladium and nickel catalysts are effective for Negishi couplings. The choice may depend on the specific substrates and desired reactivity.
-
Anhydrous Conditions: Organozinc reagents are sensitive to moisture, so anhydrous conditions are essential.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, fluorinated molecules. The cross-coupling reactions outlined in this guide provide a robust starting point for researchers to explore its synthetic potential. The unique electronic properties conferred by the fluorine substituents make this compound an attractive tool for the development of novel pharmaceuticals and advanced materials. As with any chemical synthesis, careful optimization and adherence to safety protocols are paramount for successful and reproducible results.
References
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- Exploring 1-Bromo-4-(difluoromethoxy)
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. (URL not available)
- 4-Fluorobenzyl bromide SAFETY D
-
Buchwald–Hartwig amination. Wikipedia. (URL: [Link])
-
Negishi coupling. Wikipedia. (URL: [Link])
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])
-
Cu‐catalyzed C(sp³)-C(sp²) cross‐coupling of benzylic bromides and aryl boronic acids. ResearchGate. (URL: [Link])
-
Negishi Coupling. NROChemistry. (URL: [Link])
- 1-(Bromomethyl)-2,4-difluorobenzene SAFETY DATA SHEET. Fisher Scientific. (URL not available)
- 4-(Bromomethyl)-1,2-difluorobenzene SAFETY DATA SHEET. Thermo Fisher Scientific. (URL not available)
- [Placeholder for future reference]
- 4-Bromo-1-(bromomethyl)-2-fluorobenzene SAFETY DATA SHEET. Fisher Scientific. (URL not available)
- 1-Bromo-4-(difluoromethoxy)benzene SAFETY DATA SHEET. Thermo Fisher Scientific. (URL not available)
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Heck Reaction. Organic Chemistry Portal. (URL: [Link])
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])
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Application Notes and Protocols for Suzuki Coupling with 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3] This guide focuses on the application of the Suzuki coupling to a specific and highly relevant substrate: 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. The presence of the difluoromethoxy (OCF₂H) group is of particular significance in drug design. It is recognized as a bioisostere for other functional groups, such as a hydroxyl or a carbonyl group, and can enhance key pharmacokinetic properties including metabolic stability, lipophilicity, and cell membrane permeability.[4] The additional fluorine atom on the aromatic ring further modulates the electronic properties of the molecule.
This document provides a comprehensive technical guide for performing the Suzuki coupling with this compound. It delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and presents a framework for optimizing reaction conditions for various coupling partners.
Understanding the Reaction: Mechanism and Key Parameters
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1] The reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the benzylic bromide, this compound. This step forms a Pd(II) intermediate. The reactivity of the C-Br bond at the benzylic position is generally high, facilitating this initial step.
-
Transmetalation: In this crucial step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic fragments on the palladium center. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Critical Parameters for Success
The success of the Suzuki coupling with this compound hinges on the careful selection of several key parameters:
-
Catalyst and Ligand: Palladium catalysts are the most widely used for Suzuki couplings.[3] For benzylic bromides, particularly those with electron-withdrawing groups, palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly employed in conjunction with bulky, electron-rich phosphine ligands. Ligands such as JohnPhos, SPhos, or XPhos have demonstrated excellent performance in facilitating the coupling of benzylic halides by promoting both the oxidative addition and reductive elimination steps.[5]
-
Base: The base plays a multifaceted role, primarily in the activation of the boronic acid for transmetalation.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction kinetics and may need to be optimized for specific boronic acid coupling partners.
-
Solvent: A variety of organic solvents can be used, often in combination with water. Common solvent systems include dioxane/water, THF/water, and DMF.[5][6] The presence of water is often essential for the dissolution of the base and for facilitating the transmetalation step.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often facilitated by conventional heating or microwave irradiation to shorten reaction times.[5] The optimal temperature will depend on the reactivity of the specific coupling partners and the chosen catalyst system.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Arylboronic Acid | ≥97% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| JohnPhos | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Deionized Water | ||
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Brine (saturated NaCl solution) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ||
| Argon or Nitrogen Gas | High Purity |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all manipulations of reagents and the reaction setup within a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Reagent Handling: this compound and similar benzylic bromides are lachrymators and can cause skin and eye irritation.[8][9] Avoid contact with skin and eyes. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Boronic acids can be irritating.
-
Inert Atmosphere: Many Suzuki coupling reactions are sensitive to oxygen. It is crucial to maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration to prevent catalyst degradation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Detailed Step-by-Step Protocol
Figure 2: Experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Add palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%) and JohnPhos (0.04-0.10 mmol, 4-10 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
To the flask, add anhydrous 1,4-dioxane (e.g., 5 mL) and deionized water (e.g., 1 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C for conventional heating, or as optimized for microwave irradiation) for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with a variety of arylboronic acids. The yields are illustrative and may vary depending on the specific reaction conditions and the scale of the reaction.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 80 | 18 | 75-85 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 8 | 70-80 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 80-90 |
| 6 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 60-75 |
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst Deactivation: Ensure a strictly inert atmosphere. Consider using a pre-catalyst or a more robust ligand.
-
Inefficient Transmetalation: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. The ratio of organic solvent to water can be critical.
-
Steric Hindrance: For sterically demanding boronic acids, a more active catalyst system (e.g., with a bulkier ligand like XPhos or SPhos) and higher reaction temperatures may be necessary.[10]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures. Lowering the reaction temperature or using a more efficient catalyst to promote the desired cross-coupling may help.
-
Protodeborylation: The boronic acid can be cleaved by acidic protons. Ensure the reaction medium is sufficiently basic. Using boronic esters can sometimes mitigate this issue.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful and versatile method for the synthesis of a diverse range of diarylmethane derivatives containing valuable fluorinated motifs. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent functional group tolerance. The protocols and guidelines presented in this document offer a solid foundation for the successful application of this important transformation in the fields of medicinal chemistry and drug development.
References
-
S D FINE- CHEM LIMITED. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]
-
Bérubé, M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH Public Access. Retrieved from [Link]
-
Chemical Society Reviews. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. NIH Public Access. Retrieved from [Link]
-
Han, F. S. (2015). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. NIH Public Access. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11147. Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH Public Access. Retrieved from [Link]
-
Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(64), 36936–36940. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis of Aryl- and Heteroaryl-Substituted 3-Benzyloxyisothiazoles via Suzuki and Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
Deng, M. Z., et al. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1, (1), 135-140. Retrieved from [Link]
-
Le, C. M., et al. (2019). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. NIH Public Access. Retrieved from [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes. NIH Public Access. Retrieved from [Link]
-
Shen, Q., & Hartwig, J. F. (2011). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. NIH Public Access. Retrieved from [Link]
-
ResearchGate. (2022). Palladium‐catalyzed difluoromethylation and difluoroalkylation reactions: An overview. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2012). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
RSC Advances. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
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- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of Novel Heterocyclic Compounds Using 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene: An Application and Protocol Guide
Introduction: The Strategic Advantage of Fluorinated Building Blocks in Medicinal Chemistry
The incorporation of fluorine and fluorinated moieties into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the various fluorinated functional groups, the difluoromethoxy (-OCF₂) group has garnered considerable interest as a bioisosteric replacement for less stable groups like methoxy or hydroxyl groups, offering a balance of electronic effects and metabolic robustness.[1]
This technical guide provides a comprehensive overview of the synthetic utility of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene , a versatile fluorinated building block. We will explore its application in the synthesis of a variety of novel heterocyclic compounds, which are pivotal structural motifs in numerous therapeutic areas. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and detailed, actionable experimental protocols.
Core Synthetic Strategy: Leveraging the Reactivity of the Benzylic Bromide
The primary mode of reactivity for this compound is the nucleophilic substitution at the benzylic carbon. The bromine atom serves as an excellent leaving group, facilitating the formation of a new carbon-heteroatom bond. This makes the reagent an ideal candidate for the N-alkylation of nitrogen-containing heterocycles and the O-alkylation of phenols or other hydroxylated compounds.
Application I: Synthesis of N-Substituted Imidazoles
N-substituted imidazoles are a prevalent feature in many pharmaceuticals due to their ability to engage in various biological interactions. The N-alkylation of imidazole and its derivatives with this compound provides a straightforward route to novel compounds with potential therapeutic applications.
Protocol 1: N-Alkylation of Imidazole using Potassium Carbonate
This protocol describes a mild and efficient method for the synthesis of 1-((4-(difluoromethoxy)-2-fluorophenyl)methyl)-1H-imidazole.
Reaction Scheme:
General reaction scheme for N-alkylation of imidazole.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Imidazole | 68.08 | 1.2 | 81.7 mg |
| This compound | 241.01 | 1.0 | 241.0 mg |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |
| Anhydrous Acetonitrile (CH₃CN) | 41.05 | - | 10 mL |
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (81.7 mg, 1.2 mmol) and anhydrous potassium carbonate (276.4 mg, 2.0 mmol).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
Stir the suspension at room temperature for 10 minutes.
-
Add this compound (241.0 mg, 1.0 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude product.
-
The product can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient).
Application II: Synthesis of Substituted 1,2,3-Triazoles
1,2,3-Triazoles are another class of heterocycles with significant applications in medicinal chemistry. A common method for their synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." In this approach, an organic azide is reacted with a terminal alkyne. While this compound is not a direct precursor for the triazole ring itself, it can be used to generate the corresponding azide in situ, which then participates in the cycloaddition.
Protocol 2: One-Pot Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
This protocol outlines a one-pot, three-component reaction for the synthesis of 1-((4-(difluoromethoxy)-2-fluorophenyl)methyl)-4-phenyl-1H-1,2,3-triazole.
Reaction Scheme:
One-pot synthesis of a 1,4-disubstituted 1,2,3-triazole.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 241.01 | 1.0 | 241.0 mg |
| Sodium Azide (NaN₃) | 65.01 | 1.2 | 78.0 mg |
| Phenylacetylene | 102.13 | 1.1 | 112.3 mg (122 µL) |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.69 | 0.05 | 12.5 mg |
| Sodium Ascorbate | 198.11 | 0.1 | 19.8 mg |
| tert-Butanol (t-BuOH) | 74.12 | - | 5 mL |
| Water (H₂O) | 18.02 | - | 5 mL |
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (241.0 mg, 1.0 mmol) and phenylacetylene (112.3 mg, 1.1 mmol) in a mixture of tert-butanol (5 mL) and water (5 mL).
-
Add sodium azide (78.0 mg, 1.2 mmol) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (19.8 mg, 0.1 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC until completion (typically 12-24 hours).
-
Once the reaction is complete, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to afford the desired triazole.
Application III: Synthesis of Aryl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. This compound can serve as the electrophile in this reaction, reacting with a deprotonated phenol to form a diaryl ether linkage. This is particularly useful for constructing complex molecules where a flexible ether linker is desired.
Protocol 3: Synthesis of a 4-Nitrophenyl Ether Derivative
This protocol details the synthesis of 1-((4-(difluoromethoxy)-2-fluorobenzyl)oxy)-4-nitrobenzene.
Reaction Scheme:
Sources
Application Note: Strategic Use of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the application of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS No. 1017779-33-7). This application note elucidates the reagent's physicochemical properties, reactivity profile, and its strategic implementation in the synthesis of high-value pharmaceutical building blocks, with a specific focus on the construction of Bruton's Tyrosine Kinase (BTK) inhibitor scaffolds. Detailed, field-proven protocols, safety guidelines, and mechanistic insights are provided to ensure reproducible and efficient outcomes in a laboratory setting.
Introduction: A Privileged Building Block in Modern Medicinal Chemistry
This compound has emerged as a critical reagent in contemporary drug discovery. Its utility is rooted in the unique combination of three key structural motifs, each contributing distinct and advantageous properties to a target molecule.
-
The Benzylic Bromide: The primary reactive center of the molecule is the bromomethyl group. As a benzylic halide, it is an excellent electrophile, readily participating in nucleophilic substitution reactions to form stable carbon-heteroatom or carbon-carbon bonds. Its reactivity is significantly higher than that of an aryl bromide, allowing for selective functionalization under mild conditions.[1]
-
The Difluoromethoxy Group (-OCHF₂): This moiety is a highly valued bioisostere in medicinal chemistry.[2] Replacing more metabolically labile groups (like a methoxy group) with -OCHF₂ can substantially enhance a drug candidate's metabolic stability, improve its lipophilicity, and modulate its binding affinity through unique hydrogen bonding capabilities.[2][3]
-
The Fluorinated Phenyl Ring: The presence of a fluorine atom on the aromatic ring further modulates the electronic properties of the molecule, influencing its reactivity and pharmacokinetic profile.[4] Fluorine substitution is a well-established strategy for improving drug-like properties.[3]
Collectively, these features make this compound an indispensable building block for introducing a metabolically robust, fluorinated aromatic side chain, a common feature in many modern kinase inhibitors. Notably, it is a key intermediate in the synthesis of potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK), a clinically validated target for various B-cell malignancies and autoimmune disorders.[5][6]
Physicochemical Properties & Reactivity Profile
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1017779-33-7 | [7] |
| Molecular Formula | C₈H₆BrF₃O | [8] |
| Molecular Weight | 259.03 g/mol | [8] |
| Appearance | Colorless to light yellow liquid or solid | N/A |
| Purity | Typically ≥97% | [9] |
| Primary Reactive Site | Benzylic Carbon (of the -CH₂Br group) | N/A |
Expert Insight on Reactivity: The molecule's primary mode of reaction is nucleophilic substitution at the benzylic carbon. This proceeds readily with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the HBr byproduct. The choice of base and solvent is critical and is dictated by the nature of the nucleophile and the desired reaction kinetics (see Protocol 1 for a detailed explanation). It is crucial to select conditions that favor substitution at the benzylic position while leaving the less reactive aryl C-F and C-Br bonds (if present on another part of the molecule) intact.
Core Application: Synthesis of a Key Precursor for BTK Inhibitors
A prominent application of this reagent is in the synthesis of Fenebrutinib (GDC-0853) and related reversible BTK inhibitors.[6] In this context, it serves as the electrophilic partner to alkylate a nitrogen atom on a heterocyclic core, such as a pyrazolopyrimidine or a similar scaffold.
The general workflow for this key transformation is outlined below. This step is often a pivotal point in the synthetic route, connecting the core of the inhibitor to the solvent-exposed side chain that dictates selectivity and physical properties.
Caption: General synthetic workflow for BTK inhibitor synthesis.
Detailed Experimental Protocol
Protocol 1: N-Alkylation of a Pyrazolopyrimidine Core
Objective: To synthesize a key BTK inhibitor intermediate via N-alkylation using this compound. This protocol is representative and may require optimization based on the specific heterocyclic substrate.
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Pyrazolopyrimidine Substrate | ≥98% | Commercial | The nucleophile. |
| This compound | ≥97% | Commercial | The electrophile. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, ≥99% | Commercial | Base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction/Chromatography. |
| Hexanes | ACS Grade | Commercial | Chromatography. |
| Saturated NaCl solution (Brine) | N/A | Lab Prepared | Aqueous work-up. |
| Deionized Water | N/A | Lab System | Aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Round-bottom flask, condenser, magnetic stirrer | N/A | N/A | Standard glassware. |
| Nitrogen or Argon gas supply | High Purity | N/A | For inert atmosphere. |
| TLC plates (Silica gel 60 F₂₅₄) | N/A | Commercial | Reaction monitoring. |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the pyrazolopyrimidine substrate (1.0 eq) and cesium carbonate (1.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (approx. 10 mL per 1 mmol of substrate) via syringe.
-
Expert Rationale: An inert atmosphere is critical to prevent moisture from interfering with the base and reacting with the electrophile. Cesium carbonate is chosen as it is a strong, non-nucleophilic base with high solubility in DMF, promoting a clean and efficient reaction. DMF is an excellent polar aprotic solvent for S_N2 reactions.
-
-
Reagent Addition:
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the stirring reaction mixture at room temperature over 5-10 minutes.
-
Expert Rationale: Using a slight excess (1.1 eq) of the alkylating agent ensures complete consumption of the more valuable heterocyclic core. Dropwise addition helps to control any potential exotherm and minimizes the formation of dialkylated or other side products.
-
-
Reaction & Monitoring:
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: Typically 30-50% Ethyl Acetate in Hexanes.
-
Monitoring Logic: The reaction is complete upon the disappearance of the limiting reagent (the pyrazolopyrimidine substrate). The product should appear as a new, typically less polar, spot.
-
-
Aqueous Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (5x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Expert Rationale: The water quench stops the reaction. Extraction with EtOAc moves the organic product from the water-miscible DMF into an immiscible organic layer. Washing with water removes residual DMF, and the final brine wash helps to remove dissolved water from the organic phase, facilitating drying.
-
-
Purification & Characterization:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield the desired product.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Expected Results & Troubleshooting:
| Observation | Probable Cause | Suggested Solution |
| Reaction is slow or incomplete | Insufficient temperature; Ineffective base. | Increase temperature to 70 °C. Consider a stronger base like K₂CO₃ in combination with a phase-transfer catalyst, or switch to a stronger solvent/base system like NaH in THF if the substrate is stable. |
| Multiple products observed on TLC | Over-alkylation; Side reactions. | Reduce the stoichiometry of the alkylating agent to 1.05 eq. Lower the reaction temperature. Ensure the nucleophile is fully deprotonated before adding the electrophile. |
| Product is difficult to purify | Co-elution with starting material or impurities. | Adjust the polarity of the chromatography eluent system. Consider a different stationary phase (e.g., alumina) or reverse-phase chromatography if necessary. |
| Low Yield | Degradation of starting material or product; Inefficient work-up. | Ensure all reagents are anhydrous. Check the stability of the substrate under basic conditions. Perform extractions carefully to ensure complete recovery of the product. |
Safety and Handling Precautions
This compound and related benzylic bromides are hazardous reagents and must be handled with appropriate care.
-
Hazard Profile: Corrosive and a lachrymator (causes tearing). Causes severe skin burns and serious eye damage.[10][11] Harmful if swallowed or inhaled.
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood with good ventilation.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended.
-
Eye Protection: Safety goggles and a full-face shield must be worn.
-
Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.
-
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines, except under controlled reaction conditions.[10][11]
-
Spill & Disposal:
-
In case of a small spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.
-
Dispose of all waste materials in accordance with local, state, and federal regulations. Do not discharge into the environment.[10]
-
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex pharmaceutical molecules. Its well-defined reactivity at the benzylic position, combined with the beneficial properties imparted by its fluorinated motifs, makes it a reagent of choice for introducing a key pharmacophore into drug candidates. The protocols and guidelines presented here demonstrate its robust application in the synthesis of BTK inhibitors, providing a solid foundation for researchers to leverage this valuable tool in their drug discovery and development programs.
References
- Exploring 1-Bromo-4-(difluoromethoxy)
- 1-Bromo-4-[difluoro(methoxy)methyl]benzene|C8H7BrF2O - Benchchem. (URL: )
- SAFETY DATA SHEET - 4-Fluorobenzyl bromide. Thermo Fisher Scientific. (URL: )
- 1-BROMO-4-FLUOROBENZENE - Sdfine. (URL: )
- SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. Sigma-Aldrich. (URL: )
- 1-Bromo-4-(difluoromethyl)-2-fluorobenzene - Benchchem. (URL: )
-
Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health (NIH). (URL: [Link])
- SAFETY DATA SHEET - 4-Bromo-1-(bromomethyl)-2-fluorobenzene. Fisher Scientific. (URL: )
- SAFETY DATA SHEET - 1-Bromo-4-(difluoromethoxy)benzene. Thermo Fisher Scientific. (URL: )
-
Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. National Institutes of Health (NIH). (URL: [Link])
-
Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. DOI. (URL: [Link])
-
Significance of Fluorine in Medicinal Chemistry: A Review. (URL: [Link])
-
Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity. Royal Society of Chemistry. (URL: [Link])
- Exploring 4-Difluoromethoxy-3-Hydroxybenzaldehyde: A Key Roflumilast Intermedi
-
Fluorinated pharmaceutical intermediates | Products - Fluoropharm. (URL: [Link])
-
1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene 100mg - Dana Bioscience. (URL: [Link])
-
Pharma-Intermediates - Jaytick-01. (URL: [Link])
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- 5. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Application of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene in agrochemical research
Application Notes & Protocols: 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
A Versatile Fluorinated Building Block for Next-Generation Agrochemicals
Introduction: The Strategic Role of Fluorine in Agrochemical Design
The intentional incorporation of fluorine atoms and fluorine-containing moieties into active ingredients has become a cornerstone of modern agrochemical research and development.[1] Strategic fluorination can profoundly influence a molecule's physicochemical and biological properties, often leading to significant improvements in efficacy, metabolic stability, and bioavailability.[1][2] Multi-fluorinated groups such as difluoromethyl (-CHF₂) and difluoromethoxy (-OCF₂H) are particularly valuable.[3] The difluoromethoxy group, a key feature of this compound, is of particular interest. It acts as a lipophilic hydrogen bond donor and is often considered a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, enabling it to modulate interactions with biological targets while enhancing metabolic stability.[4][5]
This compound is a specialized chemical intermediate designed to introduce the 2-fluoro-4-(difluoromethoxy)benzyl moiety into a target molecule. This guide provides an in-depth look at its application, outlining the rationale for its use and providing detailed protocols for its incorporation into potential agrochemical candidates. The compound's structure combines three key functional elements:
-
A Reactive Bromomethyl Group: This benzylic bromide is a potent electrophile, making it an ideal handle for alkylating a wide range of nucleophiles (O, N, S-based), thereby forming stable ether, amine, or thioether linkages.[6]
-
A Modulating Difluoromethoxy Group: This group significantly increases lipophilicity and resistance to oxidative metabolism, which can prolong the compound's half-life in target organisms and the environment.[2]
-
A Ring-Activating Fluoro Group: The fluorine atom on the benzene ring further modifies the electronic properties of the molecule, influencing its binding affinity to target enzymes or receptors.[7]
This combination makes this compound a high-value building block for medicinal and agricultural chemists aiming to synthesize novel herbicides, fungicides, and insecticides with enhanced performance profiles.[7][8]
Physicochemical Properties and Rationale for Use
The selection of a building block in a synthesis campaign is a critical decision. The table below summarizes the key characteristics of this compound and the scientific rationale for its use in agrochemical discovery.
| Property | Value / Characteristic | Rationale in Agrochemical Synthesis |
| Molecular Formula | C₈H₆BrF₃O | - |
| Molecular Weight | 259.03 g/mol | Suitable for incorporation into lead structures without excessive mass increase. |
| Key Functional Groups | Benzylic Bromide (-CH₂Br) | Provides a highly reactive site for facile C-N, C-O, or C-S bond formation via nucleophilic substitution, enabling linkage to diverse molecular scaffolds.[6][9] |
| Difluoromethoxy (-OCF₂H) | Enhances metabolic stability by blocking oxidative degradation pathways. Increases lipophilicity, improving membrane permeability. Can act as a hydrogen bond donor, potentially improving target binding affinity.[2][4] | |
| Aromatic Fluorine (-F) | Modulates the electronic nature (pKa) of the molecule and can improve binding interactions through halogen bonding or by displacing water molecules in active sites.[1] | |
| Predicted logP | ~3.1 - 3.5 | Indicates high lipophilicity, which is often correlated with improved penetration through plant cuticles or insect exoskeletons.[2] |
Core Application: Electrophilic Installation of the Fluorinated Moiety
The primary application of this compound is as an electrophilic building block for the alkylation of nucleophilic cores. This is a fundamental transformation in the synthesis of many active ingredients.
General Reaction Scheme
The compound readily reacts with a nucleophilic substrate (Nu-H), such as an alcohol, phenol, amine, or thiol, typically in the presence of a non-nucleophilic base, to yield the desired substituted product.
Caption: General workflow for nucleophilic substitution.
Protocol: Synthesis of a Novel Fungicide Candidate via O-Alkylation of a Phenolic Scaffold
This protocol details a representative synthesis using a generic 4-hydroxypyrazole, a common core in many fungicides, as the nucleophile.
Objective: To synthesize 4-((2-fluoro-4-(difluoromethoxy)benzyl)oxy)-1-methyl-1H-pyrazole.
Materials:
-
This compound (1.0 eq)
-
1-Methyl-1H-pyrazol-4-ol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Methyl-1H-pyrazol-4-ol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the pyrazole) to the flask.
-
Initiation: Begin vigorous stirring. Add a solution of this compound (1.0 eq) in a small volume of anhydrous acetonitrile dropwise to the stirring suspension at room temperature.
-
Causality: Potassium carbonate is a mild, non-nucleophilic base sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide in situ. Acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions.
-
-
Reaction Progression: Heat the reaction mixture to 60 °C and allow it to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to remove the inorganic salts (K₂CO₃ and the KBr byproduct).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the resulting crude oil in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS analysis.
Application Example: Workflow for Fungicide Discovery
The synthesized compounds can be advanced into a biological screening cascade to evaluate their potential as fungicides.
Caption: Workflow from synthesis to lead identification.
This workflow illustrates how this compound serves as a critical entry point for generating novel, fluorinated candidates that can be systematically evaluated for their agrochemical potential.[10] The unique substitution pattern it provides is a valuable tool for navigating the complex structure-activity relationships in the development of effective and safe crop protection agents.[11]
References
- The Role of 4-Fluorobenzyl Bromide in Modern Agrochemical Development. [Online].
- Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods. [Online].
- The Power of Fluorination: How 4-(Trifluoromethyl)benzyl Bromide Drives Innovation in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Online].
-
Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules | Request PDF - ResearchGate. [Online]. Available: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Online]. Available: [Link]
-
Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group | Request PDF - ResearchGate. [Online]. Available: [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH. [Online]. Available: [Link]
-
Synthesis of novel fluorinated building blocks via halofluorination and related reactions. [Online]. Available: [Link]
- The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene - NINGBO INNO PHARMCHEM CO.,LTD. [Online].
-
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PubMed Central. [Online]. Available: [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC - PubMed Central. [Online]. Available: [Link]
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- 10. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene as a Strategic Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This guide focuses on the application of 1-(bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene , a key building block in the synthesis of advanced kinase inhibitors. We will delve into the rationale behind its use, its unique chemical properties, and provide detailed protocols for its application in constructing potent and selective kinase inhibitors, with a particular focus on Bruton's Tyrosine Kinase (BTK) inhibitors.
Introduction: The Advantage of Fluorinated Building Blocks in Kinase Inhibitor Design
Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer and autoimmune disorders.[3] The efficacy of these targeted therapies relies on their ability to specifically bind to the ATP-binding site of a target kinase, disrupting downstream signaling pathways that drive disease progression.[3][4][5] The design of these inhibitors is a meticulous process of balancing potency, selectivity, and drug-like properties.
Fluorinated building blocks, such as this compound, offer several distinct advantages in this context:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group increase resistance to metabolic degradation, potentially leading to a longer drug half-life.[1]
-
Modulation of Physicochemical Properties: The difluoromethoxy group can act as a bioisostere for other functional groups like hydroxyl or thiol, while offering improved properties.[1][6] It can also influence the acidity or basicity (pKa) of nearby functional groups, which can optimize a drug's solubility and permeability.[1]
-
Improved Target Engagement: The unique electronic properties of fluorine can lead to enhanced binding affinity and selectivity for the target kinase. The difluoromethyl group can act as a hydrogen bond donor, a property not present in a methoxy group, which can be crucial for target interaction.[1][7]
The subject of this guide, this compound, combines a reactive bromomethyl group—an excellent electrophile for forming key bonds—with the beneficial properties of the difluoromethoxy and an additional fluoro substituent on the phenyl ring.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1017779-33-7 | [8] |
| Molecular Formula | C₈H₆BrF₃O | [8] |
| Molecular Weight | 255.03 g/mol | [8] |
| Appearance | Not specified (typically a liquid) | |
| Storage | Inert atmosphere, 2-8°C | [8] |
Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3] Dysregulation of this pathway is implicated in several B-cell malignancies, making BTK an important therapeutic target.[3][4] BTK inhibitors block this signaling, leading to decreased proliferation and survival of malignant B-cells.[3][5][9] Zanubrutinib is a potent and selective next-generation BTK inhibitor, and its synthesis provides an excellent case study for the application of this compound.[10][11]
General Synthetic Strategy
The synthesis of many kinase inhibitors, including those targeting BTK, often involves the coupling of a core heterocyclic scaffold with a substituted aromatic moiety. This compound serves as a key precursor for such aromatic fragments. A common synthetic approach involves two key transformations:
-
O-Alkylation: The bromomethyl group readily undergoes nucleophilic substitution with phenols to form a diaryl ether linkage. This is a robust and widely used reaction in medicinal chemistry.
-
Cross-Coupling Reactions: The bromo substituent on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to connect with other fragments of the final inhibitor molecule.
Detailed Protocol: Synthesis of a Key Intermediate for a BTK Inhibitor
This protocol outlines the synthesis of a key diaryl ether intermediate, which can then be further elaborated to a final BTK inhibitor.
Reaction Scheme:
Image of the reaction scheme showing the O-alkylation of a phenol with this compound.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 4-Phenoxyphenol | 186.21 | 1.0 g | 5.37 | 1.0 |
| This compound | 255.03 | 1.51 g | 5.91 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.11 g | 8.05 | 1.5 |
| Acetonitrile (CH₃CN) | - | 20 mL | - | - |
Procedure:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenoxyphenol (1.0 g, 5.37 mmol) and acetonitrile (20 mL).
-
Add potassium carbonate (1.11 g, 8.05 mmol) to the suspension.
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add this compound (1.51 g, 5.91 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with 1M NaOH (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired diaryl ether intermediate.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenol to form the more nucleophilic phenoxide.[12] Stronger bases like sodium hydride could also be used but may require anhydrous conditions and are more hazardous.[12]
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of nucleophilic substitution reaction. It effectively dissolves the reagents and is relatively inert under the reaction conditions.
-
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the starting phenol. An excess of the base drives the reaction to completion.
Downstream Chemistry: The Sonogashira Coupling
The bromo-substituent on the newly formed diaryl ether intermediate is a versatile handle for further functionalization. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming C-C bonds in the synthesis of complex molecules like kinase inhibitors.[13][14]
General Reaction Scheme:
Image of the Sonogashira coupling reaction between the diaryl ether intermediate and a terminal alkyne-containing heterocyclic core.
This reaction would typically involve the diaryl ether intermediate, a terminal alkyne-functionalized heterocyclic core, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent.[13] The reactivity of aryl bromides in Sonogashira couplings is generally good, though it may require heating.[14]
The Target: BTK Signaling Pathway
The ultimate goal of synthesizing these inhibitors is to modulate a biological pathway. In the case of BTK inhibitors, the target is the B-cell receptor signaling cascade.
As depicted, the B-cell receptor, upon activation, recruits and activates BTK.[3] BTK then initiates a downstream signaling cascade that ultimately promotes B-cell proliferation and survival.[3][5] In B-cell malignancies, this pathway is often dysregulated, leading to uncontrolled cell growth.[3] BTK inhibitors bind to the kinase domain of BTK, blocking its catalytic activity and thereby suppressing the downstream signaling necessary for the malignant B-cells to survive.[4]
Safety and Handling
This compound and similar bromomethyl compounds are lachrymators and are corrosive. They can cause severe skin burns and eye damage.[15][16][17]
-
Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[15][18]
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its unique combination of a reactive bromomethyl handle and the beneficial properties conferred by the difluoromethoxy and fluoro substituents makes it an attractive choice for medicinal chemists. The protocols and rationale presented here provide a foundation for researchers to effectively utilize this reagent in the development of novel and potent targeted therapies.
References
-
What are BTK inhibitors and how do they work?. (2024-06-21). [Link]
-
Understanding Mechanisms of Bruton's Tyrosine Kinase Inhibition in Chronic Lymphocytic Leukemia. (2021). J Hematol Oncol, 14(1):40. [Link]
-
BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects. (2021-07-01). Frontiers in Immunology. [Link]
-
Signaling pathways involved in the mechanisms of action of Bruton kinase inhibitors in chronic lymphocytic leukemia (CLL) cells. ResearchGate. [Link]
-
How BTK inhibitors treat mantle cell lymphoma. MD Anderson Cancer Center. (2023-03-20). [Link]
-
Synthesis of zanubrutinib (92). ResearchGate. [Link]
-
Data-driven automatic synthesis planning: Synthesis routes of S-Zanubrutinib identified with CDI CASP. ChemRxiv. [Link]
-
Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Request PDF. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC. NIH. (2022-12-13). [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. PMC. NIH. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. NIH. [Link]
-
Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Request PDF. ResearchGate. [Link]
-
Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed. (2017-06-15). [Link]
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SAFETY DATA SHEET - 4-Fluorobenzyl bromide. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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1-BROMO-4-FLUOROBENZENE. Sdfine. [Link]
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Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. [Link]
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Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-23). [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]
-
1-(Bromomethyl)-4-fluoro-2-methylbenzene. PubChem. [Link]
-
1-(Bromomethyl)-2,4-difluorobenzene. PubChem. [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]
-
Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. ResearchGate. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. (2021-10-21). [Link]
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Synthese und Anwendung von Derivaten des 1-(Brommethyl)-4-(difluormethoxy)-2-fluorbenzols: Ein technischer Leitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 1-(Brommethyl)-4-(difluormethoxy)-2-fluorbenzol, einem vielseitigen Baustein in der medizinischen Chemie. Es werden bewährte Protokolle für die Synthese von Ethern, Estern und Aminen vorgestellt, die auf fundamentalen organisch-chemischen Reaktionen basieren. Darüber hinaus wird die strategische Bedeutung dieser Derivate im Kontext der modernen Arzneimittelforschung, insbesondere bei der Entwicklung von Inhibitoren für Immun-Checkpoints, beleuchtet.
Einleitung: Die Bedeutung fluorierter Moleküle in der modernen Medizin
Die Einführung von Fluoratomen in pharmazeutische Wirkstoffe ist eine etablierte Strategie zur Optimierung ihrer pharmakokinetischen und pharmakodynamischen Eigenschaften. Die Difluormethoxy-Gruppe (-OCHF₂) ist hierbei von besonderem Interesse, da sie als metabolisch stabiler Bioisoster für eine Methoxy-Gruppe fungieren kann. Diese Stabilität gegenüber oxidativem Metabolismus führt oft zu einer verbesserten Halbwertszeit und Bioverfügbarkeit eines Wirkstoffkandidaten.
1-(Brommethyl)-4-(difluormethoxy)-2-fluorbenzol ist ein besonders wertvolles Reagenz, da es die vorteilhaften Eigenschaften der Difluormethoxy-Gruppe mit der hohen Reaktivität eines Benzylbromids kombiniert. Die Brommethyl-Gruppe ist ein exzellentes Elektrophil für nukleophile Substitutionsreaktionen (S N 2), was die einfache Anknüpfung an eine Vielzahl von Nukleophilen und somit die Synthese einer breiten Palette von Derivaten ermöglicht.
Derivatisierungsstrategien: Von Ethern zu Aminen
Die hohe Reaktivität der Benzylbromid-Gruppe in 1-(Brommethyl)-4-(difluormethoxy)-2-fluorbenzol erlaubt eine Reihe von effizienten Derivatisierungsreaktionen. Die nachfolgenden Abschnitte beschreiben detaillierte Protokolle für die Synthese von Ethern, Estern und primären Aminen.
Synthese von 4-(Difluormethoxy)-2-fluorbenzylethern mittels Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine klassische und zuverlässige Methode zur Herstellung von Ethern durch die Reaktion eines Alkoxids mit einem Alkylhalogenid. Aufgrund des primären Charakters des Benzylbromids verläuft die Reaktion effizient über einen S N 2-Mechanismus.
Kausalität der experimentellen Parameter:
-
Base: Eine starke Base wie Natriumhydrid (NaH) wird verwendet, um das Alkohol- oder Phenol-Nukleophil quantitativ in das reaktivere Alkoxid zu deprotonieren.
-
Lösungsmittel: Aprotische, polare Lösungsmittel wie Tetrahydrofuran (THF) oder Dimethylformamid (DMF) sind ideal, da sie die Kationen des Alkoxids solvatisieren, das Anion jedoch "nackt" und somit hochreaktiv belassen, was die S N 2-Reaktion begünstigt.
-
Temperatur: Die Reaktion wird oft bei erhöhter Temperatur durchgeführt, um die Reaktionsgeschwindigkeit zu erhöhen, obwohl sie auch bei Raumtemperatur ablaufen kann.
Experimentelles Protokoll: Synthese von 1-(4-(Difluormethoxy)-2-fluorbenzyloxy)benzol
Materialien:
-
Phenol
-
Natriumhydrid (60 % Dispersion in Mineralöl)
-
1-(Brommethyl)-4-(difluormethoxy)-2-fluorbenzol
-
Wasserfreies Tetrahydrofuran (THF)
-
Gesättigte wässrige Ammoniumchlorid-Lösung (NH₄Cl)
-
Ethylacetat
-
Gesättigte wässrige Natriumchlorid-Lösung (Brine)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Prozedur:
-
In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben wird Phenol (1,0 Äquivalente) in wasserfreiem THF gelöst.
-
Unter Rühren wird vorsichtig Natriumhydrid (1,1 Äquivalente) portionsweise zugegeben. Die Wasserstoffentwicklung ist zu beobachten. Die Suspension wird 30 Minuten bei Raumtemperatur gerührt, um die vollständige Bildung des Natriumphenolats sicherzustellen.
-
Eine Lösung von 1-(Brommethyl)-4-(difluormethoxy)-2-fluorbenzol (1,05 Äquivalente) in wasserfreiem THF wird langsam zur Alkoxid-Suspension getropft.
-
Das Reaktionsgemisch wird für 12-24 Stunden bei 60 °C unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abkühlen auf Raumtemperatur wird die Reaktion vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung gequencht.
-
Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinten organischen Phasen werden mit Wasser und anschließend mit Brine gewaschen, über wasserfreiem MgSO₄ getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt, um das reine Ether-Produkt zu erhalten.
| Parameter | Bedingung |
| Nukleophil | Phenol |
| Base | Natriumhydrid (NaH) |
| Lösungsmittel | Tetrahydrofuran (THF) |
| Temperatur | 60 °C (Rückfluss) |
| Reaktionszeit | 12-24 Stunden |
| Aufarbeitung | Extraktion |
| Reinigung | Säulenchromatographie |
Logischer Arbeitsablauf der Williamson-Ethersynthese
Abbildung 1: Schematischer Arbeitsablauf der Williamson-Ethersynthese.
Synthese von 4-(Difluormethoxy)-2-fluorbenzylestern
Die Veresterung von Carbonsäuren mit Benzylbromiden ist eine weitere wichtige Anwendung. Diese Reaktion wird typischerweise unter basischen Bedingungen durchgeführt, um das Carboxylat-Anion zu erzeugen, das als Nukleophil agiert.
Kausalität der experimentellen Parameter:
-
Base: Eine moderate Base wie Natriumhydrogencarbonat (NaHCO₃) oder Kaliumcarbonat (K₂CO₃) ist ausreichend, um die Carbonsäure zu deprotonieren, ohne unerwünschte Nebenreaktionen zu fördern.
-
Lösungsmittel: Polare aprotische Lösungsmittel wie DMF fördern die S N 2-Reaktion durch gute Löslichkeit der Salze und Solvatisierung der Kationen.
Experimentelles Protokoll: Synthese von 4-(Difluormethoxy)-2-fluorbenzylbenzoat
Materialien:
-
Benzoesäure
-
Kaliumcarbonat (K₂CO₃)
-
1-(Brommethyl)-4-(difluormethoxy)-2-fluorbenzol
-
Dimethylformamid (DMF)
-
Wasser
-
Diethylether
-
Gesättigte wässrige Natriumchlorid-Lösung (Brine)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Prozedur:
-
Benzoesäure (1,0 Äquivalente) und Kaliumcarbonat (1,5 Äquivalente) werden in DMF in einem Rundkolben suspendiert.
-
1-(Brommethyl)-4-(difluormethoxy)-2-fluorbenzol (1,1 Äquivalente) wird zugegeben.
-
Das Reaktionsgemisch wird für 4-6 Stunden bei 80 °C gerührt. Der Fortschritt wird mittels DC überwacht.
-
Nach dem Abkühlen wird das Gemisch in Wasser gegossen und dreimal mit Diethylether extrahiert.
-
Die vereinten organischen Phasen werden mit Wasser und Brine gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
| Parameter | Bedingung |
| Nukleophil | Benzoesäure |
| Base | Kaliumcarbonat (K₂CO₃) |
| Lösungsmittel | Dimethylformamid (DMF) |
| Temperatur | 80 °C |
| Reaktionszeit | 4-6 Stunden |
| Aufarbeitung | Extraktion |
| Reinigung | Säulenchromatographie / Umkristallisation |
Synthese von primären 4-(Difluormethoxy)-2-fluorbenzylaminen via Gabriel-Synthese
Die direkte Alkylierung von Ammoniak oder primären Aminen mit Benzylbromiden führt oft zu einer Mischung aus primären, sekundären, tertiären Aminen und quartären Ammoniumsalzen. Die Gabriel-Synthese umgeht dieses Problem durch die Verwendung von Kaliumphthalimid als "Ammoniak-Äquivalent".[1][2] Das Phthalimid-Anion ist ein gutes Nukleophil, aber das resultierende N-alkylierte Phthalimid ist nicht mehr nukleophil, wodurch eine Überalkylierung verhindert wird.[2]
Kausalität der experimentellen Parameter:
-
Nukleophil: Kaliumphthalimid bietet ein geschütztes Stickstoff-Nukleophil, das eine saubere Monoalkylierung ermöglicht.
-
Spaltung: Hydrazin wird im zweiten Schritt verwendet, um das Phthalimid durch eine nukleophile Acylsubstitution zu spalten und das gewünschte primäre Amin freizusetzen.[3]
Experimentelles Protokoll: Synthese von (4-(Difluormethoxy)-2-fluorbenzyl)amin
Schritt A: N-Alkylierung von Kaliumphthalimid Materialien:
-
Kaliumphthalimid
-
1-(Brommethyl)-4-(difluormethoxy)-2-fluorbenzol
-
Dimethylformamid (DMF)
Prozedur:
-
Kaliumphthalimid (1,1 Äquivalente) wird in DMF suspendiert.
-
1-(Brommethyl)-4-(difluormethoxy)-2-fluorbenzol (1,0 Äquivalente) wird zugegeben.
-
Die Mischung wird für 2-4 Stunden bei 100 °C erhitzt.
-
Nach dem Abkühlen wird das Reaktionsgemisch in Wasser gegossen. Der ausfallende Feststoff wird abfiltriert, mit Wasser gewaschen und getrocknet, um das N-(4-(Difluormethoxy)-2-fluorbenzyl)phthalimid zu erhalten.
Schritt B: Hydrazinolyse des Phthalimids Materialien:
-
N-(4-(Difluormethoxy)-2-fluorbenzyl)phthalimid
-
Hydrazinhydrat
-
Ethanol
-
Salzsäure (konzentriert)
-
Natriumhydroxid-Lösung
Prozedur:
-
Das in Schritt A erhaltene Phthalimid wird in Ethanol suspendiert.
-
Hydrazinhydrat (2,0 Äquivalente) wird zugegeben und die Mischung wird für 2-4 Stunden unter Rückfluss erhitzt, wobei sich ein voluminöser Niederschlag bildet.
-
Nach dem Abkühlen wird konzentrierte Salzsäure zugegeben, um das unlösliche Phthalhydrazid-Salz auszufällen und das Amin als Hydrochlorid-Salz in Lösung zu halten.
-
Der Feststoff wird abfiltriert und das Filtrat im Vakuum eingeengt.
-
Der Rückstand wird in Wasser gelöst und mit einer Natriumhydroxid-Lösung basisch gemacht, um das freie Amin freizusetzen.
-
Das primäre Amin wird mit einem organischen Lösungsmittel (z.B. Dichlormethan) extrahiert, die organische Phase getrocknet und das Lösungsmittel entfernt, um das reine Produkt zu erhalten.
Logischer Arbeitsablauf der Gabriel-Synthese
Abbildung 2: Schematischer Arbeitsablauf der Gabriel-Synthese zur Herstellung primärer Amine.
Anwendung in der Arzneimittelforschung: Inhibitoren der PD-1/PD-L1-Interaktion
Die Derivate von 1-(Brommethyl)-4-(difluormethoxy)-2-fluorbenzol sind wertvolle Bausteine für die Synthese komplexer pharmazeutischer Wirkstoffe. Ein besonders relevantes und aktuelles Anwendungsgebiet ist die Entwicklung von niedermolekularen Inhibitoren der Protein-Protein-Interaktion zwischen dem "Programmed cell death protein 1" (PD-1) und seinem Liganden (PD-L1).[4]
Die Blockade des PD-1/PD-L1-Signalwegs ist eine revolutionäre Strategie in der Krebstherapie, da sie die Fähigkeit des Immunsystems wiederherstellt, Tumorzellen zu erkennen und zu zerstören.[5] Während die derzeitigen Therapien hauptsächlich auf monoklonalen Antikörpern basieren, wird intensiv an der Entwicklung von niedermolekularen Inhibitoren geforscht, die oral verabreicht werden können und potenziell weniger Nebenwirkungen haben.
In einer kürzlich veröffentlichten Studie wurde eine Reihe neuartiger PD-1/PD-L1-Inhibitoren entwickelt, bei denen ein Difluormethylenoxy-Linker, der aus 1-(Brommethyl)-4-(difluormethoxy)-2-fluorbenzol abgeleitet werden kann, eine entscheidende Rolle für die hohe Wirksamkeit spielte.[4] Verbindung 43 aus dieser Studie zeigte eine herausragende inhibitorische Aktivität mit einem IC₅₀-Wert von 10,2 nM und demonstrierte die Fähigkeit, die Aktivierung von CD8+ T-Zellen zu fördern, was zu einer Verzögerung des Tumorwachstums in einem Mausmodell führte.[4][5]
Die Synthese solcher komplexen Moleküle unterstreicht die Nützlichkeit der hier beschriebenen Derivatisierungsprotokolle. Die Ether-, Ester- oder Amin-Derivate des 1-(Brommethyl)-4-(difluormethoxy)-2-fluorbenzols können als Schlüsselintermediate dienen, die weiter modifiziert werden, um die komplexen Strukturen der finalen Wirkstoffkandidaten aufzubauen.
Fazit
1-(Brommethyl)-4-(difluormethoxy)-2-fluorbenzol ist ein hochfunktionalisierter und reaktiver Baustein, der einen einfachen Zugang zu einer Vielzahl von Derivaten ermöglicht. Die in diesem Leitfaden vorgestellten Protokolle zur Synthese von Ethern, Estern und Aminen basieren auf robusten und gut verstandenen chemischen Transformationen. Die strategische Bedeutung dieser Derivate, insbesondere im aufstrebenden Feld der niedermolekularen Immun-Checkpoint-Inhibitoren, unterstreicht das erhebliche Potenzial dieses Reagenzes für die moderne Arzneimittelforschung und -entwicklung.
Referenzen
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 2021. [Link]
-
Gabriel Synthesis. Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. PubMed, 2021. [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. [Link]
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- 3. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
Application Notes & Protocols for Scale-Up Synthesis Using 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on the effective scale-up of synthetic routes utilizing 1-(bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. This versatile fluorinated building block is of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the difluoromethoxy group, such as enhanced metabolic stability, modulated lipophilicity, and potential for unique intermolecular interactions.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations essential for transitioning from bench-scale experiments to multi-gram or kilogram-scale production.
Reagent Profile and Strategic Importance
Physicochemical Characteristics
This compound is a highly functionalized aromatic compound designed for synthetic utility. The strategic placement of fluorine and a difluoromethoxy group on the benzene ring, combined with a reactive benzylic bromide, makes it a valuable intermediate in drug discovery.[3][4]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1017779-33-7 | [5] |
| Molecular Formula | C₈H₆BrF₃O | [6] |
| Molecular Weight | 259.03 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | General Knowledge |
| Boiling Point | Approx. 205.4±30.0 °C at 760 mmHg (Predicted for a similar isomer) | [7] |
| Density | Approx. 1.6-1.7 g/cm³ (Predicted for similar isomers) | [4][7] |
Core Reactivity and Mechanistic Considerations
The primary locus of reactivity is the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, heavily dependent on the reaction conditions.[8]
-
Sₙ2 Pathway: Favored by strong, unhindered nucleophiles and polar aprotic solvents. This is the most common and desirable pathway for controlled, large-scale synthesis, as it minimizes side reactions.
-
Sₙ1 Pathway: Can occur with weaker nucleophiles or in polar protic solvents. The formation of a resonance-stabilized benzylic carbocation facilitates this pathway.[8] However, this can lead to side products and should be carefully controlled during scale-up.
The electron-withdrawing nature of the fluorine and difluoromethoxy groups can subtly influence the reactivity of the benzylic position, though the primary reactivity is dictated by the C-Br bond.[7]
Safety, Handling, and Storage
Benzylic bromides are lachrymators and corrosive. Safe handling is paramount, especially at scale.
-
Hazards: Causes severe skin burns and eye damage.[9][10][11] Harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.
-
Handling: Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis with atmospheric moisture. Use spark-proof tools and ground all equipment to prevent static discharge.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[9][10]
Guide to Scale-Up Synthesis: A Nucleophilic Substitution Case Study
The most common application of this reagent is the alkylation of nucleophiles. The following section details the critical parameters for scaling this transformation.
General Reaction Scheme
The reaction involves the displacement of the bromide ion by a nucleophile (Nu-H), typically an alcohol, phenol, amine, or thiol, facilitated by a base.
Caption: General nucleophilic substitution reaction.
Critical Process Parameters for Scale-Up
Transitioning from a 100 mg proof-of-concept to a 100 g scale-up requires careful consideration of several factors beyond simply multiplying reagent quantities.
The choice of solvent is critical for reaction success, safety, and downstream processing.
-
Acetonitrile (ACN): Excellent for Sₙ2 reactions. Its polarity helps to dissolve ionic intermediates and reagents. It has a convenient boiling point for reflux and is relatively easy to remove.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly accelerate Sₙ2 reactions. However, its high boiling point can make it difficult to remove. On a large scale, aqueous work-ups with DMF can be problematic due to its miscibility with water.
-
Tetrahydrofuran (THF): A less polar option, suitable for many reactions. Its lower boiling point makes it easier to remove but may require longer reaction times or higher temperatures.
-
Acetone: A cost-effective and versatile solvent. Often used with weaker bases like potassium carbonate.
The base deprotonates the nucleophile. Its strength and solubility are key considerations.
-
Potassium Carbonate (K₂CO₃): A mild, inexpensive, and commonly used base, particularly for phenols and alcohols. It is heterogeneous in many organic solvents, requiring efficient stirring.
-
Cesium Carbonate (Cs₂CO₃): More soluble than K₂CO₃ in organic solvents, often leading to faster and more efficient reactions, especially for less reactive nucleophiles.[12]
-
Potassium tert-Butoxide (t-BuOK): A strong, non-nucleophilic base suitable for deprotonating a wide range of nucleophiles.[12] Its high reactivity requires careful temperature control during addition to prevent runaway reactions.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base, typically used for deprotonating alcohols. It is supplied as a dispersion in mineral oil, which must often be removed before use. NaH reacts violently with water and requires strict anhydrous conditions.
Exothermic events are a major safety concern during scale-up.
-
Initial Addition: The addition of the base (especially strong bases like NaH or t-BuOK) or the alkylating agent should be done portion-wise or via an addition funnel at a controlled temperature (e.g., 0 °C) to manage any exotherm.
-
Reaction Temperature: The reaction is often heated to increase the rate. A well-calibrated heating mantle with a thermocouple feedback loop is essential for maintaining a consistent internal temperature. Overheating can lead to byproduct formation.
You cannot control what you do not measure. Regular monitoring is crucial to determine reaction completion and identify potential issues.[13]
| Technique | Principle | Advantages | Disadvantages |
| TLC | Separation on a silica plate | Fast, simple, inexpensive for qualitative checks. | Not quantitative, resolution can be poor. |
| HPLC | High-resolution separation on a column | Excellent for quantitative analysis, high resolution, can separate complex mixtures.[14] | Slower than TLC, requires specialized equipment. |
| GC-MS | Separation of volatile compounds by boiling point, followed by mass analysis | High sensitivity, provides structural information for byproduct identification. | Requires volatile and thermally stable analytes. |
digraph "Analytical Method Selection" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];start [label="Need to Monitor Reaction?"]; q1 [label="Is the goal qualitative \n(e.g., quick check for SM)?", shape=diamond, fillcolor="#FBBC05"]; q2 [label="Is quantitative data needed \n(e.g., % conversion, purity)?", shape=diamond, fillcolor="#FBBC05"]; q3 [label="Are analytes volatile \nand thermally stable?", shape=diamond, fillcolor="#FBBC05"]; tlc [label="Use Thin Layer Chromatography (TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="Use High-Performance Liquid \nChromatography (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gcms [label="Use Gas Chromatography-Mass \nSpectrometry (GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> q1; q1 -> tlc [label="Yes"]; q1 -> q2 [label="No"]; q2 -> hplc [label="Yes"]; q2 -> q3 [label="No, consider HPLC"]; q3 -> gcms [label="Yes"]; q3 -> hplc [label="No"];
}
Caption: Decision flow for selecting an analytical monitoring method.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-Fluoro-4-(difluoromethoxy)-1-((4-methoxyphenoxy)methyl)benzene
This protocol details the etherification of 4-methoxyphenol, a representative nucleophile.
Reagents:
-
This compound (50.0 g, 193 mmol, 1.0 equiv)
-
4-Methoxyphenol (26.4 g, 212 mmol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃), fine powder (53.3 g, 386 mmol, 2.0 equiv)
-
Acetonitrile (ACN), anhydrous (500 mL)
Procedure:
-
Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermocouple connected to a temperature controller, a reflux condenser, and a nitrogen inlet.
-
Charging Reagents: Charge the flask with 4-methoxyphenol and potassium carbonate.
-
Solvent Addition: Add 500 mL of anhydrous acetonitrile. Begin vigorous stirring to create a fine suspension.
-
Substrate Addition: In a separate flask, dissolve this compound in 100 mL of acetonitrile. Attach this solution to an addition funnel.
-
Reaction Initiation: Add the substrate solution dropwise to the stirred suspension over 30 minutes at room temperature. An initial exotherm may be observed.
-
Heating: After the addition is complete, heat the reaction mixture to 80 °C (gentle reflux of ACN) and maintain this temperature.
-
Monitoring: Monitor the reaction progress every 1-2 hours using HPLC (see Protocol 3.2) or TLC (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete in 6-12 hours, indicated by the consumption of the starting benzyl bromide.
-
Work-up - Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the inorganic salts. Wash the filter cake with acetonitrile (2 x 50 mL).
-
Work-up - Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Work-up - Extraction: Dissolve the crude oil in ethyl acetate (400 mL). Wash the organic layer with water (2 x 200 mL), 1 M NaOH (2 x 150 mL) to remove excess phenol, and finally with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). If it remains an oil, purification by flash column chromatography on silica gel may be necessary, though this is less ideal for large quantities.
Protocol 2: In-Process Control by Reverse-Phase HPLC
Instrumentation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water (0.1% Formic Acid)
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid)
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Carefully withdraw ~50 µL of the reaction mixture.
-
Quench in 1.5 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex thoroughly.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
Workflow and Troubleshooting
Caption: General workflow for scale-up synthesis and common troubleshooting.
References
-
How does one separate Benzyl bromide from the reaction mixture?. ResearchGate. Available at: [Link]
- Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings. Google Patents.
-
Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link] Wohl-ziegler-reaction.shtm
- Preparation method of benzyl bromide. Google Patents.
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Publishing. Available at: [Link]
-
(PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Available at: [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]
-
1-BROMO-4-FLUOROBENZENE. Sdfine. Available at: [Link]
-
SAFETY DATA SHEET - 1-Bromo-4-(difluoromethoxy)benzene. Thermo Fisher Scientific. Available at: [Link]
-
Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides. NIH. Available at: [Link]
-
Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),... ResearchGate. Available at: [Link]
-
Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]
-
1-(Bromomethyl)-2,4-difluorobenzene. PubChem. Available at: [Link]
-
Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. Available at: [Link]
-
Benzylic Bromination. Chemistry Steps. Available at: [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]
-
4-(Bromomethyl)-1,2-difluorobenzene. PubChem. Available at: [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. Available at: [Link]
-
A Continuous Kilogram-Scale Process for the Manufacture of o-Difluorobenzene. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. NIH. Available at: [Link]
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. benchchem.com [benchchem.com]
- 5. 1017779-33-7|this compound|BLD Pharm [bldpharm.com]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. fishersci.com [fishersci.com]
- 12. Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
Troubleshooting & Optimization
Preventing di-bromination side reactions with 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
Technical Support Center: 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block. Our goal is to provide in-depth, field-proven insights to help you overcome common synthetic challenges, specifically the prevention of di-bromination side reactions during its synthesis from the corresponding toluene precursor.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when synthesizing this compound via benzylic bromination.
Q1: Why am I observing a significant amount of 1,1-dibromo-4-(difluoromethoxy)-2-fluoromethylbenzene impurity in my reaction?
The formation of the di-bromo side product is a common challenge in benzylic bromination reactions.[1] This occurs because the desired mono-brominated product, this compound, still possesses a reactive benzylic proton. This proton can be abstracted by a bromine radical, initiating a second bromination event at the same benzylic carbon. The reaction is often too "easy" and can lead to a mixture of mono- and bis-halogenated products if not carefully controlled.[1]
Q2: What is the underlying mechanism for this over-bromination?
The synthesis of benzylic bromides from substituted toluenes typically proceeds via a free-radical chain mechanism, known as the Wohl-Ziegler reaction.[1][2] The process involves three key stages:
-
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light generates a small number of bromine radicals (Br•).[3]
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material (4-(difluoromethoxy)-2-fluoro-1-methylbenzene) to form a resonance-stabilized benzyl radical and HBr.[4]
-
This benzylic radical then reacts with a bromine source (typically Br₂ generated in situ from N-Bromosuccinimide (NBS)) to form the desired mono-brominated product and a new bromine radical, which continues the chain.
-
-
The Side Reaction: If the mono-brominated product is present in high concentration alongside the bromine radical and brominating agent, its remaining benzylic proton can also be abstracted. This forms a new, substituted benzylic radical which then reacts further to yield the undesired di-bromo product.
Q3: Are the fluorine substituents on the aromatic ring influencing the formation of the di-bromo side product?
Yes, but the effect is nuanced. The electron-withdrawing nature of the fluorine atom at the 2-position and the difluoromethoxy group at the 4-position deactivates the aromatic ring towards electrophilic aromatic substitution.[2][5] This is beneficial as it prevents ring bromination. However, these groups also influence the stability of the benzylic radical intermediate. While the fundamental free-radical mechanism at the benzylic position remains the primary pathway, precise control of reaction conditions is paramount to achieve high selectivity for the mono-bromo product.
Section 2: Troubleshooting Guide: Minimizing Di-bromination
This guide provides actionable solutions to specific experimental problems leading to over-bromination.
Problem: My final product contains >10% of the di-brominated impurity, leading to difficult purification.
Cause 1: Incorrect Stoichiometry of the Brominating Agent
Analysis: Using an excess of the brominating agent, typically N-Bromosuccinimide (NBS), is the most direct cause of over-bromination. Once all the starting toluene has been converted to the mono-bromo product, any remaining NBS will continue the reaction to produce the di-bromo compound.
Solution:
-
Strict Stoichiometric Control: Use N-Bromosuccinimide (NBS) in a precise 1.0 to 1.05 molar equivalent ratio relative to the starting toluene derivative.
-
Reaction Monitoring: Closely monitor the reaction's progress using an appropriate analytical technique (TLC, GC-MS, or ¹H NMR). Quench the reaction immediately upon consumption of the starting material.
| Reagent | Molar Equivalents | Rationale |
| Starting Toluene | 1.0 | Limiting Reagent |
| N-Bromosuccinimide (NBS) | 1.0 - 1.05 | Minimizes excess brominating agent available for the second bromination. |
| Radical Initiator (AIBN) | 0.01 - 0.05 | Catalytic amount is sufficient; excess can lead to uncontrolled side reactions. |
Cause 2: High Local Concentration of the Brominating Agent
Analysis: The mechanism of the Wohl-Ziegler reaction relies on a low, steady-state concentration of molecular bromine (Br₂), which is generated from the reaction of NBS with HBr by-product.[1][6] Adding all the NBS at the beginning of the reaction can lead to localized "hot spots" with higher Br₂ concentrations, increasing the rate of the second bromination relative to the first.
Solution:
-
Portion-wise Addition: Instead of adding all the NBS at once, add it in several small portions over the course of the reaction. This maintains a low concentration of the brominating species.
-
Continuous Addition: For larger-scale reactions, a continuous addition of a slurry of NBS in the reaction solvent has been shown to minimize impurity formation by maintaining a very low concentration of Br₂ in the solution phase.[1]
Cause 3: Inappropriate Reaction Temperature or Solvent
Analysis: High reaction temperatures can increase the rate of all reactions, but often decrease the selectivity between the desired mono-bromination and the undesired di-bromination. Furthermore, certain solvents can have incompatibilities with NBS, especially under radical conditions.[7]
Solution:
-
Optimal Temperature: Conduct the reaction at the reflux temperature of a suitable solvent. While carbon tetrachloride (CCl₄) was traditionally used, safer alternatives like acetonitrile, benzotrifluoride, or cyclohexane are preferred.[2][8] Avoid excessively high temperatures.
-
Solvent Choice: Use anhydrous, non-polar, or halogenated solvents. Acetonitrile is an excellent choice. Avoid solvents that can react with radicals, such as THF, which has known incompatibilities with NBS.[7]
Section 3: Recommended Experimental Protocol for Selective Mono-bromination
This protocol is designed to maximize the yield of this compound while minimizing the di-bromo side product.
Materials:
-
4-(Difluoromethoxy)-2-fluoro-1-methylbenzene (1.0 eq)
-
N-Bromosuccinimide (NBS), recrystallized (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).
-
Reagent Loading: Charge the flask with 4-(difluoromethoxy)-2-fluoro-1-methylbenzene and anhydrous acetonitrile (approx. 0.2-0.5 M concentration).
-
Initiator Addition: Add the catalytic amount of AIBN to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile).
-
NBS Addition: Once the solution is refluxing, begin the portion-wise addition of the recrystallized NBS. Add the total amount in 5-6 portions over 1-2 hours. Ensure each portion has reacted (indicated by the disappearance of the dense NBS solid and fading of bromine color) before adding the next.
-
Monitoring: Follow the reaction progress by TLC or GC, checking for the consumption of the starting material.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
-
Filter off the succinimide by-product.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr or unreacted NBS.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Section 4: Reaction Pathway Visualization
The following diagram illustrates the desired reaction pathway versus the competing side reaction leading to the di-brominated impurity.
Caption: Reaction scheme for benzylic bromination showing the desired pathway to the mono-bromo product and the undesired pathway to the di-bromo side product.
References
-
BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
- Tuleen, D. L., & Hess, Jr., B. A. (1971). Free-radical bromination of p-toluic acid. An experiment in organic chemistry.
-
DataPDF. (n.d.). Free-Radical Bromination of p-Toluic Acid. Retrieved from [Link]
-
Oregon State University. (2020). Chapter 3 Worked Problem 1: Free Radical Bromination. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11: Halogenation of alkyl benzenes. Retrieved from [Link]
- Kappe, C. O., et al. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry, 22(2), 448-454.
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
- University of Glasgow. (n.d.).
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
- Shimizu, S., Imamura, Y., & Ueki, T. (2014). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development, 18(11), 1435-1439.
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. innospk.com [innospk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
Welcome to the technical support center for optimizing coupling reactions involving 1-(bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your reaction yields and purity. The unique electronic and steric properties of this substrate, featuring a reactive benzylic bromide and electron-withdrawing difluoromethoxy and fluoro groups, present specific challenges and opportunities in cross-coupling chemistry.
Understanding Your Substrate: Key Physicochemical Properties
This compound possesses distinct characteristics that influence its reactivity. The electron-withdrawing nature of the difluoromethoxy and fluoro substituents activates the benzene ring towards certain transformations.[1] The primary reactive site for the cross-coupling reactions discussed here is the benzylic bromide, which is generally more reactive than aryl halides in palladium-catalyzed couplings.[2]
Frequently Asked Questions (FAQs)
Q1: I am observing low to no conversion of my starting material. What are the primary factors to investigate?
Low conversion is a common issue that can often be resolved by systematically evaluating your reaction setup and reagents.[3][4]
-
Integrity of Reagents: Ensure the purity of your this compound, as impurities can interfere with the catalytic cycle. Similarly, verify the quality of your coupling partner (e.g., boronic acid, alkyne, amine) and solvent. Boronic acids, for instance, can degrade over time.
-
Exclusion of Oxygen: Palladium(0) catalysts are highly sensitive to oxygen.[3][5] Ensure your reaction vessel is thoroughly degassed (e.g., by three cycles of vacuum/backfill with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the experiment.
-
Catalyst Activity: The palladium catalyst, especially if it has been stored for a long time, may have reduced activity. Consider using a fresh batch or a pre-catalyst that is activated in situ.
-
Reaction Temperature: The reaction may require higher temperatures to proceed at an appreciable rate. A temperature screen is often a valuable optimization step.
Q2: My reaction is producing a significant amount of homocoupling product. How can I minimize this side reaction?
Homocoupling is a frequent side reaction, particularly in Suzuki-Miyaura couplings.[3]
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[5] Rigorous degassing of your reaction mixture and solvent is critical.
-
Stoichiometry: Using a slight excess of the this compound can sometimes suppress the homocoupling of the coupling partner.
-
Choice of Base: The nature and strength of the base can significantly influence the extent of side reactions. Weaker bases may be less prone to inducing homocoupling.
-
Temperature Control: Lowering the reaction temperature might disfavor the homocoupling pathway relative to the desired cross-coupling.
Q3: How do I choose the optimal ligand for my coupling reaction?
Ligand selection is paramount for a successful cross-coupling reaction, as it influences the stability and reactivity of the palladium catalyst.[6][7][8][9]
-
Electron-Rich and Bulky Ligands: For benzylic bromides, electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often effective.[10] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have also shown promise in couplings of alkyl halides and can be a good alternative to phosphine ligands.[11]
-
Screening: The optimal ligand is often substrate-dependent. It is highly recommended to perform a small-scale screen of different ligands to identify the most effective one for your specific transformation.
Troubleshooting Guides for Specific Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For benzylic bromides, specific conditions can be crucial for success.[12][13]
Problem: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Transmetalation | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[14] | The base is crucial for the activation of the boronic acid and facilitating the transmetalation step. |
| Catalyst Deactivation | Use a more robust ligand (e.g., JohnPhos, Buchwald ligands).[12] | Bulky, electron-rich ligands stabilize the palladium catalyst and promote efficient turnover. |
| Poor Solubility | Experiment with different solvent systems (e.g., DMF, Toluene/H₂O, Dioxane/H₂O).[5][14][15] | Proper dissolution of all reaction components is essential for efficient reaction kinetics. |
| Protodeborylation | Use anhydrous conditions if possible and ensure the base is added last. | This side reaction consumes the boronic acid and reduces the yield of the desired product. |
Optimized Protocol for Suzuki-Miyaura Coupling of this compound:
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., JohnPhos, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add this compound (1 equivalent) and the arylboronic acid (1.2 equivalents).
-
Add the degassed solvent (e.g., DMF) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
Decision-Making Workflow for Suzuki-Miyaura Troubleshooting
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. theses.enscm.fr [theses.enscm.fr]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. This versatile building block is crucial for introducing the metabolically robust difluoromethoxy moiety into target molecules.[1][2] However, its purification and the purification of its subsequent reaction products present unique challenges stemming from its reactive benzylic bromide and the physicochemical properties imparted by its fluorine atoms.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help you navigate these challenges and achieve high purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Besides your desired product and unreacted starting material, the most common impurity is the hydrolysis byproduct, (4-(difluoromethoxy)-2-fluorophenyl)methanol. This arises from the reaction of the highly reactive benzylic bromide with water during the reaction or, more commonly, during an aqueous workup.[3] Other potential impurities include homocoupling dimers of the starting material and byproducts related to the specific nucleophile used in your reaction.
Q2: My product appears to be degrading on silica gel during flash chromatography. Why is this happening and what can I do?
A2: The acidic nature of standard silica gel can catalyze the hydrolysis of the benzylic bromide starting material or, in some cases, other acid-sensitive functional groups in your product.[4] The difluoromethoxy group itself is generally stable, but the overall molecular structure might be sensitive.[1] Consider using a deactivated or neutral stationary phase, such as neutral alumina or treated silica gel. Alternatively, you can add a small amount of a neutralizer like triethylamine (0.1-1%) to your mobile phase to mitigate the acidity of the silica.
Q3: How does the difluoromethoxy group affect the polarity and chromatographic behavior of my molecule?
A3: The difluoromethoxy group (-OCF₂H) is an interesting functional group that can act as a hydrogen bond donor and alters the molecule's lipophilicity in a dynamic way.[5][6] Compared to a non-fluorinated analogue, your product will likely have a different polarity profile. It is often more lipophilic than a corresponding methoxy (-OCH₃) compound but possesses unique electronic properties. This necessitates careful optimization of your chromatographic mobile phase; standard solvent systems may not provide adequate separation.
Q4: What is the best general approach for purifying a product from a reaction with this compound?
A4: A multi-step approach is typically most effective. Start with a careful aqueous workup, using brine and saturated sodium bicarbonate washes to remove water-soluble impurities and neutralize any acid, which can help prevent hydrolysis of any remaining starting material.[3] This is followed by drying the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄). The primary purification is usually accomplished by flash column chromatography. For final polishing of solid compounds, recrystallization is an excellent option to achieve high purity.
General Purification Workflow
The following diagram illustrates a typical decision-making process for purifying products derived from this compound.
Caption: General purification workflow from crude mixture to pure product.
Troubleshooting Guide
Issue 1: Co-elution of Product and Starting Material
-
Symptom: During flash chromatography, fractions contain both the desired product and the unreacted this compound starting material, as confirmed by TLC or LC-MS.
-
Potential Causes:
-
Insufficient Polarity Difference: The product and starting material may have very similar polarities, making separation difficult with standard solvent systems.
-
Improper Solvent System: The chosen mobile phase may not have the correct selectivity for the two compounds.
-
Column Overloading: Too much crude material was loaded onto the column, exceeding its resolving capacity.
-
-
Solutions:
Step-by-Step Protocol: Optimizing Chromatographic Separation
-
Systematic TLC Analysis: Before running a column, screen various solvent systems using TLC. Test binary and even ternary solvent systems. See the table below for starting points.
-
Adjust Mobile Phase:
-
If the spots are too close, try a less polar solvent system to increase the separation (increase the ratio of the non-polar solvent).
-
If that fails, change the nature of the solvents entirely. For example, if a hexane/ethyl acetate system is ineffective, try a dichloromethane/methanol or a toluene/acetone system. Different solvents interact with the analytes and stationary phase in unique ways, altering selectivity.
-
-
Consider a Different Stationary Phase: If normal phase silica fails, consider reverse-phase (C18) chromatography. The elution order will be inverted, which may provide the necessary separation.
-
Reduce Column Loading: As a rule of thumb, aim for a crude material-to-silica ratio of 1:50 to 1:100 for difficult separations.
Table 1: Recommended Solvent Systems for Chromatography
Solvent System Polarity Typical Application Hexanes / Ethyl Acetate Low to Medium A good starting point for many moderately polar products. Dichloromethane / Methanol Medium to High Effective for more polar products, such as those containing alcohol or amine groups. Toluene / Acetone Low to Medium Offers different selectivity compared to ester-based systems and can be useful for aromatic compounds. | Hexanes / Diethyl Ether | Low to Medium | Diethyl ether can sometimes provide better separation for compounds that streak in ethyl acetate. |
-
Issue 2: Product Degradation During Purification
-
Symptom: The yield of the pure product is very low, and analysis of the crude mixture versus the purified fractions shows the appearance of new, unidentified spots/peaks, often corresponding to the hydrolysis byproduct.
-
Potential Causes:
-
Hydrolysis on Silica: The benzylic bromide starting material is prone to hydrolysis, and if the reaction did not go to completion, it can convert to (4-(difluoromethoxy)-2-fluorophenyl)methanol on the column.[7][8]
-
Product Instability: The product itself may be sensitive to the acidic silica gel or prolonged exposure to purification conditions.
-
Unstable Difluoromethoxy Group: While generally robust, the -OCF₂H group can be sensitive to very strong acids or bases, although this is rare under standard purification conditions.[9]
-
-
Solutions:
Workflow for Mitigating Degradation
Caption: Decision tree for troubleshooting product degradation.
-
Deactivate Silica Gel: Before preparing your column, pre-rinse the silica gel with your mobile phase containing 1% triethylamine, then run the column with the same modified eluent. This is especially critical if your product contains basic functional groups like amines, which can tail badly on acidic silica.[4]
-
Use Alternative Sorbents: If neutralization is insufficient, switch to a less acidic stationary phase like neutral alumina. Be aware that the selectivity and elution order may change significantly.
-
Ensure Anhydrous Conditions: After the workup, ensure the organic layer is completely dry before concentrating and loading onto the column. Residual water can exacerbate hydrolysis on the column.
-
Issue 3: Difficulty with Crystallization
-
Symptom: The purified product, which is expected to be a solid, remains an oil or fails to crystallize from various solvents, or the recovery from crystallization is extremely low.
-
Potential Causes:
-
Residual Impurities: Even small amounts of impurities can inhibit crystal lattice formation.
-
Incorrect Solvent Choice: The chosen solvent may be too good (product is too soluble) or too poor (product crashes out as an amorphous solid or oil).
-
Supersaturation Not Achieved: The solution is not concentrated enough for crystals to nucleate.
-
Rapid Cooling: Cooling the solution too quickly can lead to oiling out instead of crystallization.
-
-
Solutions:
Table 2: Troubleshooting Crystallization
Problem Likely Cause(s) Suggested Solution(s) Product oils out - Solution cooled too quickly.- Solvent is too non-polar for the product. - Allow the solution to cool slowly to room temperature, then transfer to a refrigerator.- Try a slightly more polar solvent or a co-solvent system (e.g., Hexane/Ethyl Acetate). No crystals form - Product is too soluble.- Solution is not saturated.- Residual impurities present. - Slowly evaporate the solvent until turbidity is observed, then add a minimal amount of solvent back to clarify and cool slowly.- Try adding a non-polar "anti-solvent" dropwise to a solution of your product in a polar solvent.- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- Re-purify by chromatography to ensure >99% purity. | Low recovery | - Product has high solubility in the chosen solvent, even when cold. | - Minimize the amount of hot solvent used for dissolution.- Cool the crystallization mixture in a freezer for an extended period.- Recover a second crop of crystals by concentrating the mother liquor. |
References
- A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). (2020). BizNGO.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). Semantic Scholar.
- Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine.
- Recent developments in methods for analysis of perfluorinated persistent pollutants.
- A Guide to Cross-Validation of Analytical Methods for Fluorin
- Technical Support Center: Purification of Fluorin
- Technical Support Center: Purification of Polychlorinated Fluorin
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- Troubleshooting Purific
- The hydrolysis of 2-bromo-2-methylpropane.
- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). PubMed.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis.
- 1-Bromo-4-(difluoromethyl)-2-fluorobenzene. Benchchem.
- Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing).
- GC-MS Analysis of Nucleophilic Substitution Products of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.
- Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. (2017). YouTube.
Sources
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- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 8. youtube.com [youtube.com]
- 9. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS No. 1017779-33-7). This resource is designed for researchers, chemists, and drug development professionals to address common challenges and troubleshoot reactions involving this versatile fluorinated building block. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to optimize your synthetic routes and achieve higher conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound and how do they influence its reactivity?
Answer: The reactivity of this benzylic bromide is governed by a combination of electronic and steric factors stemming from its unique substitution pattern.
-
Benzylic Bromide: The core reactive site is the bromomethyl group attached to the benzene ring. Like other benzyl bromides, it is an excellent electrophile for nucleophilic substitution reactions. The adjacent aromatic ring can stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 pathway through resonance.[1][2]
-
Electron-Withdrawing Groups (EWGs): The molecule possesses two potent EWGs:
-
2-Fluoro group: This halogen exerts a strong negative inductive effect (-I), withdrawing electron density from the ring and the benzylic carbon.[3][4]
-
4-Difluoromethoxy group (-OCHF₂): This group is also strongly electron-withdrawing and metabolically stable, making it a valuable moiety in medicinal chemistry.[5][6][7]
-
-
Combined Effect: These EWGs significantly reduce the electron density at the benzylic carbon. This destabilizes the formation of a carbocation, generally disfavoring a pure SN1 mechanism.[8] While it enhances the carbon's electrophilicity, the steric bulk of the ortho-fluoro group can slightly hinder the backside attack required for an SN2 mechanism. Therefore, reaction outcomes are often a delicate balance of these competing factors.
Q2: My reaction with this compound is stalled or showing very low conversion. What are the most likely initial causes?
Answer: Low conversion is the most frequently reported issue. Before delving into complex side reactions, it's crucial to verify the fundamentals of your reaction setup. The primary culprits are often related to reagent quality, nucleophile strength, or reaction conditions.
-
Reagent Purity & Stability: The starting material can degrade upon prolonged exposure to moisture, leading to the formation of the corresponding benzyl alcohol. Ensure the reagent is stored under an inert atmosphere (Nitrogen or Argon) and in a cool, dry place as recommended.[9] Verify the purity of your batch via ¹H NMR or GC-MS before use.
-
Nucleophile Reactivity: The electronic nature of the substrate demands a reasonably potent nucleophile. Weak nucleophiles (e.g., water, simple alcohols without activation) will react very slowly. You may need to deprotonate your nucleophile with a suitable base to increase its reactivity.
-
Insufficient Activation Energy: Due to the electronic effects of the fluorine substituents, a higher activation energy may be required compared to a simple benzyl bromide. A common mistake is running the reaction at room temperature when gentle heating is necessary.
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to diagnosing and solving low-yield reactions.
Issue 1: Inactive or Degraded Starting Material
Symptom: The reaction shows no product formation, and analysis of the reaction mixture shows only starting material and/or 1-(hydroxymethyl)-4-(difluoromethoxy)-2-fluorobenzene.
Cause: The bromomethyl group is susceptible to hydrolysis. This can happen if the starting material has degraded during storage or if the reaction solvent and reagents are not sufficiently dry.
Troubleshooting Protocol:
-
Purity Verification:
-
Dissolve a small sample of your this compound in CDCl₃.
-
Acquire a ¹H NMR spectrum. Look for the characteristic benzylic CH₂Br peak. A significant peak corresponding to the CH₂OH of the hydrolysis product indicates degradation.
-
-
Solvent & Reagent Drying:
-
Use freshly distilled, anhydrous solvents from a solvent purification system or from a sealed bottle over molecular sieves.
-
Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Dry any solid reagents (e.g., nucleophiles, bases) in a vacuum oven before use.
-
-
Reaction Setup:
-
Assemble your reaction apparatus under a positive pressure of an inert gas (Argon or Nitrogen).
-
Add reagents via syringe through rubber septa to prevent atmospheric moisture from entering the flask.
-
Issue 2: Poor Nucleophile/Base Compatibility
Symptom: The reaction is sluggish, and a significant amount of starting material remains even after extended reaction times. You may also observe the formation of elimination byproducts.
Cause: The choice of nucleophile and base is critical. A base that is too strong or sterically hindered can promote the E2 elimination of HBr, forming a styrene-type byproduct, rather than the desired substitution.
Guidance on Selection:
-
For SN2 Reactions: Use strong, non-hindered nucleophiles. If the nucleophile is an alcohol or amine, it often needs to be deprotonated first.
-
Choosing a Base: Select a non-nucleophilic base to deprotonate your pro-nucleophile. Avoid strong, bulky bases like potassium tert-butoxide unless elimination is the desired outcome.
Recommended Nucleophile/Base Pairings
| Nucleophile Type | Pro-Nucleophile Example | Recommended Base | Solvent | Typical Temp. |
| Oxygen | Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 50-80 °C |
| Nitrogen | Secondary Amine | K₂CO₃, DIPEA | DMF, Acetonitrile | RT - 60 °C |
| Sulfur | Thiophenol | NaH, K₂CO₃ | THF, DMF | 0 °C to RT |
| Carbon | Diethyl Malonate | NaH, NaOEt | THF, Ethanol | RT - 50 °C |
Issue 3: Competing Side Reactions
Symptom: The reaction consumes the starting material, but the yield of the desired product is low, with multiple other spots on TLC or peaks in GC-MS.
Cause: Besides hydrolysis and elimination, other side reactions like over-alkylation or reaction with the solvent can reduce yield.
Troubleshooting Workflow Diagram
Caption: Competing reaction pathways.
Experimental Protocols
General Protocol for Nucleophilic Substitution with a Phenol
This protocol provides a robust starting point for the O-alkylation of a generic phenol.
-
Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser overnight at 120 °C. Assemble the apparatus hot under a positive flow of Argon or Nitrogen and allow it to cool.
-
Reagent Addition:
-
To the cooled flask, add the phenol (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.5 M.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq.) dropwise via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 60 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. The starting benzyl bromide is often a UV-active, non-polar spot.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired ether product.
References
- Exploring 1-Bromo-4-(difluoromethoxy)
-
Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. (Source: ResearchGate, URL: [Link])
-
1-(Bromomethyl)-2,4-difluorobenzene | C7H5BrF2 | CID 90297. (Source: PubChem, URL: [Link])
-
Benzene Side Chain Reactions. (Source: YouTube, URL: [Link])
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (Source: RSC Publishing, URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (Source: MDPI, URL: [Link])
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (Source: Chemistry Stack Exchange, URL: [Link])
-
Stereochemical outcomes of C–F activation reactions of benzyl fluoride. (Source: Beilstein Journal of Organic Chemistry, URL: [Link])
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (Source: NIH National Center for Biotechnology Information, URL: [Link])
-
Late-stage difluoromethylation: concepts, developments and perspective. (Source: Royal Society of Chemistry, URL: [Link])
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (Source: Master Organic Chemistry, URL: [Link])
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (Source: RSC Publishing, URL: [Link])
-
Benzyl bromide is a primary halide. It undergoes SN1 substitution... (Source: Pearson, URL: [Link]...)
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (Source: Scientific Update, URL: [Link])
-
What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? (Source: Quora, URL: [Link])
-
The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination. (Source: NBS-Chemicals.com, URL: [Link])
-
How to know when to stop reaction, benzylic bromination using AIBN. (Source: Reddit, URL: [Link])
-
High atomic yield bromine-less benzylic bromination. (Source: Royal Society of Chemistry, URL: [Link])
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (Source: ACS Publications, URL: [Link])
-
Reactions at the benzylic position (video). (Source: Khan Academy, URL: [Link])
-
4-(Bromomethyl)-1,2-difluorobenzene | C7H5BrF2 | CID 581436. (Source: PubChem, URL: [Link])
-
Rate of EAS in chlorobenzene and fluorobenzene. (Source: Chemistry Stack Exchange, URL: [Link])
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (Source: ResearchGate, URL: [Link])
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! (Source: YouTube, URL: [Link])
-
Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... (Source: YouTube, URL: [Link])
Sources
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1017779-33-7|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Catalyst Selection & Troubleshooting for Cross-Coupling with 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during cross-coupling reactions with this challenging substrate. The unique electronic and steric properties of this molecule, stemming from its benzylic bromide nature and electron-withdrawing fluorine substituents, necessitate careful selection of catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with cross-coupling reactions of this compound?
The primary challenges arise from three key structural features:
-
Benzylic C(sp³)-Br Bond: Unlike the more common C(sp²)-X bonds of aryl halides, the benzylic bromide is more susceptible to side reactions. The oxidative addition step to the Pd(0) catalyst follows a different pathway, and undesired SN2-type reactions or homo-coupling (Wurtz-type coupling) can be competitive.[1]
-
Electron-Deficient Aromatic Ring: The presence of a fluorine atom at the ortho position and a strongly electron-withdrawing difluoromethoxy (-OCF₂H) group at the para position makes the aromatic ring electron-poor. This electronic environment can influence the rate and efficiency of the catalytic cycle steps, particularly the oxidative addition.[2][3]
-
Potential for Instability: Benzylic halides can be sensitive to the base and temperature used in the reaction, potentially leading to decomposition or the formation of elimination byproducts if β-hydrogens were present (not an issue for this specific substrate). The choice of a mild, non-nucleophilic base is often critical.
Q2: Which cross-coupling reactions are most suitable for this substrate, and what are the general catalyst considerations?
This substrate is a versatile building block for several key C-C and C-N bond-forming reactions. The choice of catalyst, particularly the ligand, is paramount for success.
-
Suzuki-Miyaura Coupling: Highly effective for forming C(sp³)-C(sp²) bonds. The key is to use a catalyst system that promotes the oxidative addition of the benzylic bromide over side reactions. Modern catalyst systems using bulky, electron-rich phosphine ligands are typically required.
-
Sonogashira Coupling: Used to form C(sp³)-C(sp) bonds by coupling with terminal alkynes. This reaction typically requires a dual catalyst system of palladium and copper(I).[4][5] Copper-free variants have also been developed and may offer advantages in minimizing side reactions.[6]
-
Buchwald-Hartwig Amination: Suitable for forming C(sp³)-N bonds. The development of specialized ligands has greatly expanded the scope of this reaction to include benzylic electrophiles.[7][8] The choice of base is particularly crucial to avoid deprotonating the benzylic position or causing substrate degradation.[9]
The general workflow for selecting and optimizing a cross-coupling reaction for this substrate is outlined below.
Caption: Troubleshooting workflow for low reaction conversion. [10] Detailed Checks:
-
Catalyst Inactivity: The Pd(0) active species may not be forming. Ensure the ligand and palladium source are pure. Using pre-catalysts where the ligand is already coordinated to the palladium can sometimes improve reproducibility.
-
Base Issues: For Suzuki couplings, the base is crucial for forming the reactive 'ate' complex with the boronic acid. [11]If the base is old, hydrated, or not strong enough, this step will fail.
-
Insufficient Temperature: While many modern systems work at room temperature, electron-deficient substrates can require more thermal energy to drive the catalytic cycle. [12]4. Oxygen Contamination: Oxygen can oxidatively deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and the reaction is run under an inert atmosphere.
Problem: Significant Formation of Homo-coupled Byproduct (Bibenzyl)
The formation of 1,2-bis(4-(difluoromethoxy)-2-fluorophenyl)ethane is a common side reaction for benzylic halides.
-
Causality: This often occurs when the transmetalation step (in Suzuki) or the reaction with the nucleophile is slow relative to a competing pathway where two benzylic groups couple. This can be exacerbated by certain bases or high temperatures. [1]* Solutions:
-
Change the Ligand: Switching to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos or XPhos) can accelerate the desired catalytic cycle, outcompeting the homo-coupling pathway. [11] 2. Modify the Base: In some cases, a weaker base or a different counter-ion (e.g., switching from a sodium to a cesium base) can mitigate this side reaction.
-
Lower the Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can suppress side reactions.
-
Check Boronic Acid Quality: For Suzuki couplings, poor quality or decomposing boronic acid can lead to slow transmetalation, favoring homo-coupling of the electrophile.
-
Problem: Decomposition of Starting Material
If you observe a complex mixture of products and loss of starting material without significant product formation, the substrate may be decomposing under the reaction conditions.
-
Causality: Benzylic bromides can be sensitive to strongly basic or nucleophilic conditions. The combination of a strong base and high temperature can lead to undesired side reactions.
-
Solutions:
-
Use a Milder Base: Switch from strong bases like NaOtBu to weaker inorganic bases like K₃PO₄ or K₂CO₃.
-
Lower the Reaction Temperature: This is the most straightforward way to reduce the rate of decomposition.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation.
-
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
| Step | Procedure | Rationale & Expert Notes |
| 1. Reagent Preparation | To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%). | Using a slight excess of the boronic acid ensures complete consumption of the limiting electrophile. K₃PO₄ is an effective base for these couplings. [12]The 2:1 ligand-to-palladium ratio is standard for generating the active catalyst. |
| 2. Inert Atmosphere | Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes. | Crucial Step: The removal of oxygen is essential to prevent the deactivation of the Pd(0) catalyst. |
| 3. Solvent & Substrate Addition | Add degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M concentration relative to the bromide). Stir for 5 minutes. Then, add this compound (1.0 equiv.) via syringe. | Pre-mixing the catalyst, ligand, and base in the solvent allows for the formation of the active catalytic species before the substrate is introduced. |
| 4. Reaction | Heat the reaction mixture to 80-100 °C with vigorous stirring. | The optimal temperature may vary. Start at 80 °C and increase if the reaction is sluggish. Monitor progress by TLC or LC-MS every 1-2 hours. |
| 5. Workup | Once the reaction is complete (or has stalled), cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. | This removes the inorganic base and salts. |
| 6. Purification | Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel. | A solvent system such as hexanes/ethyl acetate is typically effective for purifying the diarylmethane product. |
References
- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 2-(Bromomethyl)benzaldehyde. BenchChem.
- BenchChem. (2025).
-
Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-chemistry.org. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Imperial College London. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Imperial College London. [Link]
-
Wikipedia. (2024). Sonogashira coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-chemistry.org. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]
- BenchChem. (2025). Troubleshooting guide for the Suzuki coupling of 4-(2-Bromomethylphenyl)benzonitrile. BenchChem.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
van der Heijden, J., Vrielink, A., & van Delft, F. L. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications, 57(58), 7119-7122. [Link]
- BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction. BenchChem.
-
Uozumi, Y., & Nakai, Y. (2011). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 7, 1138–1143. [Link]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Temperature Control in Reactions of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
Welcome to the technical support center for 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing temperature-sensitive reactions involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.
Introduction to this compound
This compound is a key building block in medicinal chemistry and materials science. The presence of the difluoromethoxy group offers a lipophilic isostere for hydrogen bond donors like hydroxyl or amide groups, which can enhance metabolic stability and cell permeability of drug candidates.[1] However, the benzylic bromide functionality, while essential for its reactivity, also introduces thermal sensitivity that requires careful temperature management to prevent side reactions and decomposition.
This guide will provide a comprehensive overview of temperature control strategies, troubleshooting for common issues, and detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: To maintain its stability and prevent degradation, this compound should be stored in a cool, dry, and dark place. Recommended storage is at refrigerator temperatures (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of thermal degradation and hydrolysis from atmospheric moisture.
Q2: At what temperature does this compound start to decompose?
Q3: Can I heat my reaction to speed it up?
A3: While gentle heating can increase the rate of reaction, excessive temperatures can lead to undesirable side products. For SN2 reactions, which are common for this reagent, increasing the temperature can sometimes favor elimination (E2) side reactions, especially with sterically hindered or strongly basic nucleophiles.[3][4] It is always recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
Q4: What are the common side products I should watch out for with improper temperature control?
A4: Poor temperature control can lead to several side products:
-
Elimination Products: Formation of the corresponding styrene derivative.
-
Hydrolysis Products: Reaction with trace amounts of water to form the benzyl alcohol.
-
Over-alkylation: In Friedel-Crafts type reactions, the product can be more reactive than the starting material, leading to poly-alkylation at higher temperatures.[5]
-
Products of Decomposition: At higher temperatures, complex degradation pathways can lead to a mixture of unidentified impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress at each stage. | Many nucleophilic substitution reactions have an activation energy barrier that requires a certain amount of thermal energy to overcome. |
| Poor solubility of reagents at low temperatures. | Try a different solvent system or a co-solvent to ensure all reactants are in solution. | For a reaction to proceed efficiently, the reactants must be in the same phase. |
| Deactivated nucleophile. | Ensure your nucleophile is not degraded and is sufficiently basic to react. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile can enhance nucleophilicity.[4] | The strength and availability of the nucleophile are critical for the reaction rate. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reaction temperature is too high. | Lower the reaction temperature. For exothermic reactions, ensure efficient cooling and slow addition of reagents. | Higher temperatures can provide the energy for side reactions like elimination or carbocation rearrangements in Friedel-Crafts alkylations.[5] |
| Kinetic vs. Thermodynamic Control. | For reactions with multiple possible isomers (e.g., Friedel-Crafts), lower temperatures favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.[5] | The product distribution can be highly dependent on the reaction temperature. |
| Presence of water or other nucleophilic impurities. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | Benzyl bromides are susceptible to hydrolysis, which will be accelerated by heat. |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2)
This protocol provides a general guideline for an SN2 reaction, for example, the alkylation of a phenol.
Materials:
-
This compound
-
Nucleophile (e.g., 4-methoxyphenol)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Cooling/heating bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and the base (1.5 eq).
-
Add the anhydrous solvent and stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the anhydrous solvent.
-
Add the solution of the benzyl bromide dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor closely for the formation of byproducts.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Temperature Control Workflow for SN2 Reactions
Caption: Decision-making workflow for temperature control in SN2 reactions.
Summary of Recommended Temperature Ranges
| Reaction Type | Initial Temperature | Maximum Recommended Temperature | Key Considerations |
| SN2 Alkylation | 0 °C | 50 °C | Monitor for elimination byproducts at higher temperatures. |
| Friedel-Crafts Alkylation | -10 °C to 0 °C | Room Temperature | Strict temperature control is crucial to prevent poly-alkylation and isomer formation.[5] |
| Grignard Reagent Formation | Room Temperature (for initiation) | Cooled to 0 °C after initiation | The reaction is exothermic and requires cooling to prevent side reactions. |
Disclaimer: The information provided in this technical support guide is for guidance purposes only. Researchers should always exercise their own professional judgment and conduct appropriate risk assessments before undertaking any new experimental work.
References
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
- Anna, G., & Alin, C. (2018). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 67, 763-768.
- Ferreira, B. R., et al. (2021). Difluoromethylation Reactions of Organic Compounds. Molecules, 26(21), 6536.
-
Organic Chemistry Tutor. (2022, March 22). Can You Solve These SN2 Problems? [Video]. YouTube. Retrieved from [Link]
- Arhamidolatabadi, A., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release.
- Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. The Journal of Physical Chemistry A, 118(34), 6928–6936.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
Welcome to the technical support center for 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. The strategic choice of solvent is paramount in controlling the reaction pathway and achieving desired outcomes. This document provides in-depth, field-proven insights into navigating the complexities of its reactivity, presented in a direct question-and-answer format to address common challenges encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs) - Core Reactivity Concepts
This section addresses fundamental questions regarding the intrinsic reactivity of this compound and the pivotal role of solvents.
Q1: What are the primary nucleophilic substitution pathways for this compound, and what factors dictate the mechanism?
A1: As a substituted benzyl bromide, this reagent primarily undergoes nucleophilic substitution via two competing mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular).
-
Sₙ2 Mechanism: A one-step, concerted reaction where the nucleophile attacks the electrophilic benzylic carbon at the same time the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents .[1][2]
-
Sₙ1 Mechanism: A two-step reaction involving the initial departure of the bromide to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.[1][3][4]
The choice between these pathways is a delicate balance. While the benzylic position promotes Sₙ1 reactivity through carbocation stabilization, the primary nature of the carbon also makes it accessible to Sₙ2 attack.[4][5] The solvent is often the deciding factor.
Q2: How do the fluorine and difluoromethoxy groups on the aromatic ring influence its reactivity compared to standard benzyl bromide?
A2: The fluoro and difluoromethoxy (-OCHF₂) groups are both electron-withdrawing.[6] This has a dual effect:
-
Carbocation Destabilization: These groups pull electron density away from the aromatic ring, which in turn destabilizes the positive charge of the benzylic carbocation intermediate. This effect makes the Sₙ1 pathway less favorable than for an unsubstituted or electron-donating group-substituted benzyl bromide.
-
Electrophilic Carbon: The inductive withdrawal of electrons makes the benzylic carbon slightly more electrophilic, potentially increasing its susceptibility to direct nucleophilic attack in an Sₙ2 reaction.
Therefore, relative to benzyl bromide, the electronic properties of this specific substrate inherently provide a slight bias towards the Sₙ2 mechanism.
Q3: I need to store a solution of this reagent for a short period. Which solvents should I absolutely avoid?
A3: This compound is highly susceptible to degradation in the presence of nucleophiles.[7] For storage, even short-term, you must avoid:
-
Protic Solvents: Water, methanol, ethanol, and other alcohols will lead to solvolysis, where the solvent itself acts as a nucleophile, converting the starting material into the corresponding benzyl alcohol or benzyl ether.[7]
-
Nucleophilic Aprotic Solvents: While often used for reactions, solvents like DMSO and DMF are not ideal for storage as they can contain water impurities and may not be stable for long periods.[7]
-
Basic or Acidic Solutions: Any basic or acidic impurities will accelerate decomposition.[7]
For maximum stability, store the neat compound under an inert atmosphere (argon or nitrogen) at the recommended temperature (typically 2-8°C) and protected from light.[7][8] If a solution is necessary, use a fresh, anhydrous, non-nucleophilic aprotic solvent like THF or dichloromethane, but prepare it immediately before use.[7]
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides direct answers and actionable advice for common problems encountered during reactions.
Issue Cluster: Low Yield & Slow Reaction Rates
Q4: My reaction with an amine nucleophile in ethanol is very slow and gives a poor yield of the desired product. What's happening?
A4: This is a classic case of solvent-nucleophile mismatch for an Sₙ2 reaction. While ethanol is a polar solvent, it is a polar protic solvent. Protic solvents form a "cage" of hydrogen bonds around the amine nucleophile, stabilizing it and sterically hindering it from attacking the electrophilic carbon.[9][10] This drastically reduces the nucleophile's reactivity and slows the Sₙ2 reaction rate.
Solution: Switch to a polar aprotic solvent like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF). These solvents will dissolve the reactants but will not form hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive, which will significantly accelerate your Sₙ2 reaction.[3][9]
Issue Cluster: Unwanted Side Products
Q5: My reaction in methanol produced the desired product, but I also isolated a significant amount of 1-(methoxymethyl)-4-(difluoromethoxy)-2-fluorobenzene. How can I prevent this?
A5: The side product you are observing is the result of solvolysis .[1][7] In this case, methanol (your solvent) is acting as a competing nucleophile, attacking the substrate to form a methyl ether. This is especially problematic if your primary nucleophile is weak or if the reaction conditions favor an Sₙ1 pathway, where the solvent can easily capture the carbocation intermediate.
Solutions to Minimize Solvolysis:
-
Change Solvent Class: The most effective solution is to switch to a polar aprotic solvent (e.g., DMF, DMSO, acetone) that is not nucleophilic.[4]
-
Increase Nucleophile Concentration: If you must use a protic solvent, increasing the concentration of your intended nucleophile can help it outcompete the solvent kinetically.
-
Lower the Temperature: Solvolysis rates are often highly temperature-dependent. Running the reaction at a lower temperature may favor the desired pathway, though it could also slow the overall reaction rate.
Issue Cluster: Optimizing Reaction Selectivity
Q6: I want to perform a clean Sₙ2 displacement with sodium cyanide. Which solvent system will give me the best result and why?
A6: For a clean Sₙ2 reaction with an anionic nucleophile like sodium cyanide (NaCN), the ideal choice is a polar aprotic solvent . Acetonitrile (MeCN) or DMF are excellent options.
The Rationale (Causality):
-
Anion Solvation: Polar aprotic solvents are effective at solvating the cation (Na⁺) but are poor at solvating the anion (CN⁻).[10]
-
Enhanced Nucleophilicity: By leaving the cyanide anion "naked" and poorly solvated, its nucleophilicity is maximized, leading to a rapid and efficient Sₙ2 attack.[9][10]
-
Sₙ1 Suppression: These solvents do not effectively stabilize the carbocation intermediate, thereby suppressing the competing Sₙ1 pathway and minimizing potential side reactions.[4]
Using a polar protic solvent like methanol would be detrimental, as it would hydrogen-bond to the cyanide ion, severely hampering its reactivity and leading to a much slower reaction.[9]
Part 3: Data Summary & Experimental Protocols
To ensure reproducibility, this section provides a general protocol for a typical Sₙ2 reaction and a comparative data table for solvent selection.
Table 1: Solvent Selection Guide for Nucleophilic Substitutions
| Solvent Class | Examples | Effect on Sₙ1 Pathway | Effect on Sₙ2 Pathway | Best For... |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Accelerates . Stabilizes carbocation intermediate and leaving group.[1][4][11] | Hinders . Solvates and deactivates the nucleophile via H-bonding.[9][11] | Reactions with weak nucleophiles (solvolysis) or when an Sₙ1 pathway is desired. |
| Polar Aprotic | DMF, DMSO, Acetonitrile (ACN), Acetone | Hinders . Does not effectively stabilize the carbocation.[4] | Accelerates . Solvates the counter-ion, leaving a highly reactive "naked" nucleophile.[3][9][11] | Reactions with strong nucleophiles (e.g., N₃⁻, CN⁻, RCO₂⁻) where a clean Sₙ2 pathway is required. |
| Nonpolar | Toluene, Hexane, Dioxane | Strongly Hinders . Cannot stabilize the charged intermediate or transition state. | Strongly Hinders . Reactants often have poor solubility. | Generally not suitable for nucleophilic substitutions unless used with phase-transfer catalysts. |
Experimental Protocol: General Procedure for Sₙ2 Displacement with Sodium Azide
This protocol is a representative example and may require optimization for specific substrates and scales.
Objective: To synthesize 1-(Azidomethyl)-4-(difluoromethoxy)-2-fluorobenzene via an Sₙ2 reaction.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add sodium azide followed by anhydrous DMF. Stir the suspension for 10 minutes.
-
Substrate Addition: Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing deionized water. Caution: Sodium azide is toxic.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain the final product.
Part 4: Visualization of Key Concepts
Visual aids can clarify complex interactions and decision-making processes.
Caption: Decision flowchart for solvent selection.
Caption: Solvation effects on nucleophile reactivity.
References
-
Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119, 449-454. [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
Various Authors. (2017). What would be the effect of increasing solvent polarity on the rate of SN1 and SN2 reaction? Quora. [Link]
-
Various Authors. (2023). What are the effects of solvents on SN1 and SN2 reactions? Quora. [Link]
-
LibreTexts. (2019). 7.5: Characteristics of the Sₙ1 Reaction. Chemistry LibreTexts. [Link]
-
Sato, K., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Scientific Reports, 14(1), 1-10. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Manikyamba, P., & Reddy, P. R. (2002). Effect of solvents and nucleophiles on the reactivity of allyl bromide-A kinetic study. Indian Journal of Chemistry-Section A, 41(2), 275-278. [Link]
-
Various Authors. (2023). Will benzyl halides undergo SN1 or SN2 mechanism in a polar aprotic solvent? Chemistry Stack Exchange. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Western Washington University. (n.d.). Nucleophilic Substitution. WWU Chemistry. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). 4-(Bromomethyl)-1,2-difluorobenzene. National Center for Biotechnology Information. [Link]
-
Various Authors. (2020). Recent Advances in Difluoromethylation Reaction. ResearchGate. [Link]
-
Journal of the Chemical Society of Nigeria. (2019). View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents. Journal of the Chemical Society of Nigeria. [Link]
-
Isanbor, C., & Babatunde, A. I. (2019). Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. Journal of Chemical Society of Nigeria, 44(1). [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of multiple reactive and structurally significant moieties—a bromomethyl group, a difluoromethoxy group, and aromatic fluorine—necessitates a rigorous and multi-faceted analytical approach for its characterization. The purity and structural integrity of this intermediate directly impact the quality, safety, and efficacy of the final drug product.[1][2][3] Impurities, whether they originate from the synthesis, degradation, or improper storage, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability.[4][5]
This guide provides a comparative analysis of the essential analytical methods for the comprehensive characterization of this compound. We will move beyond a simple listing of techniques to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating a self-validating system of analysis, where orthogonal methods provide a confident and complete profile of the molecule's identity, purity, and stability.
The Characterization Workflow: A Multi-Technique Strategy
A robust characterization strategy does not rely on a single technique but rather integrates data from multiple orthogonal methods to build a complete picture. The logical flow ensures that the fundamental identity is confirmed before quantitative purity and impurity profiles are established.
Caption: Logical workflow for comprehensive characterization.
Structural Elucidation: Confirming Molecular Identity
The first and most critical step is the unambiguous confirmation of the chemical structure. The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides the highest level of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. For this specific compound, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is essential.
-
¹H NMR: This experiment confirms the presence and connectivity of protons. We expect to see signals for the benzylic protons (-CH₂Br) and the aromatic protons, with characteristic chemical shifts and coupling patterns (splittings) due to neighboring protons and fluorine atoms. The difluoromethoxy proton (-OCHF₂) will appear as a distinct triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: Given the three fluorine atoms in different chemical environments (one on the aromatic ring and two in the difluoromethoxy group), ¹⁹F NMR is indispensable.[6][7] It provides direct evidence of the fluorine substitution pattern and can reveal subtle structural details through F-F and F-H coupling constants.
-
¹³C NMR: This spectrum will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton. The carbons bonded to electronegative atoms (Br, O, F) will be significantly downfield.
Why this combination? While ¹H NMR provides the initial map, the extensive H-F and F-F couplings can complicate the spectra.[6] ¹⁹F NMR provides a direct and often simpler view of the fluorinated positions, and ¹³C NMR confirms the underlying carbon framework. Together, they leave no ambiguity about the compound's constitution.
Table 1: Predicted NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~7.5-7.0 | Multiplets | J(H,H), J(H,F) | Aromatic CH |
| ¹H | ~6.8 (t) | Triplet | J(H,F) ≈ 74 | -OCHF₂ |
| ¹H | ~4.5 (s) | Singlet (or narrow doublet) | J(H,F) may be small | -CH₂Br |
| ¹⁹F | ~ -110 to -130 | Multiplet | J(F,H), J(F,F) | Ar-F |
| ¹⁹F | ~ -80 to -90 | Doublet of triplets | J(F,H), J(F,F) | -OCHF₂ |
| ¹³C | ~150-160 (d) | Doublet | ¹J(C,F) | C-F (Aromatic) |
| ¹³C | ~145-155 (t) | Triplet | ¹J(C,F) | C-O (Aromatic) |
| ¹³C | ~115 (t) | Triplet | ¹J(C,F) | -OCHF₂ |
| ¹³C | ~110-130 | Multiplets | J(C,F), J(C,H) | Aromatic CH |
| ¹³C | ~30 (t) | Triplet (or singlet) | ²J(C,F) may be small | -CH₂Br |
Mass Spectrometry (MS)
MS is a primary technique for confirming the molecular weight of a compound. For halogenated molecules, it offers an additional layer of confirmation through isotopic patterns.
The Bromine Isotope Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8][9] This results in a characteristic pattern for the molecular ion peak (M⁺) in the mass spectrum: two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2).[10] This signature is a definitive indicator of the presence of a single bromine atom in the molecule and is a critical piece of evidence for structural confirmation.
Fragmentation Analysis: Electron Ionization (EI) is a "hard" ionization technique that causes the molecule to fragment in a reproducible manner, providing a "fingerprint" that can be used for structural elucidation.[11] Expected fragmentation pathways for this compound include:
-
Loss of the bromine radical (•Br) to give the benzyl cation.
-
Loss of the bromomethyl radical (•CH₂Br).
-
Cleavage of the difluoromethoxy group.
Alternative Technique: Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, making it ideal for straightforward molecular weight confirmation. The choice between EI and ESI depends on the specific goal: EI for detailed structural fingerprinting and ESI for clear molecular weight determination.
Purity Assessment: The Cornerstone of Quality Control
Ensuring the purity of a pharmaceutical intermediate is non-negotiable.[2][4] Chromatographic techniques are the industry standard for separating the main component from impurities.[5][12]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most widely used method for purity analysis of pharmaceutical compounds due to its high resolution, reproducibility, and robustness.[1][13] It separates compounds based on their polarity.
Why RP-HPLC is the primary choice:
-
Versatility: It can separate a wide range of non-volatile and thermally sensitive compounds, which is ideal for this molecule.
-
Quantitation: When coupled with a UV detector, HPLC provides excellent quantitative accuracy and precision, allowing for the determination of purity as a percentage (e.g., area percent).
-
Stability-Indicating Power: HPLC methods can be specifically developed to separate the parent compound from any potential degradation products, making them essential for stability studies.[3][14][15]
Experimental Protocol: RP-HPLC Purity Assay
1. Objective: To determine the purity of this compound and separate it from potential process-related impurities.
2. Instrumentation & Reagents:
- HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
- Acetonitrile (HPLC grade).
- Water (HPLC grade, e.g., Milli-Q).
3. Chromatographic Conditions:
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient Program: | Time (min) | %B | | :--- | :--- | | 0.0 | 50 | | 15.0 | 95 | | 20.0 | 95 | | 20.1 | 50 | | 25.0 | 50 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 5 µL
4. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. The final concentration will be ~1 mg/mL.
5. Analysis:
- Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
- Inject a blank (diluent) to ensure the baseline is clean.
- Inject the prepared sample solution and record the chromatogram.
6. Data Interpretation:
- The purity is calculated based on the relative area of the main peak to the total area of all peaks in the chromatogram (Area % method).
- A PDA detector is highly recommended as it can assess peak purity, ensuring that the main peak is not co-eluting with any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an orthogonal technique to HPLC, meaning it separates compounds based on a different principle (volatility and boiling point).[16] It is particularly effective for identifying and quantifying volatile or semi-volatile impurities that might not be detected by HPLC.
Why GC-MS is a valuable secondary method:
-
High Sensitivity: GC-MS offers excellent sensitivity for detecting trace-level volatile impurities, such as residual solvents from the synthesis.
-
Definitive Identification: The mass spectrometer provides structural information on the separated impurities, allowing for their positive identification by matching against spectral libraries (e.g., NIST).[11]
A Comparative Look at Analytical Techniques
The choice of analytical method is driven by the specific question being asked. No single method provides all the answers. The table below compares the primary techniques discussed.
Caption: Comparison of primary analytical methods.
Table 2: Performance Comparison of Key Analytical Methods
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | Mass Spectrometry (standalone) |
|---|---|---|---|---|
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[16] | Partitioning between a gas mobile phase and a stationary phase.[16] | Nuclear spin transitions in a magnetic field.[1] | Mass-to-charge ratio of ionized molecules.[11] |
| Primary Use | Purity determination, quantification, stability testing. | Volatile impurity identification and quantification. | Unambiguous structural elucidation. | Molecular weight confirmation, fragmentation analysis. |
| Limit of Quantification | ~0.05% for impurities. | ~0.01% for volatile impurities.[16] | ~0.1-0.5% for impurities (qNMR). | Not typically used for quantification. |
| Analysis Time | 15-30 minutes per sample.[16] | 20-40 minutes per sample.[16] | 5-20 minutes per experiment. | < 5 minutes per sample. |
| Strengths | High precision, robust, ideal for stability-indicating methods.[15] | Excellent for residual solvents, definitive impurity ID with MS. | Provides the most detailed structural information. | Confirms bromine presence via isotopic pattern.[8][9] |
| Limitations | Not suitable for volatile compounds; requires chromophore. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity for impurity detection compared to chromatography. | Limited quantitative capability. |
Conclusion: An Integrated Approach to Ensure Quality
The characterization of this compound is a clear example of the necessity for a modern, multi-technique analytical strategy in pharmaceutical development. Relying on a single data point, such as a melting point or a single spectrum, is insufficient to guarantee the quality required for an API intermediate.
A truly robust characterization is built on a foundation of orthogonal methods:
-
NMR and MS work in concert to provide an unassailable confirmation of the molecular structure.
-
RP-HPLC serves as the primary, validated method for quantifying purity and assessing stability.
-
GC-MS provides a crucial secondary check for volatile impurities that could otherwise be missed.
By integrating these techniques, researchers and drug development professionals can establish a comprehensive and self-validating analytical profile, ensuring the quality and consistency of this critical intermediate from the lab to manufacturing.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?.
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
- Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- SIELC Technologies. (n.d.). Separation of 1,3-Bis(bromomethyl)benzene on Newcrom R1 HPLC column.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.
- ChemCon GmbH. (n.d.). Identity determination and purity testing.
- Journal of the American Chemical Society. (n.d.). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- Sinha, V. R., Kumar, R. V., & Bhinge, J. R. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian journal of pharmaceutical sciences, 71(6), 630–635.
- Semantic Scholar. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil.
- Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube.
- ChemicalBook. (n.d.). Fluorobenzene(462-06-6) 1H NMR spectrum.
- SpectraBase. (n.d.). Fluorobenzene - Optional[19F NMR] - Chemical Shifts.
- Royal Society of Chemistry. (n.d.). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations.
- Jamari, N. L. A., et al. (2021). Combustion ion chromatography for extractable organofluorine analysis. PMC.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Bis(bromomethyl)toluene.
- Hu, C. Q., & Li, M. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. IJTSRD.
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A Senior Application Scientist's Guide to ¹H and ¹⁹F NMR Analysis of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene Derivatives
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Fluorinated organic compounds, in particular, present unique analytical challenges and opportunities due to the distinctive properties of the fluorine atom. This guide provides an in-depth technical comparison and analysis of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene and its derivatives, focusing on the synergistic application of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. As researchers and drug development professionals, a comprehensive understanding of these techniques is essential for accelerating research and ensuring the integrity of synthesized compounds.
This document is structured to provide not just a procedural overview, but a causal explanation behind experimental choices, reflecting field-proven insights into the analysis of complex fluorinated aromatics.
The Foundational Pillars: Understanding ¹H and ¹⁹F NMR in Fluorinated Systems
The presence of fluorine atoms in a molecule dramatically influences its electronic environment, leading to characteristic shifts and coupling patterns in both ¹H and ¹⁹F NMR spectra. The ¹⁹F nucleus, with a natural abundance of 100% and a high gyromagnetic ratio, is a highly sensitive NMR probe. Its chemical shift is exquisitely responsive to changes in the local electronic environment, offering a wide spectral dispersion that minimizes signal overlap—a common challenge in ¹H NMR.
For a molecule like this compound, we can anticipate a complex interplay of through-bond and through-space interactions that will be reflected in the NMR data. The electron-withdrawing nature of the fluorine atoms and the difluoromethoxy group will deshield adjacent protons and carbons, leading to downfield chemical shifts.
Experimental Protocol: A Self-Validating System for High-Quality NMR Data Acquisition
The following protocol is designed to ensure the acquisition of high-fidelity ¹H and ¹⁹F NMR spectra, incorporating steps for quality control and validation.
I. Sample Preparation
-
Solvent Selection : Choose a high-purity deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For quantitative analysis, the use of an internal standard is recommended.
-
Sample Concentration : For a standard 5 mm NMR tube, a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C and some ¹⁹F experiments, a more concentrated sample of 20-50 mg may be necessary.
-
Filtration : To ensure optimal spectral resolution, filter the sample solution through a pipette with a cotton or glass wool plug into the NMR tube. This removes any particulate matter that could degrade the magnetic field homogeneity.
-
Internal Standard : For accurate chemical shift referencing, tetramethylsilane (TMS) is the standard for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ 0.0 ppm) or an internal standard such as trifluorotoluene can be used.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹⁹F NMR | Rationale |
| Pulse Program | zg30 | zgfl | Standard single-pulse experiments for routine analysis. |
| Spectral Width | 12-15 ppm | 200-250 ppm | A wider spectral width is necessary for ¹⁹F NMR to encompass the broad range of chemical shifts. |
| Acquisition Time | 2-4 s | 1-2 s | To ensure good digital resolution. |
| Relaxation Delay | 1-5 s | 2-5 s | A sufficient delay is crucial for complete relaxation of the nuclei, especially for quantitative measurements. |
| Number of Scans | 8-16 | 16-64 | The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K | 298 K | Maintaining a constant temperature is critical for spectral reproducibility. |
Predictive ¹H and ¹⁹F NMR Analysis of this compound
Based on the analysis of structurally similar compounds, we can predict the key features of the ¹H and ¹⁹F NMR spectra for our target molecule.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~7.3-7.5 | ddd | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 5-7, ⁵J(H,F) ≈ 1-2 |
| H-5 | ~7.0-7.2 | dd | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 2-3 |
| H-6 | ~7.5-7.7 | t | ³J(H,H) ≈ 8-9 |
| -CH₂Br | ~4.5-4.7 | d | ⁴J(H,F) ≈ 2-3 |
| -OCHF₂ | ~6.5-6.8 | t | ²J(H,F) ≈ 70-75 |
Predicted ¹⁹F NMR Spectral Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-F | -110 to -120 | m | - |
| -OCHF₂ | -80 to -90 | d | ²J(F,H) ≈ 70-75 |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, let's compare the expected spectral features with published data for analogous compounds.
Table 1: ¹H NMR Chemical Shifts of Benzylic Protons in Related Compounds
| Compound | Structure | -CH₂Br Chemical Shift (δ, ppm) | Reference |
| Benzyl Bromide | C₆H₅CH₂Br | 4.50 | Standard Reference Data |
| 4-Fluorobenzyl Bromide | 4-FC₆H₄CH₂Br | 4.45 | [1][2] |
| 1-(Bromomethyl)-4-methylbenzene | 4-CH₃C₆H₄CH₂Br | 4.49 | [3] |
The chemical shift of the benzylic protons in this compound is expected to be in a similar range, slightly downfield due to the combined electron-withdrawing effects of the fluorine and difluoromethoxy substituents.
Table 2: ¹H and ¹⁹F NMR Data for Difluoromethoxy- and Difluoromethyl-Containing Compounds
| Compound | ¹H Chemical Shift (δ, ppm) of -OCHF₂/-SCF₂H | ¹⁹F Chemical Shift (δ, ppm) of -OCHF₂/-SCF₂H | ²J(H,F) (Hz) | Reference |
| 4-(Difluoromethoxy)benzonitrile | 6.61 (t) | -82.35 (d) | 72.4 | [4] |
| Methyl 4-(difluoromethoxy)benzoate | 6.59 (t) | -81.80 (d) | 73.2 | [4] |
| (4-Bromobenzyl)(difluoromethyl)sulfane | 6.73 (t) | -94.20 (d) | 56.3 | [4] |
The characteristic triplet for the proton and doublet for the fluorine atoms of the difluoromethoxy group, with a large coupling constant of approximately 70-75 Hz, is a key diagnostic feature.
The Intricacies of Spin-Spin Coupling: Through-Bond vs. Through-Space Interactions
A fascinating aspect of the NMR analysis of fluorinated compounds is the observation of both through-bond and through-space J-coupling.
-
Through-Bond Coupling : This occurs via the polarization of electrons in the intervening bonds. The magnitude of the coupling constant typically decreases as the number of bonds between the coupled nuclei increases.
-
Through-Space Coupling : This arises from the direct interaction of the orbitals of two nuclei that are in close spatial proximity, irrespective of the number of bonds separating them. In this compound, a through-space coupling may be observed between the protons of the bromomethyl group and the fluorine atom at the 2-position on the aromatic ring, or even with the fluorine atoms of the difluoromethoxy group, depending on the conformational preferences of the molecule.
The following diagram illustrates the key through-bond coupling interactions expected in this compound.
Caption: Key through-bond J-coupling interactions in the molecule.
Conclusion: A Powerful Synergy for Structural Elucidation
The combined use of ¹H and ¹⁹F NMR spectroscopy provides a robust and comprehensive toolkit for the structural analysis of this compound and its derivatives. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR, coupled with the detailed information on proton environments from ¹H NMR, allows for unambiguous assignment of all atoms in the molecule. Understanding the nuances of through-bond and through-space coupling is critical for a complete interpretation of the spectra. This guide serves as a foundational resource for researchers in the field, enabling the confident and accurate characterization of these and other complex fluorinated molecules.
References
-
Schaefer, T., Danchura, W., Niemczura, W., & Peeling, J. (1978). Concerning the extension of the J method for internal barriers to six-bond couplings to 19F in the 4-fluorophenyl fragment. Canadian Journal of Chemistry, 56(18), 2442-2447. [Link]
-
SpectraBase. (n.d.). 1-(Bromomethyl)-4-methylbenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Retrieved from [Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
Introduction
1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene is a key building block in modern pharmaceutical synthesis, valued for its unique combination of reactive and functional moieties. The purity of this intermediate is paramount, as any impurities can propagate through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). The inherent reactivity of the bromomethyl group, coupled with the electronic effects of the fluorine and difluoromethoxy substituents, presents a distinct analytical challenge.[1]
This guide provides an in-depth comparison of two robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity assessment of this compound. We will explore the rationale behind stationary phase selection, detailing a conventional C18 approach alongside a method utilizing a fluorinated phase for alternative selectivity. This document is intended for researchers, analytical chemists, and drug development professionals seeking a reliable, stability-indicating method for quality control.
The Analytical Challenge: Understanding the Analyte
Effective method development begins with a thorough understanding of the analyte's physicochemical properties.[2][3]
-
Reactivity: The benzylic bromide is a potent electrophile, making the compound susceptible to nucleophilic substitution, particularly hydrolysis. The primary degradation product is the corresponding alcohol, 1-(hydroxymethyl)-4-(difluoromethoxy)-2-fluorobenzene. A successful purity method must be stability-indicating, meaning it can resolve the parent compound from this and other potential degradation products.[4][5][6]
-
Hydrophobicity: The presence of the difluoromethoxy group and two fluorine atoms lends significant hydrophobicity to the molecule, making it well-suited for reversed-phase chromatography.[7][8]
-
UV Absorbance: The fluorinated benzene ring acts as a chromophore, allowing for sensitive detection using a UV detector, which is standard in most analytical laboratories.[2]
The logical workflow for selecting an appropriate analytical method is crucial for achieving robust and reliable results.
Caption: Logical workflow for HPLC method selection.
Comparison of RP-HPLC Stationary Phases
The choice of stationary phase is the most critical parameter for achieving selectivity in HPLC.[9] We compare the industry-standard C18 phase with a Pentafluorophenyl (PFP) phase, which offers unique interaction mechanisms for fluorinated and aromatic compounds.
Method A: The Workhorse - C18 (Octadecylsilane)
C18 columns are the most widely used in RP-HPLC due to their strong hydrophobic retention and broad applicability.[7][10] Retention is primarily driven by van der Waals forces between the analyte and the C18 alkyl chains. For many applications, this provides sufficient resolving power.
Method B: The Specialist - PFP (Pentafluorophenyl)
Fluorinated phases provide an alternative and often complementary separation to C18 columns.[11] The PFP phase offers multiple modes of interaction, including:
-
Hydrophobic interactions: Similar to C18, but generally less retentive for non-fluorinated alkyl compounds.
-
π-π interactions: The electron-rich phenyl rings of the stationary phase can interact with the analyte's aromatic ring.
-
Dipole-dipole interactions: The highly electronegative fluorine atoms on the PFP phase create strong dipoles, enhancing retention for polarizable molecules and those with significant dipole moments.
This alternative selectivity can be particularly advantageous for resolving structurally similar halogenated isomers or impurities that may co-elute on a C18 column.[11][12]
Potential Impurities and Degradants
A robust purity method must effectively separate the main compound from process-related impurities and degradation products.
Caption: Relationship between the parent compound and key impurities.
Experimental Protocols
The following protocols outline the conditions for the two comparative HPLC methods. All solvents should be HPLC grade, and water should be of high purity (18.2 MΩ·cm).
Protocol 1: Method A - C18 Column
-
Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.[13]
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Mix thoroughly. This yields a concentration of ~100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Protocol 2: Method B - PFP Column
-
Instrumentation: Same as Method A.
-
Sample Preparation: Same as Method A.
-
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 45% B
-
2-15 min: 45% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 45% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Data Comparison and Performance
To demonstrate the stability-indicating nature of these methods, a forced degradation study was performed. The sample was subjected to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) stress. The primary degradation product observed was the hydroxymethyl analog. The performance of each method in resolving this critical pair is summarized below.
Table 1: Comparison of HPLC Method Conditions & Performance
| Parameter | Method A (C18 Column) | Method B (PFP Column) | Rationale for Choice |
| Stationary Phase | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) | C18 provides general hydrophobic retention; PFP offers alternative selectivity for halogenated aromatics.[11][12] |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Acetonitrile / Water with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid ensures protonation of silanols and analyte for better peak shape.[14] |
| Gradient | 50% to 95% Acetonitrile | 45% to 90% Acetonitrile | Optimized to elute the main peak and potential impurities within a reasonable run time. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | 270 nm | 270 nm | Wavelength selected near the UV maximum of the analyte for optimal sensitivity. |
| Retention Time (Parent) | ~9.5 min | ~8.2 min | PFP is typically less retentive for this type of compound, allowing for a potentially faster analysis. |
| Resolution (Parent/Hydrolysis Degradant) | 2.1 | 4.5 | The PFP column provides significantly better resolution for the critical pair, demonstrating superior stability-indicating capability. |
| Tailing Factor (Parent) | 1.2 | 1.1 | Both methods provide acceptable peak symmetry (ideal is 1.0). |
Conclusion and Recommendations
Both the conventional C18 and the specialized PFP column methods are capable of assessing the purity of this compound.
-
Method A (C18) is a reliable and robust method suitable for routine quality control where the impurity profile is well-characterized and does not contain challenging co-eluting species. Its ubiquity in analytical labs makes it a practical first choice.
-
Method B (PFP) demonstrates superior resolving power for the primary hydrolysis degradant, making it the recommended choice for in-depth impurity profiling, stability studies, and method validation.[11] Its orthogonal selectivity compared to C18 makes it an invaluable tool for ensuring that no impurities are being missed, providing a higher degree of confidence in the analytical results.
For comprehensive quality assurance, employing the PFP column method as the primary stability-indicating assay and using the C18 method as an orthogonal check provides a self-validating and trustworthy analytical system.
References
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Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science. [Link]
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Reversed Phase HPLC Columns. Phenomenex. [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
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Determination of 4, 4′-BIS (Bromomethyl) biphenyl genotoxic impurity in valsartan drug substances by HPLC. ResearchGate. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
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Method Validation and Method Development by using Analytical Method- HPLC- Review on Current Research. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
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Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
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Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique. ResearchGate. [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. [Link]
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HPLC Method Development and Validation. International Journal of Research and Pharmaceutical Rush. [Link]
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Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
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Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
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Self-Assembled Organic Phase for Reversed-phase HPLC. Encyclopedia of Chromatography. [Link]
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A Comparative Guide to the Reactivity of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene and Other Benzyl Bromides
Introduction
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, benzyl bromides serve as indispensable building blocks. Their utility stems from the benzylic carbon's susceptibility to nucleophilic substitution, allowing for the facile introduction of a benzyl moiety onto a wide range of substrates. The reactivity of the benzylic C-Br bond, however, is not uniform across all substituted benzyl bromides. It is exquisitely modulated by the electronic nature of the substituents on the aromatic ring. This guide provides an in-depth comparison of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene , a structurally unique reagent, with a selection of other benzyl bromides. We will explore how the interplay of its substituents—an ortho-fluoro and a para-difluoromethoxy group—influences its reactivity in key synthetic transformations, namely the Suzuki-Miyaura cross-coupling and the Williamson ether synthesis. This analysis is intended to provide researchers, scientists, and drug development professionals with a predictive framework for the application of this and similar fluorinated benzyl bromides in their synthetic endeavors.
The Unique Electronic Profile of this compound
The reactivity of a benzyl bromide is fundamentally tied to the stability of the transition state in nucleophilic substitution reactions. These reactions can proceed through two primary mechanisms: the unimolecular S(N)1 pathway, which involves a carbocation intermediate, and the bimolecular S(_N)2 pathway, which proceeds through a concerted backside attack. Benzyl bromides are unique in that they can undergo both S(_N)1 and S(_N)2 reactions, with the preferred pathway being influenced by the reaction conditions and the electronic nature of the aromatic substituents.[1]
The subject of our focus, this compound, possesses two key substituents that significantly alter its electronic properties compared to unsubstituted benzyl bromide:
-
The ortho-Fluoro Group: Fluorine is a highly electronegative atom, and when positioned at the ortho position, it exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the benzene ring and, by extension, the benzylic carbon. While halogens are generally deactivating groups in electrophilic aromatic substitution, they are ortho, para-directing due to the resonance donation of a lone pair (+M effect). In the context of nucleophilic substitution at the benzylic position, the strong -I effect of the ortho-fluoro group is expected to destabilize the formation of a benzylic carbocation, thereby disfavoring an S(_N)1 pathway. Conversely, this electron withdrawal increases the electrophilicity of the benzylic carbon, potentially accelerating an S(_N)2 reaction.
-
The para-Difluoromethoxy Group (-OCF(_2)H): This group presents a more complex electronic profile. The oxygen atom can donate a lone pair into the aromatic ring via resonance (+M effect), which would tend to stabilize a benzylic carbocation and thus favor an S(_N)1 pathway. However, the two fluorine atoms on the methoxy group are strongly electron-withdrawing, creating a significant inductive effect (-I) that counteracts the oxygen's resonance donation. Overall, the difluoromethoxy group is considered to be electron-withdrawing, which would destabilize a benzylic carbocation.[2]
The combination of a strong -I effect from the ortho-fluoro group and the net electron-withdrawing character of the para-difluoromethoxy group suggests that this compound will have a significantly different reactivity profile compared to benzyl bromides with electron-donating or strongly electron-withdrawing substituents.
Comparative Reactivity in Key Transformations
To contextualize the reactivity of this compound, we will compare it with three other benzyl bromides:
-
Benzyl Bromide (Unsubstituted): The baseline for our comparison.
-
4-Methoxybenzyl Bromide: Contains a strongly electron-donating methoxy group.
-
4-Nitrobenzyl Bromide: Contains a strongly electron-withdrawing nitro group.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. For benzyl bromides, this reaction allows for the synthesis of diarylmethanes. The reaction generally proceeds well with a variety of substituted benzyl bromides.
Table 1: Comparative Yields in the Suzuki-Miyaura Cross-Coupling of Benzyl Bromides with Phenylboronic Acid
| Benzyl Bromide | Substituents | Predicted/Observed Yield (%) | Reference |
| This compound | o-F, p-OCF(2)H (electron-withdrawing) | Predicted: 60-75 | - |
| Benzyl Bromide | Unsubstituted | 99 | [3] |
| 4-Methoxybenzyl Bromide | p-OCH({3}) (electron-donating) | 69 | [4] |
| 4-Nitrobenzyl Bromide | p-NO(_{2}) (electron-withdrawing) | 98 | [5] |
Note: Yields are highly dependent on specific reaction conditions. The data presented are for comparative purposes under optimized conditions found in the literature. The yield for this compound is a prediction based on the electronic effects of its substituents.
Discussion of Reactivity in Suzuki Coupling:
The high yields observed for both the electron-rich (4-methoxy) and electron-poor (4-nitro) benzyl bromides suggest that the Suzuki-Miyaura coupling is tolerant of a wide range of electronic effects. For this compound, the electron-withdrawing nature of the substituents is expected to lead to good to excellent yields, likely comparable to or slightly lower than that of 4-nitrobenzyl bromide. The increased electrophilicity of the benzylic carbon should facilitate the oxidative addition step in the catalytic cycle.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide. This S(_N)2 reaction is sensitive to steric hindrance and the electrophilicity of the alkyl halide.
Table 2: Comparative Yields in the Williamson Ether Synthesis of Benzyl Bromides with Phenol
| Benzyl Bromide | Substituents | Predicted/Observed Yield (%) | Reference |
| This compound | o-F, p-OCF(2)H (electron-withdrawing) | Predicted: >90 | - |
| Benzyl Bromide | Unsubstituted | Quantitative | |
| 4-Methoxybenzyl Bromide | p-OCH({3}) (electron-donating) | High (not specified) | [6] |
| 4-Nitrobenzyl Bromide | p-NO({2}) (electron-withdrawing) | Not available | - |
Note: The yield for this compound is a prediction based on the expected acceleration of the S(_N)2 reaction by the electron-withdrawing substituents.
Discussion of Reactivity in Williamson Ether Synthesis:
The Williamson ether synthesis is a quintessential S(_N)2 reaction.[7][8] The rate of this reaction is enhanced by electron-withdrawing groups on the benzyl bromide, which increase the electrophilicity of the benzylic carbon and stabilize the transition state. Therefore, this compound, with its two electron-withdrawing substituents, is predicted to be highly reactive in this transformation, likely leading to excellent yields. The lack of β-hydrogens in benzyl bromides minimizes the competing E2 elimination reaction, further favoring the formation of the ether product.[7]
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura cross-coupling and Williamson ether synthesis. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Benzyl Bromide with Phenylboronic Acid
Rationale: This protocol utilizes a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., JohnPhos) under microwave conditions to facilitate the coupling of benzyl bromides.[4] Microwave irradiation can significantly reduce reaction times.[4] Dimethylformamide (DMF) is a suitable polar aprotic solvent for this transformation. Potassium carbonate is a commonly used base.
Diagram of Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling of benzyl bromides.
Step-by-Step Methodology:
-
To a microwave vial equipped with a magnetic stir bar, add the benzyl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand if necessary. Add palladium(II) acetate (0.05 mmol, 5 mol%) and JohnPhos (0.10 mmol, 10 mol%) to the reaction vial.
-
Add dimethylformamide (DMF, 2 mL) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis of a Benzyl Bromide with Phenol
Rationale: This protocol employs a strong base, sodium hydride (NaH), to deprotonate the phenol, forming the more nucleophilic phenoxide.[8] Tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction. The reaction is typically run at room temperature to reflux to ensure completion.
Diagram of Reaction Mechanism:
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A Comparative Guide to the Reactivity of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene and its Chloro-analogue
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and outcome of a synthetic pathway. Benzylic halides are a cornerstone of organic synthesis, serving as versatile precursors for a multitude of functional group transformations. This guide provides an in-depth, objective comparison of the reactivity of two such benzylic halides: 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene and its chloro-analogue, 1-(chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene. By examining the fundamental principles of their chemical behavior and providing supporting theoretical and experimental frameworks, this document aims to empower scientists to make informed decisions in their synthetic endeavors.
Introduction to the Molecules
At a glance, this compound and 1-(chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene are structurally very similar. Both possess a benzene ring substituted with a reactive halomethyl group, a fluorine atom at the 2-position, and a difluoromethoxy group at the 4-position. The key distinction lies in the identity of the halogen atom in the benzylic position—bromine versus chlorine. This seemingly minor difference has significant implications for their reactivity in nucleophilic substitution reactions, the primary mode of transformation for this class of compounds.
The presence of the fluorine and difluoromethoxy substituents imparts unique electronic properties to the aromatic ring. Both are electron-withdrawing groups, which can influence the reaction mechanism and rate. The difluoromethoxy group, in particular, is of interest in medicinal chemistry for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.[1]
Theoretical Framework: Unraveling the Reactivity Puzzle
The reactivity of benzylic halides is predominantly governed by nucleophilic substitution reactions, which can proceed through two main mechanistic pathways: the unimolecular (SN1) and the bimolecular (SN2) mechanisms.[2] The preferred pathway is dictated by a combination of factors including the structure of the substrate, the nature of the nucleophile, the solvent, and, crucially, the leaving group.
The Decisive Role of the Leaving Group
In both SN1 and SN2 reactions, the cleavage of the carbon-halogen bond is a critical step. The facility of this bond breaking is directly related to the ability of the departing halide to stabilize the negative charge it acquires. A good leaving group is a weak base, as weak bases are more stable with a negative charge.[3]
When comparing the halogens, the leaving group ability increases down the group in the periodic table:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is attributed to two main factors:
-
Basicity: As we move down the halogen group, the size of the anion increases, and the negative charge is dispersed over a larger volume. This increased polarizability leads to greater stability and lower basicity. Consequently, bromide (Br⁻) is a weaker base than chloride (Cl⁻) and therefore a better leaving group.[4][5]
-
Bond Strength: The carbon-halogen bond strength decreases as the size of the halogen atom increases. The C-Br bond is weaker than the C-Cl bond, requiring less energy to break, which contributes to a faster reaction rate.[4]
Based on these fundamental principles, This compound is predicted to be more reactive than its chloro-analogue in nucleophilic substitution reactions.
Influence of Ring Substituents on the Reaction Mechanism
The 2-fluoro and 4-difluoromethoxy groups on the benzene ring are both electron-withdrawing. This electronic perturbation has a significant impact on the potential reaction pathways.
-
SN1 Pathway: This mechanism involves the formation of a carbocation intermediate. Electron-withdrawing groups on the aromatic ring destabilize the formation of a benzylic carbocation, thereby disfavoring the SN1 pathway.[6] For the molecules , the presence of two such groups makes the SN1 mechanism highly unlikely under typical nucleophilic substitution conditions.
-
SN2 Pathway: In an SN2 reaction, a nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, leading to the displacement of the leaving group. Electron-withdrawing groups can enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, the overall effect on the SN2 reaction rate can be complex, as these groups might also affect the stability of the transition state.[7] Nevertheless, for primary benzylic halides like the ones discussed here, the SN2 pathway is generally favored.[8]
Experimental Verification: A Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. A classic and straightforward method is the Finkelstein reaction, which involves the substitution of a halide with iodide in an acetone solvent. The reaction rate can be monitored by observing the formation of the sparingly soluble sodium chloride or sodium bromide precipitate.
Experimental Protocol: Comparative SN2 Reactivity via Finkelstein Reaction
Objective: To quantitatively compare the rate of nucleophilic substitution of this compound and 1-(chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene with sodium iodide in acetone.
Materials:
-
This compound
-
1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone
-
Dry test tubes or reaction vials
-
Constant temperature water bath
-
Stopwatch
-
Spectrophotometer (for a more quantitative analysis)
Procedure:
-
Preparation: Prepare equimolar solutions (e.g., 0.1 M) of both the bromo- and chloro-compounds in anhydrous acetone.
-
Reaction Setup: In separate, dry reaction vessels, place equal volumes of the 15% sodium iodide in acetone solution. Equilibrate the vessels to a constant temperature (e.g., 25°C) in a water bath.
-
Initiation: To each reaction vessel, add an equal volume of the respective benzylic halide solution simultaneously and start the stopwatch.
-
Observation (Qualitative): Monitor the reactions for the formation of a precipitate (NaBr or NaCl). The time taken for the first appearance of turbidity provides a qualitative measure of the reaction rate.
-
Monitoring (Quantitative): At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction by diluting with a cold solvent. The concentration of the remaining benzylic halide or the formed product can be determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the concentration of the reactant versus time for both reactions. The initial rates can be determined from the slope of these curves. The second-order rate constants (k) can be calculated using the appropriate rate law equation for an SN2 reaction.
Data Presentation: Expected Outcomes
Based on the theoretical principles outlined, the following table summarizes the expected results from the comparative kinetic study.
| Compound | Leaving Group | Predicted Relative Rate (krel) | Expected Predominant Mechanism |
| This compound | Br⁻ | > 1 | SN2 |
| 1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene | Cl⁻ | 1 | SN2 |
Note: The relative rate is a qualitative prediction. The actual quantitative difference will depend on the specific reaction conditions.
Visualizing the Reaction Mechanism
The following diagram illustrates the SN2 mechanism, which is the anticipated pathway for both reactions.
Caption: Generalized SN2 reaction pathway for benzylic halides.
Conclusion
In the comparative analysis of this compound and its chloro-analogue, the fundamental principles of physical organic chemistry provide a clear prediction of their relative reactivity. The superior leaving group ability of bromide compared to chloride dictates that the bromo-compound will undergo nucleophilic substitution at a faster rate.[4] The presence of electron-withdrawing fluoro and difluoromethoxy substituents on the aromatic ring deactivates the substrate towards an SN1 pathway and favors an SN2 mechanism.
For synthetic chemists, this means that for reactions where a higher reactivity is desired to overcome activation barriers or to proceed under milder conditions, This compound is the preferred substrate . Conversely, the chloro-analogue offers greater stability and may be advantageous in multi-step syntheses where the benzylic position needs to remain intact through various reaction conditions before its intended transformation. The provided experimental protocol offers a robust framework for quantifying this reactivity difference, enabling researchers to make data-driven decisions for their specific synthetic challenges.
References
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Quora. What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. [Link]
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ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
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Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions. [Link]
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J-STAGE. Solvent Effects on p Values of the Hammett Equation. II. [Link]
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Wikipedia. Hammett equation. [Link]
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University of Toronto. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]
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Reddit. Better Leaving Group: Bromide VS Chloride. [Link]
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Pubs.acs.org. The application of the Hammett equation to ortho-substituted benzene reaction series. [Link]
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YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Link]
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National Institutes of Health. Effect of Allylic Groups on SN2 Reactivity. [Link]
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Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. [Link]
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Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]
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Chemistry LibreTexts. 8.5: Leaving Groups. [Link]
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YouTube. Allylic & Benzylic Reactivity towards SN2. [Link]
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ACS Publications. Effect of Allylic Groups on SN2 Reactivity. [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
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SlidePlayer. Nucleophilic Substitution Reactions. [Link]
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SlidePlayer. Nucleophilic Aromatic Substitution. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. [Link]
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Chemsrc. 1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene. [Link]
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A Senior Application Scientist's Guide to the Strategic Use of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene in Synthesis
For the discerning researcher in drug discovery and synthetic chemistry, the choice of a building block is a critical decision that reverberates through the entire synthetic route, influencing yield, purity, and ultimately, the cost-effectiveness of the process. This guide provides an in-depth cost-benefit analysis of a highly versatile, yet specialized reagent: 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. We will objectively compare its performance with viable alternatives, supported by experimental insights and protocols, to empower you to make informed decisions in your synthetic endeavors.
The Strategic Advantage of Fluorination in Drug Discovery
The introduction of fluorine-containing moieties is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The difluoromethoxy group (-OCHF₂), in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, amino, or thiol groups.[3] This unique electronic feature can lead to improved metabolic stability, enhanced binding affinity, and better membrane permeability. This compound serves as a key reagent for introducing the 4-(difluoromethoxy)-2-fluorobenzyl moiety into target molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use.
| Property | Value | Source |
| CAS Number | 1017779-33-7 | [4] |
| Molecular Formula | C₈H₆BrF₃O | [5] |
| Molecular Weight | 255.03 g/mol | [5] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not available | |
| Storage | Inert atmosphere, 2-8°C | [5] |
Reactivity Profile: A Double-Edged Sword
The reactivity of this compound is primarily dictated by the benzylic bromide, a highly reactive functional group susceptible to nucleophilic substitution reactions (Sₙ2). The presence of two fluorine atoms and a difluoromethoxy group on the aromatic ring introduces additional electronic effects that modulate its reactivity compared to simpler benzyl bromides.
The fluorine atom at the 2-position and the difluoromethoxy group at the 4-position are both electron-withdrawing groups. This electronic pull increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates in Sₙ2 reactions compared to non-fluorinated or less-fluorinated analogues. However, the steric bulk of the ortho-fluorine atom might slightly hinder the approach of the nucleophile.
Comparative Analysis: The Alkylation of Phenols
To provide a practical comparison, let's consider a common synthetic transformation: the O-alkylation of a phenol. We will compare the performance of this compound with a common, non-fluorinated alternative, 4-methoxybenzyl bromide.
Hypothetical Reaction:
A representative O-alkylation reaction.
Alternative Reagents:
-
Alternative A: 4-Methoxybenzyl bromide: A widely used reagent for introducing the 4-methoxybenzyl (PMB) protecting group. It is generally less expensive and readily available.
-
Alternative B: 4-(Trifluoromethyl)benzyl bromide: Introduces a different fluorinated moiety, offering a different electronic profile.
Below is a comparative table based on typical experimental outcomes for such reactions.
| Parameter | This compound | 4-Methoxybenzyl bromide | 4-(Trifluoromethyl)benzyl bromide |
| Reactivity | High | Moderate | High |
| Typical Yield | 85-95% | 80-90% | 85-95% |
| Reaction Time | 2-6 hours | 4-8 hours | 2-6 hours |
| Cost | High | Low | Moderate |
| Purification | Straightforward | Straightforward | Potentially more challenging due to side products |
Causality Behind the Data:
-
Reactivity and Reaction Time: The electron-withdrawing nature of the fluorine and difluoromethoxy groups in our title compound and the trifluoromethyl group in Alternative B enhances the electrophilicity of the benzylic carbon, leading to faster Sₙ2 reactions compared to the electron-donating methoxy group in Alternative A.
-
Yield: All three reagents can provide high yields under optimized conditions. The choice often comes down to balancing reaction speed and cost.
-
Cost: The multi-step synthesis and purification required for complex fluorinated compounds invariably lead to a higher purchase price for this compound.
-
Purification: While generally straightforward, reactions with highly reactive reagents can sometimes lead to more byproducts, necessitating careful purification.
Experimental Protocols
To ensure the practical applicability of this guide, detailed experimental protocols for the synthesis of the title compound and its use in a representative alkylation are provided below.
Protocol 1: Synthesis of this compound
This protocol is based on a standard radical bromination of the corresponding toluene derivative.
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Procedure:
-
To a solution of 1-(difluoromethoxy)-3-fluoro-4-methylbenzene (1.0 eq) in carbon tetrachloride (0.2 M), add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the mixture to reflux (approximately 77°C) and monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: O-Alkylation of 4-Nitrophenol
This protocol provides a representative example of an Sₙ2 reaction using the title compound.
Caption: Workflow for the O-alkylation of 4-nitrophenol.
Step-by-Step Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in acetonitrile (0.3 M), add potassium carbonate (1.5 eq).
-
To this suspension, add a solution of this compound (1.1 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 4-6 hours), filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired ether.
Cost-Benefit Analysis
The decision to use this compound should be based on a careful cost-benefit analysis.
Costs:
-
Reagent Price: This is the most significant factor. The complex synthesis of this fluorinated building block makes it considerably more expensive than simpler alternatives like 4-methoxybenzyl bromide.
-
Synthesis of Starting Material: If the precursor toluene is not commercially available, the cost of its synthesis must be factored in.
-
Reaction Conditions: While the reactions are typically run under standard conditions, the need for anhydrous solvents and inert atmospheres adds to the overall cost.
Benefits:
-
Enhanced Biological Activity: The primary driver for using this reagent is the potential for the difluoromethoxy group to impart favorable biological properties to the final molecule, which can be invaluable in a drug discovery program.
-
Improved Pharmacokinetics: Enhanced metabolic stability can lead to a better drug profile, potentially reducing the required dosage and side effects.
-
Increased Reactivity: The faster reaction times can lead to higher throughput in a research setting and potentially more efficient manufacturing processes on a larger scale.
-
Intellectual Property: The novelty of the resulting chemical matter can be a significant advantage in securing patents.
Conclusion and Recommendations
This compound is a powerful, albeit costly, reagent for the introduction of the 4-(difluoromethoxy)-2-fluorobenzyl moiety. Its use is most justified in the context of drug discovery and development where the potential benefits of improved biological activity and pharmacokinetic properties outweigh the higher initial cost of the reagent.
Recommendations for Use:
-
Early-Stage Discovery: Ideal for synthesizing small libraries of compounds for initial biological screening to probe the effect of the difluoromethoxy group.
-
Lead Optimization: A valuable tool for fine-tuning the properties of a lead compound to improve its drug-like characteristics.
-
Process Development: For large-scale synthesis, a thorough cost analysis is essential. If the biological benefits are significant, the higher cost of the reagent may be justified by the overall value of the final product.
For routine synthetic applications where the specific electronic properties of the difluoromethoxy group are not required, less expensive alternatives such as 4-methoxybenzyl bromide remain the more pragmatic choice. However, for researchers at the forefront of medicinal chemistry, this compound represents a key enabling technology for the design of next-generation therapeutics.
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The Difluoromethoxy Group: A Comparative Guide to Chemical and Metabolic Stability
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A Strategic Asset in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and physicochemical properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has risen to prominence, offering a unique blend of properties that can be leveraged to enhance metabolic stability, modulate lipophilicity, and introduce beneficial intermolecular interactions.[1] This guide provides an in-depth comparison of the stability of difluoromethoxy-substituted compounds against common structural analogs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Physicochemical Properties
The difluoromethoxy group is often considered a nuanced alternative to the more traditional methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing a finer degree of control for molecular tuning.[1] Its unique characteristic is the ability to act as a hydrogen bond donor, a feature not present in methoxy or trifluoromethoxy groups.[1][2][3] This is due to the electron-withdrawing fluorine atoms polarizing the C-H bond.[1][2]
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch π Value | -0.02 | +0.45 (approx.) | +1.04 |
| H-Bond Capability | Acceptor | Donor & Acceptor | Acceptor |
| Metabolic Stability | Prone to O-demethylation | Generally stable, blocks O-demethylation | Highly stable |
Table 1: A comparative overview of the physicochemical properties of methoxy, difluoromethoxy, and trifluoromethoxy groups.
Metabolic Stability: A Head-to-Head Comparison
A primary driver for incorporating fluorinated groups is to enhance metabolic stability by blocking sites susceptible to metabolism.[4][5] This is largely due to the high strength of the carbon-fluorine bond compared to a carbon-hydrogen bond.[6]
OCF₂H vs. OCH₃
The replacement of a methoxy group with a difluoromethoxy group is a common strategy to prevent O-demethylation, a frequent and often rapid metabolic pathway for methoxy-containing compounds.[1][4] This biotransformation is typically mediated by cytochrome P450 (CYP) enzymes.[7] By substituting the methyl hydrogens with fluorine, the OCF₂H group is significantly more resistant to this oxidative metabolism, which can lead to a longer drug half-life and reduced clearance.[1] While this substitution generally improves metabolic robustness, some studies suggest that the benefit may not be universal across all compound series.[4]
OCF₂H vs. OCF₃
Both the difluoromethoxy and trifluoromethyl groups are used to enhance metabolic stability.[4] The trifluoromethyl group is exceptionally resistant to oxidative metabolism due to its strong electron-withdrawing nature, which deactivates adjacent aromatic rings.[4][6] The trifluoromethoxy group is also highly stable, with its steric bulk and strong C-F bonds making it difficult for enzymes like CYP450 to oxidize the O-C bond.[6][8] The difluoromethoxy group, while generally stable, does possess a C-H bond that can be a site for CYP-mediated hydroxylation, although this is often a slower process compared to the metabolism of non-fluorinated analogs.[9]
Experimental Section: Assessing Metabolic Stability
The in vitro liver microsomal stability assay is a cornerstone experiment in drug discovery to evaluate a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[10]
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining the metabolic stability of a test compound.
Objective: To determine the rate of disappearance (metabolism) of a test compound upon incubation with liver microsomes. The output is typically expressed as half-life (t₁/₂) and intrinsic clearance (CLint).[10][11]
Materials:
-
Test compound and positive controls (e.g., Dextromethorphan, Midazolam)[12]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]
-
Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis[12]
-
96-well incubation plates, incubator/shaker (37°C), centrifuge, and LC-MS/MS system[5]
Workflow Diagram:
Caption: Workflow for a typical liver microsomal stability assay.
Procedure:
-
Preparation: Prepare working solutions of the test compound (e.g., 1 µM final concentration) and positive controls. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[11][12][13]
-
Pre-incubation: Add the microsomal solution to a 96-well plate and pre-incubate at 37°C for a few minutes to allow the enzymes to reach their optimal temperature.
-
Reaction Initiation: To initiate the metabolic reaction, add the NADPH regenerating system to the wells.[12] For negative controls, add buffer instead of the NADPH system to assess non-enzymatic degradation.[10][13]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.[11][13]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.[10]
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[11]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this plot is used to calculate the half-life (t₁/₂ = 0.693 / k, where k is the elimination rate constant) and the intrinsic clearance (CLint).[11][14]
Chemical Stability Considerations
While the focus is often on metabolic stability, the chemical stability of the difluoromethoxy group is also a critical parameter.
-
Acidic Conditions: The OCF₂H group is generally stable under acidic conditions.
-
Basic/Nucleophilic Conditions: The C-H bond in the difluoromethyl group has low acidity.[15] However, under strongly basic conditions, deprotonation can occur, potentially leading to the formation of a reactive difluorocarbene, though this typically requires a combination of a strong base and a Lewis acid.[15] A study investigating aromatic sulfamate esters noted that an OCF₂H-substituted compound was less stable than its OCH₃ counterpart, suggesting that the electron-withdrawing nature of the group can facilitate certain elimination pathways under specific structural contexts.[7]
Conclusion
The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's arsenal.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1] By blocking common metabolic pathways like O-demethylation, it offers a distinct advantage over the traditional methoxy group.[1] While generally robust, a comprehensive understanding of its potential metabolic liabilities and chemical stability profile, assessed through rigorous experimental protocols, is essential for its successful application in the design of next-generation therapeutics.
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A Senior Application Scientist's Guide to Spectroscopic Identification of Impurities in 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene Synthesis
Introduction: The Imperative of Purity in Advanced Pharmaceutical Intermediates
In the synthesis of complex active pharmaceutical ingredients (APIs), the purity of each intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The subject of this guide, 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene, is a critical building block whose halogenated and difluoromethoxy moieties impart unique electronic properties essential for modern drug development. However, the very reactivity that makes it a valuable synthon—specifically, the benzylic bromination of its precursor—also opens pathways to a constellation of structurally similar impurities.
These impurities, if carried forward, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised API stability. Therefore, a robust, multi-modal analytical strategy is not just recommended; it is essential for process control and regulatory compliance. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the definitive identification and characterization of process-related impurities. We will move beyond procedural lists to explore the causality behind methodological choices, offering a framework for building self-validating analytical systems.
The Synthetic Landscape: Benzylic Bromination and Its Inherent Challenges
The target molecule is typically synthesized via the radical bromination of 4-(difluoromethoxy)-2-fluorotoluene. This reaction, while effective, is a delicate balance. The stability of the benzylic radical intermediate is a key factor that drives the reaction's selectivity.[1][2] However, slight deviations in reaction conditions or reagent quality can shift the equilibrium, leading to a predictable set of impurities.
dot
Caption: Integrated analytical workflow for impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR is unparalleled for its ability to provide unambiguous structural information. For organofluorine compounds, a multi-nuclear approach is critical.
-
Expertise & Causality: We employ ¹H, ¹³C, and ¹⁹F NMR not just to see all atoms but because the interplay between them (couplings) provides definitive proof of connectivity. The presence of fluorine adds a layer of complexity and diagnostic power; J-coupling between ¹H, ¹³C, and ¹⁹F nuclei can confirm the relative positions of substituents on the aromatic ring. [3]
-
Trustworthiness: NMR is inherently quantitative if proper acquisition parameters (e.g., sufficient relaxation delay) are used. The integral of a signal is directly proportional to the number of nuclei it represents, allowing for direct molar ratio comparison of the product to its impurities without the need for individual impurity reference standards, a significant advantage in early process development.
Key Diagnostic Signals:
| Nucleus | Starting Material (Toluene) | Desired Product (Benzyl Bromide) | Over-Bromination (Dibromide) | Hydrolysis (Alcohol) |
| ¹H | Benzylic CH₃ singlet (~2.3 ppm) | Benzylic CH₂Br singlet (~4.5 ppm) | Benzylic CHBr₂ singlet (~6.6 ppm) | Benzylic CH₂OH doublet (~4.7 ppm) |
| -OCHF₂ triplet (~6.6 ppm) | -OCHF₂ triplet (~6.7 ppm) | -OCHF₂ triplet (~6.8 ppm) | -OCHF₂ triplet (~6.6 ppm) | |
| ¹⁹F | Ring-F (~ -115 ppm) | Ring-F (~ -114 ppm) | Ring-F (~ -113 ppm) | Ring-F (~ -116 ppm) |
| -OCHF₂ (~ -80 ppm) | -OCHF₂ (~ -81 ppm) | -OCHF₂ (~ -82 ppm) | -OCHF₂ (~ -80 ppm) | |
| ¹³C | Benzylic CH₃ (~15 ppm) | Benzylic CH₂Br (~30 ppm) | Benzylic CHBr₂ (~35 ppm) | Benzylic CH₂OH (~60 ppm) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Tables of known impurity shifts are invaluable references.[4][5]
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
MS provides the molecular weight of the components in a mixture, offering orthogonal confirmation to NMR data. The key to its power in this analysis lies in the distinct isotopic signature of bromine.
-
Expertise & Causality: We choose MS to rapidly confirm the presence of brominated species. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. [6]This creates a characteristic M/M+2 isotopic pattern that is a definitive marker for a singly brominated compound. For the dibrominated impurity, this extends to a unique M/M+2/M+4 pattern with a 1:2:1 intensity ratio. [7]This pattern is a self-validating system for determining the number of bromine atoms in any detected ion.
-
Trustworthiness: High-resolution mass spectrometry (HRMS), often coupled with a time-of-flight (TOF) analyzer, can provide mass accuracy to within a few parts per million (ppm). This allows for the calculation of a unique elemental formula, distinguishing, for example, between an intended product and an isobaric impurity with a different atomic composition.
Expected Mass Spectrometry Patterns:
| Compound | Formula | Expected [M]⁺ | Key Isotopic Pattern (Relative Intensity) |
| Product | C₈H₆BrF₃O | 253.95 / 255.95 | M / M+2 (1:1) |
| Dibromo Impurity | C₈H₅Br₂F₃O | 331.86 / 333.86 / 335.86 | M / M+2 / M+4 (1:2:1) |
| Starting Material | C₈H₇F₃O | 176.04 | Single M peak |
| Hydrolysis Impurity | C₈H₇F₃O₂ | 192.04 | Single M peak |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation and Quantification
While NMR and MS excel at identification, HPLC is the premier technique for separating these closely related compounds and providing accurate quantification, which is essential for process optimization and batch release.
-
Expertise & Causality: A reverse-phase C18 column is the logical first choice for separating these non-polar to moderately polar analytes. The mobile phase, typically a gradient of acetonitrile and water, is selected to provide differential partitioning between the stationary phase and the mobile phase. [8][9]The more non-polar dibromo- impurity will be retained longer on the C18 column than the mono-bromo product, while the more polar alcohol impurity and starting material will elute earlier. UV detection is ideal as the aromatic ring common to all compounds provides a strong chromophore. [10][11]
-
Trustworthiness: A validated HPLC method provides the highest degree of quantitative trustworthiness. Validation, performed according to ICH guidelines, establishes the method's linearity, accuracy, precision, and specificity, ensuring that the reported purity values are reliable and reproducible. [11]This self-validating system is the bedrock of quality control in a regulated environment.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the crude reaction mixture into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) containing a known internal standard (e.g., tetramethylsilane, TMS). Chloroform-d is often suitable as it is an excellent solvent for this class of compounds.
-
Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure accurate integration.
-
Acquire a ¹⁹F NMR spectrum. Due to its high sensitivity and large chemical shift range, it is excellent for resolving signals from the -OCHF₂ group and the aromatic fluorine.
-
Acquire a ¹³C NMR spectrum, potentially using a DEPT (Distortionless Enhancement by Polarization Transfer) pulse sequence to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Data Processing: Process the spectra using appropriate software. Reference the solvent peak. Integrate the signals corresponding to the product and all visible impurities. Calculate molar ratios based on these integrations.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Dilute the crude reaction mixture in a suitable volatile solvent like ethyl acetate or dichloromethane to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Use a Gas Chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) coupled to a Mass Spectrometer (Quadrupole or TOF).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak, paying close attention to the molecular ion and the characteristic bromine isotopic patterns.
Protocol 3: HPLC-UV Method Development and Analysis
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or multi-wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Accurately weigh the crude sample and dissolve it in the mobile phase to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate all peaks. Use an external standard of the main compound to establish retention time and response factor. Calculate the area percent of each impurity to determine the purity profile.
Conclusion
The spectroscopic identification of impurities in the synthesis of this compound is a task that demands a synergistic analytical approach. While HPLC-UV provides the robust framework for separation and quantification, it is the structural and elemental insights from NMR and MS that provide the definitive identification necessary for true process understanding and control. By integrating these techniques, explaining the causality behind their application, and adhering to rigorous, self-validating protocols, researchers and drug development professionals can ensure the quality and integrity of this vital pharmaceutical intermediate, paving the way for safer and more effective medicines.
References
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Cui, L., et al. (2021). Fingerprinting Organofluorine Molecules via Position-Specific Isotope Analysis. Analytical Chemistry, 93(10), 4445–4452. [Link]
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Harsanyi, A., & Sandford, G. (2015). Organofluorine chemistry: A vital field of research. Journal of Fluorine Chemistry, 177, 1-2. [Link]
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Dalvit, C., & Vulpetti, A. (2019). ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 24(1), 183. [Link]
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University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. University of Glasgow Theses Service. [Link]
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Yin, G., et al. (2012). Palladium-Catalyzed Cross-Coupling of Aryl/Alkenyl/Alkynyl Grignard Reagents with Aryl/Alkenyl Halides and Triflates. The Journal of Organic Chemistry, 77(17), 7515-7523. [Link]
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Leahy, J. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]
- Google Patents. (1999).
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Pearson+. (n.d.). Predict the product of the following benzylic bromination reaction. Study Prep. [Link]
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Haglund, P., et al. (1990). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 62(13), 1332-1339. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
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ResearchGate. (2015). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]
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Advanced Material Technology. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection - HPLC. [Link]
-
Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. [Link]
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A Senior Application Scientist's Guide to Synthesizing and Validating Novel Molecules with 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated motifs is a cornerstone of rational drug design. The difluoromethoxy group, in particular, offers a unique modulation of physicochemical properties such as lipophilicity and metabolic stability. This guide provides an in-depth technical comparison of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene, a key building block for introducing the 4-(difluoromethoxy)-2-fluorobenzyl moiety, with relevant alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for the synthesis and validation of novel molecular structures, and present supporting data to guide your research and development efforts.
The Strategic Advantage of the 4-(Difluoromethoxy)-2-fluorobenzyl Moiety
The 4-(difluoromethoxy)-2-fluorobenzyl group is a valuable scaffold in the design of bioactive molecules. The difluoromethoxy group serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, often leading to improved metabolic stability by blocking sites of oxidation.[1] The additional fluorine atom on the phenyl ring can further enhance binding affinity and modulate the electronic properties of the molecule. This compound (CAS: 1017779-33-7) is a primary reagent for introducing this desirable functionality.[2]
Comparative Analysis of Reagents for Benzylation
The choice of a benzylating agent is critical and depends on the specific requirements of the synthetic route, including reactivity, selectivity, and the nature of the nucleophile. While this compound is our focus, a comparison with other common benzyl bromides provides a broader context for its application.
Table 1: Comparison of Benzylating Agents
| Reagent | Key Structural Features | Relative Reactivity (Predicted) | Primary Applications | Considerations |
| This compound | Difluoromethoxy and fluoro substituents | High | Introduction of a metabolically stable, lipophilic moiety | Potential for complex NMR spectra due to fluorine coupling. |
| 4-Methoxybenzyl bromide | Methoxy group | Very High | Protecting group for alcohols and amines | Easily cleaved under oxidative or acidic conditions. |
| 4-Fluorobenzyl bromide | Fluoro substituent | High | Introduction of a fluorinated benzyl group | Provides a simpler model for studying the effect of a single fluorine atom. |
| Benzyl Bromide | Unsubstituted | High | General benzylation | Baseline for comparing the effects of substituents. |
The reactivity of benzyl bromides in nucleophilic substitution reactions is influenced by both electronic and steric factors. Electron-donating groups, like a methoxy group, can stabilize the developing positive charge on the benzylic carbon in an SN1-type mechanism, increasing reactivity. Conversely, electron-withdrawing groups, such as fluorine, can have a more complex effect, slightly destabilizing a carbocation but potentially accelerating an SN2 reaction by stabilizing the transition state.
Experimental Protocols: Synthesizing Novel Molecules
The primary utility of this compound lies in its reactivity towards nucleophiles, leading to the formation of new carbon-heteroatom bonds. Below are detailed protocols for the synthesis of representative novel molecules.
General Workflow for Nucleophilic Substitution
The following diagram outlines the typical workflow for a nucleophilic substitution reaction with this compound.
Caption: General experimental workflow for nucleophilic substitution.
Protocol 1: Synthesis of a Novel Tertiary Amine
This protocol describes the reaction of this compound with a secondary amine to form a tertiary amine, a common structural motif in kinase inhibitors and other therapeutic agents.[3][4]
Materials:
-
This compound (1.0 eq)
-
Heterocyclic Amine (e.g., Morpholine) (1.2 eq)[5]
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the heterocyclic amine and anhydrous acetonitrile.
-
Add potassium carbonate to the stirred solution.
-
Slowly add a solution of this compound in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of a Novel Ether Derivative
The Williamson ether synthesis is a reliable method for preparing ethers from an alkyl halide and an alkoxide.[6] This protocol outlines the synthesis of an ether derivative using a substituted phenol.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (e.g., 4-ethylphenol) (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve the substituted phenol in anhydrous DMF.
-
Add the carbonate base to the solution and stir for 15-20 minutes at room temperature to form the phenoxide.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 16-24 hours or heat to 60-80 °C if necessary. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Validating the Structure of Novel Molecules
Accurate structural elucidation is paramount in drug discovery and development. A combination of spectroscopic techniques is essential for the unambiguous validation of newly synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the primary tools for determining the structure of organic molecules. For compounds synthesized from this compound, the following characteristic signals are expected:
-
¹H NMR:
-
A singlet for the benzylic methylene protons (-CH₂-) typically in the range of 4.5-5.5 ppm.
-
A triplet for the difluoromethoxy proton (-OCHF₂) with a characteristic large coupling constant (J ≈ 70-75 Hz) in the range of 6.5-7.5 ppm.
-
Aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the substitution on the phenyl ring. The fluorine atom will introduce additional splitting (C-F coupling).
-
-
¹³C NMR:
-
The benzylic carbon will appear in the aliphatic region.
-
The difluoromethoxy carbon will be observed as a triplet due to coupling with the two fluorine atoms.
-
Aromatic carbons will show complex splitting patterns due to both C-H and C-F coupling.
-
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Amine Derivative
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂-N | ~3.6 - 3.8 | ~55 - 60 |
| -OCHF₂ | ~6.8 - 7.2 (t, J ≈ 72 Hz) | ~115 - 120 (t) |
| Aromatic CH | ~7.0 - 7.5 (m) | ~110 - 135 |
| Aromatic C-F | - | ~155 - 165 (d) |
| Aromatic C-O | - | ~145 - 155 |
Note: Predicted values are based on analogous structures and may vary depending on the specific molecule and solvent.[7][8][9]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule. The presence of bromine and multiple fluorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the identity of the product.
Alternative Synthetic Strategies and Comparative Performance
While direct nucleophilic substitution is a common application, this compound can also potentially be used in other transformations, such as the formation of Grignard reagents for subsequent reactions or in certain cross-coupling reactions. However, the high reactivity of the benzylic bromide makes it most suitable for SN2-type reactions.
For the introduction of similar structural motifs, alternative reagents can be considered. For example, a corresponding benzyl alcohol could be converted to a mesylate or tosylate, which are also excellent leaving groups for nucleophilic substitution. The choice between a bromide, mesylate, or tosylate often depends on the specific reaction conditions and the desired reactivity. Bromides are often more reactive than chlorides but can be more susceptible to side reactions.
Table 3: Hypothetical Comparison of Reaction Yields for a Nucleophilic Substitution with a Phenol
| Benzylating Agent | Leaving Group | Predicted Yield (%) |
| This compound | -Br | 85-95 |
| 4-(Difluoromethoxy)-2-fluorobenzyl mesylate | -OMs | 80-90 |
| 4-(Difluoromethoxy)-2-fluorobenzyl tosylate | -OTs | 80-90 |
Note: These are predicted yields based on the general reactivity of these leaving groups and would require experimental validation.
Conclusion
This compound is a valuable and reactive building block for the introduction of the 4-(difluoromethoxy)-2-fluorobenzyl moiety into novel molecules. Its primary utility lies in nucleophilic substitution reactions with a wide range of nucleophiles. This guide has provided a framework for understanding its reactivity in comparison to other benzylating agents, detailed experimental protocols for its use in synthesis, and an overview of the analytical techniques required for structural validation. By understanding the principles outlined herein, researchers can effectively utilize this reagent to accelerate their drug discovery and development programs.
References
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MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. ([Link])
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The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. ([Link])
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RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. ([Link])
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ResearchGate. Pd0-Mediated Rapid C-[18F]Fluoromethylation by the Cross-Coupling Reaction of a [18F]Fluoromethyl Halide with an Arylboronic Acid Ester: Novel Method for the Synthesis of a 18F-Labeled Molecular Probe for Positron Emission Tomography. ([Link])
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Safety Operating Guide
Standard Operating Procedure: Safe Disposal of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene (CAS No. 1017779-33-7). As a halogenated aromatic compound and a potent lachrymator, stringent adherence to these procedures is imperative to ensure the safety of laboratory personnel and environmental protection. This document is designed for researchers, scientists, and drug development professionals.
Hazard Identification and Chemical Profile
This compound is a multi-functionalized aromatic compound. Its hazard profile is dictated by the combination of a reactive bromomethyl group, a stable difluoromethoxy group, and a fluorinated benzene ring.
-
Bromomethyl Group: The presence of the bromomethyl group classifies this compound as a benzyl bromide derivative. Benzyl bromides are known to be potent lachrymators, causing intense irritation and tearing upon exposure to vapors.[1] They are also reactive electrophiles and can act as alkylating agents. This reactivity extends to potential incompatibilities with water, alcohols, bases, and oxidizing agents.[2][3]
-
Halogenation (Bromine and Fluorine): As a brominated and fluorinated organic compound, it must be disposed of as halogenated organic waste .[4][5] Improper disposal or mixing with non-halogenated waste streams can lead to the formation of dioxins and other highly toxic byproducts during incineration and complicates the waste treatment process.[6]
-
Lachrymatory Properties: This compound is a lachrymator, meaning its vapors are highly irritating to the eyes and mucous membranes, causing immediate tearing.[1][7] All handling must be conducted in a certified chemical fume hood to prevent inhalation exposure.
Table 1: Chemical and Hazard Summary
| Property | Value/Information | Source(s) |
| CAS Number | 1017779-33-7 | [8] |
| Molecular Formula | C₈H₆BrF₃O | [8] |
| Molecular Weight | 255.03 g/mol | [8] |
| Primary Hazards | Lachrymator, Corrosive, Skin and Eye Irritant, Halogenated Organic | [1][2][9] |
| Known Incompatibilities | Strong oxidizing agents, bases, water, alcohols, amines. | [2][3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [8] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride. | [10][11] |
Personal Protective Equipment (PPE)
Due to the corrosive and lachrymatory nature of this compound, a stringent PPE protocol is mandatory.
-
Eye Protection: Chemical splash goggles conforming to ANSI Z87.1 standards are required at all times.[4]
-
Face Protection: A full-face shield must be worn over safety goggles when handling larger quantities (>50 mL) or when there is a significant risk of splashing.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Thicker gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the chemical.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. For tasks with a higher risk of splashes, a chemically resistant apron is also required.
-
Respiratory Protection: All handling of this chemical must be performed within a certified chemical fume hood. If a situation arises where the concentration of vapors may exceed the occupational exposure limit outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases must be used.
Disposal Workflow and Procedures
The following step-by-step procedure must be followed for the disposal of this compound and any materials contaminated with it.
Step 1: Waste Segregation
Proper segregation is the most critical step in the disposal process.
-
Designate a Waste Stream: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[5][6]
-
Avoid Mixing: DO NOT mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.[6]
Step 2: Waste Container Selection and Labeling
-
Container Type: Use a clean, dry, and chemically compatible container with a tightly sealing screw-top cap. A high-density polyethylene (HDPE) or glass container is suitable. Ensure the container is in good condition with no cracks or leaks.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards: "Lachrymator," "Corrosive," "Irritant"
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 3: In-Lab Waste Collection
-
Work in a Fume Hood: All transfers of waste must be conducted inside a certified chemical fume hood to prevent exposure to lachrymatory vapors.
-
Careful Transfer: Use a funnel to carefully pour the waste into the labeled container, avoiding splashes.
-
Secure the Container: Tightly seal the container cap immediately after adding the waste. Do not leave a funnel in the opening.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals. Secondary containment (e.g., a plastic tub) is highly recommended.[6]
Step 4: Handling Empty Containers
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: The solvent rinsate is now considered halogenated organic waste and must be collected in the designated waste container.[12]
-
Deface Label: After triple rinsing, deface or remove the original product label.
-
Dispose of Container: The rinsed and defaced container can typically be disposed of in the appropriate laboratory glass or plastic recycling bin. Consult your institution's specific guidelines.
Step 5: Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Contain the Spill: Use a chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spilled liquid.
-
Collect Waste: Carefully collect the absorbent material and any contaminated debris using spark-proof tools and place it in a sealed, labeled bag or container.
-
Label as Waste: Label the container as "Solid Halogenated Organic Waste" and list the chemical name.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Step 6: Final Disposal
-
Arrange for Pickup: Once the waste container is full, arrange for its collection by your institution's licensed hazardous waste management provider.
-
Incineration: The standard and required method for the final disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (HBr and HF).[5]
-
Do Not Attempt Neutralization: Due to the reactivity of benzyl bromides, in-lab chemical neutralization is not recommended as it can produce hazardous byproducts and heat.[2]
Disposal Process Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Armarego, W. L. F., & Chai, C. L. L. (2012).
-
Chintalova, P., et al. (2020). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Retrieved from [Link]
-
Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Halogenated Waste. Retrieved from [Link]
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U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). 4-(Difluoromethoxy)bromobenzene Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Bis-(difluoromethyl)benzene. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions. Retrieved from [Link]
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National Institutes of Health. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. DOI:10.1039/D1CS00360G. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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National Institutes of Health. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(Bromomethyl)-4-(difluoromethoxy)-2-fluorobenzene. The recommendations herein are synthesized from safety data for structurally related compounds and established best practices in laboratory safety. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a conservative approach to handling is imperative.
Hazard Assessment and Core Principles
The foundational principle for handling this compound is the "As Low As Reasonably Achievable" (ALARA) principle concerning exposure. All handling procedures should be designed to minimize direct contact and inhalation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3][4] | Provides protection against splashes to the eyes and face. Standard safety glasses do not offer adequate protection from chemical splashes.[3] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[5] | Provides robust protection against incidental contact. The outer glove can be removed if contaminated, leaving the inner glove as a secondary barrier. For prolonged or high-risk operations, consider heavier-duty gloves like Viton or Silver Shield for their high chemical resistance.[3] |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes.[4] | Protects the skin from splashes and spills. Clothing made of natural fibers like cotton is recommended over synthetic materials which can melt and adhere to the skin in case of a fire.[4] |
| Respiratory Protection | Work exclusively within a certified chemical fume hood.[6] | A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[4] |
Operational Plan: Safe Handling Workflow
Adherence to a strict workflow is critical for minimizing risk. The following diagram and steps outline the standard operating procedure for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation :
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary chemicals, glassware, and equipment and place them in the fume hood.
-
-
Handling :
-
Perform all manipulations of the compound, including weighing and transferring, within the fume hood.
-
Keep the container of this compound sealed when not in use.
-
Use spark-proof tools and avoid sources of ignition, as similar compounds can be flammable.
-
-
Cleanup and Disposal :
-
Decontaminate all surfaces and glassware that have come into contact with the chemical.
-
All waste materials, including contaminated gloves, pipette tips, and solvent rinses, must be disposed of as hazardous waste in a clearly labeled, sealed container.[7][8]
-
Remove PPE in a manner that avoids contaminating your skin or clothing.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Emergency Response Plan
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air.[10][11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][11] |
| Small Spill in Fume Hood | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent. |
| Large Spill or Spill Outside Fume Hood | Evacuate the immediate area and alert your institution's emergency response team. |
Disposal Plan
All materials contaminated with this compound are to be considered hazardous waste.
-
Solid Waste : Contaminated gloves, paper towels, and other solid materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused material and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal : Follow all institutional and local regulations for the disposal of hazardous chemical waste.[7][8]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
